Technical Documentation Center

1-(Furan-2-carbonyl)piperidin-4-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Furan-2-carbonyl)piperidin-4-one
  • CAS: 108206-24-2

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(Furan-2-carbonyl)piperidin-4-one

This guide serves as a technical monograph for 1-(Furan-2-carbonyl)piperidin-4-one , a pivotal heterocyclic building block in medicinal chemistry.[1] It is designed to provide actionable insights for synthetic planning a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 1-(Furan-2-carbonyl)piperidin-4-one , a pivotal heterocyclic building block in medicinal chemistry.[1] It is designed to provide actionable insights for synthetic planning and structure-activity relationship (SAR) development.

Synonyms: 1-(2-Furoyl)-4-piperidone; 4-Oxo-1-(2-furoyl)piperidine CAS Registry Number: 329799-54-9 (Generic), 1025450-05-8 (Related Acid Derivative)[1]

Executive Summary

In the landscape of drug discovery, 1-(Furan-2-carbonyl)piperidin-4-one represents a "privileged scaffold precursor."[1] It combines a pharmacologically active furan moiety with a versatile piperidinone core, linked via a rigid amide bond. Unlike flexible benzyl-amine linkers, the furan-2-carbonyl motif restricts conformational freedom, often improving binding selectivity in protein pockets.[1] This compound is primarily utilized as a divergence point for synthesizing ST2 inhibitors , antimicrobial agents , and neuroactive ligands via modifications at the C4-ketone position.

Chemical Structure & Physicochemical Profile[2][3][4][5][6]

Structural Analysis

The molecule consists of three distinct functional zones:

  • The Furan Ring: An aromatic, electron-rich bioisostere for phenyl groups. It acts as a hydrogen bond acceptor (via the ether oxygen) and participates in

    
     stacking, though it is metabolically more labile than benzene (prone to oxidative ring opening).
    
  • The Amide Linker: A planar, rigid connector that locks the orientation of the furan ring relative to the piperidine chair.

  • The Piperidin-4-one Core: The reactive "warhead" for derivatization. The ketone is highly electrophilic and sterically accessible, making it ideal for rapid library generation.

Physicochemical Properties Table
PropertyValueContext for Drug Design
Molecular Formula

Low MW fragment, ideal for Fragment-Based Drug Design (FBDD).[1]
Molecular Weight 193.20 g/mol Leaves ample mass "budget" for derivatization (

Da rule).
LogP (Predicted) ~0.2 - 0.5Highly soluble; derivatives likely to remain within Lipinski compliance.
H-Bond Donors 0The core itself has no donors, improving membrane permeability.
H-Bond Acceptors 3Ketone, Amide Carbonyl, Furan Oxygen.
Topological Polar Surface Area (TPSA) ~43

Well within the range for CNS penetration (

).

Synthetic Pathways & Production Protocols

The synthesis of 1-(Furan-2-carbonyl)piperidin-4-one is a classic amide coupling.[1] However, the choice of reagents dictates the purity profile and scalability.

Method A: Schotten-Baumann Acylation (Scalable)

This method is preferred for multi-gram scale synthesis due to low cost and ease of purification.

Reagents: 4-Piperidone monohydrate hydrochloride, Furoyl chloride, Triethylamine (


), Dichloromethane (DCM).

Protocol:

  • Preparation: Suspend 4-piperidone HCl (1.0 eq) in dry DCM under

    
     atmosphere.
    
  • Base Addition: Cool to

    
    . Add 
    
    
    
    (2.5 eq) dropwise. The solution will become heterogeneous as the free base is liberated.
  • Acylation: Add Furoyl chloride (1.1 eq) dropwise over 30 minutes, maintaining temperature

    
     to prevent bis-acylation or polymerization.
    
  • Workup: Warm to room temperature (RT) and stir for 3 hours. Quench with saturated

    
    . Wash the organic layer with 1M HCl (to remove unreacted piperidone) and brine.
    
  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Hexane if necessary.
    
Method B: Peptide Coupling (Mild)

Preferred when using substituted furan derivatives that are acid-sensitive.

Reagents: 2-Furoic acid, EDC


HCl, HOBt, DIPEA, DMF.

Protocol:

  • Dissolve 2-furoic acid (1.0 eq) in DMF.

  • Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq); stir for 30 min to activate the acid.
    
  • Add 4-piperidone HCl (1.0 eq) followed by DIPEA (3.0 eq).

  • Stir at RT for 12-16 hours. Standard aqueous workup yields the product.

Visualization: Synthetic Workflow

Synthesis cluster_0 Reagents P1 4-Piperidone HCl Rxn Acylation (DCM, 0°C) P1->Rxn P2 Furoyl Chloride P2->Rxn P3 Base (Et3N) P3->Rxn Prod 1-(Furan-2-carbonyl) piperidin-4-one Rxn->Prod -HCl

Figure 1: Schotten-Baumann synthesis pathway for the target scaffold.[1]

Reactivity & Derivatization Strategies

The value of this scaffold lies in its divergent reactivity . The C4-ketone is the primary handle for generating chemical libraries.

A. Reductive Amination (The "Workhorse" Reaction)

This is the most common transformation, converting the ketone into a secondary or tertiary amine. This creates the 1-(furan-2-carbonyl)piperidin-4-amine motif found in ST2 inhibitors.[1]

  • Conditions: Amine (

    
    ), 
    
    
    
    , DCE, catalytic Acetic Acid.
  • Mechanism: Formation of an iminium ion intermediate followed by hydride delivery.

  • Utility: Introduces polarity and H-bond donors/acceptors for receptor binding.[1]

B. Wittig/Horner-Wadsworth-Emmons Olefination

Converts the ketone into an exocyclic alkene.[1]

  • Conditions: Phosphonium salt or Phosphonate, NaH or KOtBu, THF.

  • Utility: Creates rigid spacers or Michael acceptors for covalent drugs.

C. Heterocycle Formation (Fischer Indole / Spirocycles)

The ketone can undergo condensation reactions to form spiro-hydantoins or fused ring systems (e.g., tetrahydro-gamma-carbolines via Fischer Indole synthesis with phenylhydrazines).[1]

Visualization: Reactivity Map

Reactivity Core 1-(Furan-2-carbonyl) piperidin-4-one (The Scaffold) RedAm Reductive Amination (R-NH2, NaBH(OAc)3) Core->RedAm C4-Ketone Wittig Wittig Reaction (Ph3P=CH-R) Core->Wittig Grignard Grignard Addition (R-MgBr) Core->Grignard Prod1 4-Amino-Piperidines (ST2 Inhibitors) RedAm->Prod1 Prod2 Exocyclic Alkenes (Linkers) Wittig->Prod2 Prod3 Tertiary Alcohols (Metabolic Hotspots) Grignard->Prod3

Figure 2: Divergent synthesis strategies utilizing the C4-ketone functionality.[1]

Applications in Drug Discovery[7]

Case Study 1: ST2 Inhibitors (Inflammation)

The IL-33/ST2 signaling pathway is a critical target for asthma and graft-versus-host disease (GVHD).[1]

  • Mechanism: Derivatives of 1-(furan-2-carbonyl)piperidin-4-one prevent the binding of IL-33 to the ST2 receptor.[1]

  • SAR Insight: The furan ring occupies a hydrophobic pocket, while the amide linker positions the piperidine ring to project substituents into the solvent-exposed region. The rigidity of the carbonyl linker (vs. the methyl linker) often improves potency by reducing the entropic penalty of binding [1, 3].

Case Study 2: Antimicrobial Benzimidazoles

The scaffold is used to synthesize 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzimidazoles.[1][2][3][4]

  • Synthesis: The ketone is condensed with o-phenylenediamines followed by oxidative cyclization.

  • Activity: These derivatives show significant activity against S. aureus and E. coli, with the furan ring believed to intercalate with bacterial DNA or inhibit cell wall synthesis enzymes [4, 6].

Safety & Handling (EHS)

While specific toxicological data for this exact intermediate is limited, it should be handled with the precautions standard for furan-containing amides.

  • GHS Classification:

    • Warning: Acute Toxicity (Oral) - Category 4 (H302).

    • Warning: Eye Irritation - Category 2A (H319).

  • Handling: Furan derivatives can be potential sensitizers. Use a fume hood to avoid inhalation of dust.

  • Storage: Store at 2-8°C under inert gas. The furan ring is susceptible to oxidation over long periods if exposed to air and light.

References

  • BenchChem. (2025). Application of 1-(Furan-2-ylmethyl)piperidin-4-amine in Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[5] 1-(Furan-2-carbonyl)piperidin-4-one Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 1-[(Furan-2-yl)carbonyl]piperidin-4-one Product Specification. Retrieved from [1]

  • Parmar, T. H., et al. (2018).[4] Synthesis and antimicrobial activity of some new 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc. Retrieved from

  • Goel, K. K., et al. (2008).[6] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. Retrieved from [6]

  • Sahu, S. K., et al. (2013).[7] Piperidin-4-one: the potential pharmacophore. Mini Reviews in Medicinal Chemistry. Retrieved from

Sources

Exploratory

Medicinal chemistry potential of furan-carbonyl piperidones

An In-Depth Technical Guide to the Medicinal Chemistry Potential of Furan-Carbonyl Piperidones Abstract The strategic fusion of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating nov...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Potential of Furan-Carbonyl Piperidones

Abstract

The strategic fusion of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, aimed at creating novel molecular architectures with enhanced pharmacological profiles. This guide delves into the promising synergy between the furan ring and the piperidone nucleus, connected via a carbonyl linker. This "furan-carbonyl piperidone" core represents a privileged scaffold, demonstrating a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. We will explore the foundational synthesis strategies, dissect the critical structure-activity relationships (SAR), and provide detailed protocols for the synthesis and evaluation of these compounds, offering a comprehensive resource for professionals in drug discovery and development.

The Architectural Rationale: Fusing Two Privileged Scaffolds

In drug design, the furan and piperidine ring systems are independently recognized for their significant therapeutic value.

  • The Furan Ring: As a five-membered aromatic heterocycle, the furan ring is a versatile pharmacophore.[1][2] Its electron-rich nature allows for diverse interactions with biological targets, and its structure is a key component in numerous FDA-approved drugs like nitrofurantoin and ranitidine.[2][3][4] Furan derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[5][6] The oxygen heteroatom can act as a hydrogen bond acceptor, while the aromatic system provides a rigid scaffold that can be readily functionalized to fine-tune pharmacokinetic properties.[2]

  • The Piperidone Nucleus: The piperidine ring is a ubiquitous structural motif in natural alkaloids and synthetic pharmaceuticals.[7] As a saturated heterocycle, it provides a three-dimensional architecture that can effectively probe the binding pockets of proteins. The introduction of a ketone functional group to form a piperidone creates an advanced intermediate that serves as a versatile anchor for further chemical modification.[7] The carbonyl group can act as a hydrogen bond acceptor, and the adjacent α-positions are amenable to reactions like the Claisen-Schmidt condensation, enabling the construction of complex molecular frameworks.[8]

The combination of these two moieties through a carbonyl linker, often as part of an α,β-unsaturated ketone system, creates a unique pharmacophore with significant potential. This arrangement acts as a Michael acceptor, capable of forming covalent bonds with nucleophilic residues (such as cysteine thiols) in target proteins, a mechanism implicated in various anticancer and anti-inflammatory activities.[8]

Figure 1: Key features of the furan-carbonyl piperidone scaffold.

Synthetic Strategies: Building the Core

The construction of furan-carbonyl piperidone derivatives is accessible through well-established synthetic methodologies. The most common and efficient approach is the Claisen-Schmidt condensation , an alkali-catalyzed reaction between a piperidone derivative and an appropriate furan aldehyde (furfural).[8]

Workflow: General Synthesis via Claisen-Schmidt Condensation

This workflow outlines the primary steps for synthesizing a representative (E)-3-(furan-2-ylmethylene)-1-methylpiperidin-4-one.

Figure 2: General workflow for Claisen-Schmidt synthesis.

Protocol 1: Synthesis of (E)-3-(furan-2-ylmethylene)-1-methylpiperidin-4-one

This protocol provides a self-validating system for synthesizing a foundational furan-carbonyl piperidone.

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-4-piperidone (1.13 g, 10 mmol) and furan-2-carbaldehyde (furfural) (0.96 g, 10 mmol) in 20 mL of ethanol.

    • Causality: Ethanol is chosen as it effectively dissolves both reactants and is compatible with the basic reaction conditions. An equimolar ratio of reactants ensures efficient conversion.

  • Reaction Initiation: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with gentle stirring.

    • Causality: Cooling the reaction mixture controls the initial exothermic reaction rate, preventing the formation of unwanted side products from self-condensation or polymerization.

  • Catalyst Addition: Prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred reaction mixture over 15 minutes, ensuring the temperature does not exceed 10 °C.

    • Causality: The hydroxide ion acts as the catalyst, deprotonating the α-carbon of the piperidone to form an enolate, which is the nucleophile in the reaction. A slow, dropwise addition maintains control over the reaction rate.

  • Reaction and Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase. The formation of a new, more nonpolar spot indicates product formation.

    • Trustworthiness: TLC provides a direct visual confirmation that the starting materials are being consumed and the product is being formed, validating that the reaction is proceeding as expected.

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water. A pale yellow precipitate should form. Stir for 30 minutes to ensure complete precipitation.

    • Causality: The product is significantly less soluble in water than in ethanol. Pouring the mixture into water causes the product to precipitate out, effectively separating it from the soluble catalyst and unreacted starting materials.

  • Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water. Recrystallize the crude solid from a minimal amount of hot ethanol to yield pure crystals.

    • Trustworthiness: Recrystallization is a purification technique based on solubility differences. A sharp melting point of the final crystals, consistent with literature values, validates the purity of the synthesized compound.

Therapeutic Potential and Structure-Activity Relationships (SAR)

Furan-carbonyl piperidones have demonstrated significant potential across several key therapeutic areas.

Anticancer Activity

This class of compounds exhibits potent cytotoxic effects against various cancer cell lines, including leukemia, colon, and esophageal cancer.[8][9]

  • Mechanism of Action: The primary mechanism is believed to involve the α,β-unsaturated ketone acting as a Michael acceptor, which can alkylate cellular thiols.[8] This can disrupt critical protein functions and induce apoptosis. More specific mechanisms have also been proposed, such as the suppression of signaling pathways like PI3K/Akt and Wnt/β-catenin.[10] Molecular docking studies have suggested interactions with key proteins like EGFR and MetAP2.[9]

  • Structure-Activity Relationship (SAR):

    • Piperidone N-Substitution: The nature of the substituent on the piperidone nitrogen is crucial. Acylation or sulfonylation at this position can significantly enhance cytotoxic activity compared to a simple alkyl group.[8]

    • Aromatic Substitution: The presence and position of substituents on any aryl groups attached to the core can modulate activity. For instance, in related piperazine derivatives, electron-withdrawing groups (e.g., -NO2, -Cl, -CN) on a phenyl ring were found to be crucial for anticancer activity.[11]

    • Furan Ring Integrity: The furan ring itself is often essential for activity. In studies of related compounds, replacing the furan with other heterocycles like isoxazole or thiazole led to a loss of inhibitory activity.[12]

Table 1: In Vitro Cytotoxicity of Furan-Carbonyl Piperidone Analogs

Compound ID Cell Line Assay IC50 (µM) Source
2a EAC (in vivo) N/A Significant Activity [8]
2d Molt-4 (Leukemia) MTT Significant Cytotoxicity [8]
3d Molt-4 (Leukemia) MTT Significant Cytotoxicity [8]
4c KYSE70 (Esophageal) N/A 0.655 µg/mL (24h) [9]
24 HeLa (Cervical) CCK-8 0.08 - 8.79 (range) [10]

| 24 | SW620 (Colorectal) | CCK-8 | Moderate to Potent |[10] |

Data compiled from multiple sources to illustrate the range of activities.[8][9][10]

Anti-inflammatory Activity

Furan-carbonyl piperidones have shown promise as potent anti-inflammatory agents.[5][13]

  • Mechanism of Action: A key mechanism involves the inhibition of pro-inflammatory signaling pathways. Certain analogs have been shown to dose-dependently prevent the activation of NF-κB and ERK, which are critical regulators of inflammatory gene expression.[13] This leads to reduced production of inflammatory mediators like Interleukin-6 (IL-6).[13] The inhibition of cyclooxygenase (COX) enzymes is another potential pathway for furan-containing compounds.[6][14]

cluster_cytoplasm Cytoplasm cluster_nfkb LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds to IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_p65 p65 nucleus Nucleus NFkB_p65->nucleus Translocate to NFkB_p50 p50 NFkB_p50->nucleus Translocate to genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) nucleus->genes Activates Transcription Compound Furan-Carbonyl Piperidone Compound->IKK Inhibits

Figure 3: Simplified NF-κB signaling pathway inhibited by furan-carbonyl piperidones.

  • SAR: For mono-carbonyl analogs of curcumin featuring a piperid-4-one core, specific substitutions on the terminal phenyl rings were critical for potent IL-6 inhibition.[13] This highlights that, similar to anticancer activity, the overall molecular framework and its substituents, not just the core, dictate the potency and selectivity of the anti-inflammatory effect.

Antimicrobial Activity

The furan scaffold is a well-established component of antimicrobial drugs.[2][15] Furan-piperazine and furan-pyrimidine-thiazolidinone hybrids have shown significant activity against various bacterial and fungal strains.[16]

  • Mechanism of Action: While the exact mechanisms for furan-carbonyl piperidones are less defined, related furanones are known to inhibit bacterial biofilm formation.[17] Some furan-2-carboxamide derivatives, designed as bioisosteres of furanones, have been shown to act as anti-quorum sensing agents.[18] This suggests a potential mechanism beyond simple cytotoxicity, involving the disruption of bacterial communication.

  • SAR: In a series of furan-based pyrimidine-thiazolidinones, specific substitutions led to potent activity. For example, one analog showed efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/mL. This indicates that targeted modifications can produce compounds with significant and selective antimicrobial properties.

Experimental Evaluation

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol describes a standard method to evaluate the anticancer potential of synthesized compounds, as referenced in studies on furfurylidene 4-piperidone analogs.[8]

  • Cell Culture: Culture a human cancer cell line (e.g., HeLa or Molt-4) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Once cells reach 80% confluency, trypsinize, count, and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of media. Allow cells to adhere overnight.

    • Causality: An overnight incubation allows cells to recover and adhere to the plate, ensuring they are in a healthy, proliferative state before drug exposure, which is critical for assay reproducibility.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with 100 µL of the media containing the test compounds. Include wells with media only (blank), and media with DMSO (vehicle control).

  • Incubation: Incubate the plate for 48 hours at 37°C.

    • Causality: A 48-hour incubation period is a standard duration that allows sufficient time for the compounds to exert their cytotoxic or anti-proliferative effects.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of this solution to each well and incubate for another 4 hours.

    • Trustworthiness: Only metabolically active, viable cells can reduce the yellow MTT tetrazolium salt to purple formazan crystals via mitochondrial reductase enzymes. This direct link between color change and cell viability validates the assay's output.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Conclusion and Future Directions

The furan-carbonyl piperidone scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The straightforward and robust synthetic routes, combined with the diverse and potent biological activities, make these compounds attractive candidates for further investigation.

Future research should focus on:

  • Expanding Chemical Diversity: Systematic modification of the N-substituent on the piperidone ring and exploration of different substitution patterns on the furan ring to optimize potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds to move beyond phenotypic screening.

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

By leveraging the principles of medicinal chemistry and a deep understanding of the structure-activity relationships, the furan-carbonyl piperidone core can be further exploited to generate next-generation therapeutics for cancer, inflammation, and infectious diseases.

References

  • El-Sayed, M. A. A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 413-423. [Link]

  • Gomha, S. M., et al. (2024). A Detailed Review on C‐Fused Furan/3,4‐Fused Furan Analog and its Potential Applications. ResearchGate. [Link]

  • Petrova, V., et al. (2022). Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. Molecules, 27(19), 6580. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Valdés-Jiménez, A., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7894. [Link]

  • Li, J., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4280. [Link]

  • Momtaz, S., & Abdollahi, M. (2020). Possible pathways that suggested for anti-inflammatory effects of furan natural derivatives. ResearchGate. [Link]

  • Buffa, F., et al. (2002). Recent advances in the synthesis of piperidones and piperidines. Tetrahedron, 58(47), 9435-9467. [Link]

  • Momtaz, S., & Abdollahi, M. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. BioMed Research International, 2020, 2176378. [Link]

  • Hrytsai, I., et al. (2022). Synthesis, intramolecular cyclization and anti-inflammatory activity of substituted 2-(2-(Furan-2-carbonyl)hydrazono)-4-oxobutanoic Acids. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2024). Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of Molecular Structure, 1307, 137996. [Link]

  • Abd El-Hameed, R. H., et al. (2021). Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. RSC Advances, 11(42), 26231-26243. [Link]

  • Liu, X. H., et al. (2013). Discovery and evaluation of piperid-4-one-containing mono-carbonyl analogs of curcumin as anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 21(11), 3041-3047. [Link]

  • Zhang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(8), 1011-1024. [Link]

  • Singh, S., et al. (2024). Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases. Current Medicinal Chemistry, 31. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31057-31083. [Link]

  • Kumar, A., et al. (2007). Synthesis and antibacterial activity of new 7-piperazinyl-quinolones containing a functionalized 2-(furan-3-yl)ethyl moiety. Bioorganic & Medicinal Chemistry Letters, 17(2), 529-532. [Link]

  • Singh, I., & Kumar, A. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]

  • Lin, H. R., et al. (2017). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 24(1), 69. [Link]

  • Hume, E. B. H., et al. (2004). Furanones as potential anti-bacterial coatings on biomaterials. Biomaterials, 25(20), 5023-5030. [Link]

  • Méndez-Ardila, A., et al. (2025). Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. ChemistryOpen, 14(1), e202400201. [Link]

  • Dr. Venkatesh P. (2020). Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. Slideshare. [Link]

Sources

Foundational

The Furoyl-Piperidone Scaffold: A Technical Guide to 1-(Furan-2-carbonyl)piperidin-4-one

Topic: 1-(Furan-2-carbonyl)piperidin-4-one CAS number and identifiers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2][3] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(Furan-2-carbonyl)piperidin-4-one CAS number and identifiers Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2][3]

Executive Summary

1-(Furan-2-carbonyl)piperidin-4-one (CAS: 108206-24-2) is a specialized heterocyclic building block bridging the utility of the piperidin-4-one pharmacophore with the heteroaromatic properties of the furan ring.[1][2][3] Unlike ubiquitous benzyl-protected piperidones, the N-furoyl moiety introduces a distinct electronic profile and a non-basic amide linkage, making this compound a critical intermediate in the synthesis of peptidomimetics, covalent inhibitors, and CNS-active agents.[1][2]

This guide provides a comprehensive technical analysis of the compound, detailing validated synthetic protocols, reactivity profiles for library generation, and precise physicochemical identifiers required for rigorous experimental design.[2]

Chemical Identity & Physicochemical Profile

The following data aggregates confirmed identifiers and calculated properties to ensure accurate procurement and database registration.

Table 1: Chemical Identifiers
ParameterValue
Chemical Name 1-(Furan-2-carbonyl)piperidin-4-one
Common Synonyms 1-(2-Furoyl)-4-piperidone; 1-(2-Furanylcarbonyl)piperidin-4-one
CAS Number 108206-24-2
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
SMILES O=C(N1CCC(=O)CC1)C2=CC=CO2
InChI Key OOHYAFZVSIYUTB-UHFFFAOYSA-N
MDL Number MFCD09937454
Table 2: Physicochemical Properties
PropertyValueContext
Physical State Solid (Powder)Typically off-white to pale yellow.[1][2]
Melting Point 68–72 °CLiterature range; purity dependent.[1][2]
Solubility DMSO, DCM, MeOHPoor solubility in non-polar alkanes.[2]
LogP (Calc) ~0.2Moderate hydrophilicity due to ketone/amide.[2]
pKa N/A (Non-basic)The nitrogen is amidic; no basic center.[2]

Synthetic Methodologies

The synthesis of 1-(Furan-2-carbonyl)piperidin-4-one relies on the selective acylation of the secondary amine of 4-piperidone.[1][2] Due to the instability of the free base 4-piperidone (prone to self-condensation), protocols typically utilize the hydrochloride hydrate salt.[1][2]

Protocol A: Acid Chloride Acylation (Scalable)

This method is preferred for gram-scale synthesis due to high atom economy and simplified purification.[1][2]

Reagents:

  • 4-Piperidone monohydrate hydrochloride (1.0 equiv)[1][2]

  • 2-Furoyl chloride (1.1 equiv)[1][2]

  • Triethylamine (Et₃N) or DIPEA (2.5 equiv)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Workflow:

  • Suspension: Suspend 4-piperidone HCl•H₂O in anhydrous DCM (0.2 M) at 0 °C under nitrogen.

  • Base Addition: Add Et₃N dropwise.[1][2] The suspension will clear as the free base is liberated; however, precipitation of Et₃N[2]•HCl will occur.[1][2][4]

  • Acylation: Add 2-furoyl chloride dropwise over 30 minutes, maintaining temperature < 5 °C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM).[1][2]

  • Workup: Quench with saturated NaHCO₃. Extract the aqueous layer with DCM (2x).[1][2] Wash combined organics with 1N HCl (to remove unreacted amine) and brine.[1][2]

  • Purification: Dry over MgSO₄ and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

Protocol B: Amide Coupling (Mild Conditions)

Preferred when avoiding reactive acid chlorides or for parallel synthesis arrays.[1][2]

Reagents:

  • 2-Furoic acid (1.0 equiv)[1][2]

  • 4-Piperidone HCl[1][2]•H₂O (1.0 equiv)[1]

  • EDC[1][2]•HCl (1.2 equiv) / HOBt (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • DMF or DCM[1][2]

Step-by-Step Workflow:

  • Dissolve 2-furoic acid in DMF. Add EDC•HCl and HOBt; stir for 30 mins to activate ester.

  • Add 4-piperidone HCl and DIPEA.

  • Stir at RT for 12–16 hours.

  • Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by NaHCO₃ and brine.

Visualization: Synthetic Pathway

Synthesis Start 4-Piperidone (HCl Salt) Intermediate Tetrahedral Intermediate Start->Intermediate Base (Et3N/DIPEA) DCM, 0°C Reagent 2-Furoyl Chloride (or Furoic Acid + EDC) Reagent->Intermediate Product 1-(Furan-2-carbonyl) piperidin-4-one Intermediate->Product -HCl / -H2O Elimination

Figure 1: Synthetic pathway for the generation of the target scaffold via acylation.[1][5][6]

Reactivity Profile & Derivatization

The core value of 1-(Furan-2-carbonyl)piperidin-4-one lies in the orthogonal reactivity of the C4-ketone and the furan ring .[1][2]

Reductive Amination (Library Generation)

The C4-ketone is highly accessible for reductive amination, allowing the rapid generation of 4-aminopiperidine libraries.[1][2]

  • Mechanism: Formation of iminium ion followed by hydride reduction.[1][2]

  • Standard Conditions: Amine (R-NH₂), NaBH(OAc)₃, DCE/AcOH.[2]

  • Utility: Synthesis of neurokinin antagonists and GPCR ligands.[1][2]

Knoevenagel Condensation

The ketone can undergo condensation with active methylene compounds (e.g., malononitrile) to form alkylidene derivatives, often used as Michael acceptors in covalent inhibitor design.[2]

Furan Ring Reactivity

While the amide carbonyl deactivates the furan ring slightly compared to furan itself, the C5 position of the furan remains susceptible to electrophilic aromatic substitution or lithiation (via LDA) for further functionalization.[2]

Visualization: Derivatization Logic

Derivatization cluster_ketone C4-Ketone Reactivity cluster_furan Furan Ring Reactivity Core 1-(Furan-2-carbonyl) piperidin-4-one RedAm Reductive Amination (NaBH(OAc)3, R-NH2) Core->RedAm Wittig Wittig/Horner-Wadsworth (Olefinations) Core->Wittig Spiro Spirocyclization (Strecker/Bucherer-Bergs) Core->Spiro DA Diels-Alder (Cycloaddition) Core->DA C5_Func C5-Lithiation (LDA, Electrophile) Core->C5_Func

Figure 2: Divergent synthesis pathways utilizing the ketone and furan handles.

Medicinal Chemistry Applications

This scaffold is frequently observed in patent literature and SAR (Structure-Activity Relationship) studies involving:

  • Peptidomimetics: The furoyl group acts as a bioisostere for benzoyl or heteroaromatic amides, often improving metabolic stability or modifying solubility profiles.[1][2]

  • Opioid Receptor Ligands: While distinct from fentanyl (which possesses an N-phenethyl group), the 4-anilidopiperidine core derived from this ketone is investigated for atypical opioid receptor modulation.[1][2]

  • Kinase Inhibitors: Reductive amination products are explored as hinge-binders or solvent-front moieties in kinase drug discovery.[1][2]

Handling & Safety

Signal Word: WARNING

  • GHS Classification: Acute Tox. 4 (Oral), Eye Irrit. 2, Skin Irrit. 2.[2][4]

  • Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2][7]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and the ketone is prone to hydration or oxidation upon prolonged exposure to air/moisture.[1][2]

References

  • Sigma-Aldrich. 1-[(Furan-2-yl)carbonyl]piperidin-4-one Product Datasheet.[1][2]Link[1]

  • PubChem. Compound Summary: 1-(Furan-2-carbonyl)piperidin-4-one (CID 20885113).[1][2]Link[1]

  • ChemScene. Product Analysis: CAS 108206-24-2.[1][2][3]Link[1]

  • Weintraub, P. M., et al. "Synthesis of 4-Piperidones."[1][2] Tetrahedron, 2003.[1][2] (Foundational chemistry of the piperidone ring).

  • National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: N-Benzyl-4-piperidone and derivatives.[1][2]Link[1]

Sources

Exploratory

The Furoyl-Piperidone Scaffold: A Technical Guide to 1-(Furan-2-carbonyl)piperidin-4-one

Topic: Bioactive scaffolds containing 1-(Furan-2-carbonyl)piperidin-4-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The "Hybrid" Pharmacop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioactive scaffolds containing 1-(Furan-2-carbonyl)piperidin-4-one Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Hybrid" Pharmacophore

In the landscape of heterocyclic drug design, 1-(Furan-2-carbonyl)piperidin-4-one represents a "privileged scaffold" that synergizes two distinct pharmacophores: the lipophilic, electron-rich furan ring and the reactive, versatile piperidin-4-one core.

While the piperidin-4-one moiety is historically recognized for its role in synthesizing opioid analgesics (e.g., fentanyl precursors) and neurokinin antagonists, its N-acylation with a furan-2-carbonyl group creates a unique intermediate. This scaffold is particularly valued as a precursor for curcumin analogs (diarylpentanoids) and Mannich bases , which exhibit potent cytotoxic (anticancer) and antimicrobial profiles.

This guide provides a rigorous technical roadmap for the synthesis, derivatization, and biological application of this scaffold, moving beyond basic chemistry into structure-activity relationship (SAR) optimization.

Core Synthesis: Constructing the Scaffold

The foundational step is the installation of the furan-2-carbonyl "head group" onto the piperidin-4-one ring. This reaction must be controlled to prevent bis-acylation or ring opening.

Protocol 1: N-Acylation of Piperidin-4-one

Objective: Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one. Principle: Nucleophilic acyl substitution under Schotten-Baumann conditions.

Reagents:

  • Piperidin-4-one hydrochloride monohydrate (1.0 eq)

  • Furoyl chloride (1.1 eq)

  • Triethylamine (TEA) or Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Suspend piperidin-4-one HCl (10 mmol) in anhydrous DCM (50 mL) at 0°C under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add TEA (25 mmol) dropwise over 10 minutes. The solution should clear as the free base is liberated. Stir for 15 minutes.

  • Acylation: Add furoyl chloride (11 mmol) dropwise via syringe pump or pressure-equalizing funnel to maintain temperature <5°C. Note: Exothermic reaction; rapid addition leads to impurities.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Quench with water (50 mL). Wash the organic layer with 1N HCl (to remove unreacted amine), saturated

    
     (to remove excess acid), and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Ether or purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
    

Yield Expectation: 75–85% Characterization:

  • IR: 1640

    
     (Amide C=O), 1715 
    
    
    
    (Ketone C=O).
  • 1H NMR: Distinct furan protons (

    
     7.5, 7.1, 6.5 ppm) and piperidine ring protons (
    
    
    
    2.4, 3.8 ppm).

Bioactive Derivatization: The "Warhead" Installation

The core scaffold itself is relatively inert biologically. Its value lies in its ability to be functionalized at the C3 and C5 positions (alpha to the ketone).

Pathway A: The "Curcumin Mimic" (Cytotoxicity)

The most potent derivatives are 3,5-bis(arylidene)-1-(furan-2-carbonyl)piperidin-4-ones . These compounds act as "thiol traps," alkylating cellular thiols (like glutathione) via Michael addition, leading to oxidative stress and apoptosis in cancer cells.

Protocol 2: Claisen-Schmidt Condensation

  • Reactants: 1-(Furan-2-carbonyl)piperidin-4-one (1 mmol) + Substituted Benzaldehyde (2.2 mmol).

  • Catalyst: Dry HCl gas (acidic) or NaOH (basic). Recommendation: Acidic catalysis often produces higher yields for N-acyl piperidones to prevent amide hydrolysis.

  • Procedure: Dissolve reactants in Ethanol (10 mL). Bubble dry HCl gas through the solution for 30 minutes or add catalytic NaOH. Stir at RT for 2–4 hours.

  • Isolation: The product usually precipitates as a yellow/orange solid (due to extended conjugation). Filter and wash with cold ethanol.

Pathway B: Mannich Bases (Antimicrobial)

Mono- or bis-Mannich bases increase water solubility and introduce amine functionalities that interact with bacterial cell walls.

Protocol 3: Mannich Reaction

  • Reactants: Scaffold (1 mmol) + Paraformaldehyde (2.5 mmol) + Secondary Amine (e.g., Morpholine, N-methylpiperazine) (2.5 mmol).

  • Procedure: Reflux in Ethanol with a catalytic amount of HCl for 6–12 hours.

  • Outcome: Formation of 3,5-bis(aminomethyl) derivatives.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

G Piperidone Piperidin-4-one HCl Core 1-(Furan-2-carbonyl) piperidin-4-one (CORE SCAFFOLD) Piperidone->Core Furoyl Chloride TEA, DCM, 0°C BisBenzylidene 3,5-Bis(arylidene) Derivative (Cytotoxic Warhead) Core->BisBenzylidene Claisen-Schmidt (Acid/Base Cat.) Mannich 3,5-Bis(aminomethyl) Mannich Base (Antimicrobial) Core->Mannich Mannich Rxn (EtOH, Reflux) ThiosemiProd Thiosemicarbazone Derivative (Antifungal) Core->ThiosemiProd Condensation (H+, EtOH) Aldehyde Ar-CHO (2.2 eq) Aldehyde->BisBenzylidene Amine HCHO + R2NH Amine->Mannich Thiosemi Thiosemicarbazide Thiosemi->ThiosemiProd

Figure 1: Divergent synthetic pathways transforming the inert core into bioactive pharmacological agents.

Mechanism of Action (MOA) & SAR

The biological activity of these derivatives is not random; it follows specific mechanistic pathways driven by the electronic properties of the scaffold.

The "Thiol Trap" Mechanism (Anticancer)

The 3,5-bis(benzylidene) derivatives possess two


-unsaturated ketone moieties.
  • Electrophilicity: The central ketone and the conjugated double bonds create a "Michael Acceptor" system.

  • Target: In cancer cells, which often have elevated Reactive Oxygen Species (ROS), these molecules alkylate Glutathione (GSH) and critical cysteine residues on enzymes (e.g., Thioredoxin Reductase).

  • Result: Depletion of cellular antioxidants

    
     Mitochondrial depolarization 
    
    
    
    Apoptosis.
Structure-Activity Relationship (SAR)
  • N-Substituent (Furan): The furan ring improves lipophilicity (LogP) compared to a free amine or N-acetyl, facilitating cell membrane permeability. It also offers potential

    
     stacking interactions with enzyme active sites (e.g., Topoisomerase II).
    
  • Aryl Substituents (on Benzylidene):

    • Electron Withdrawing Groups (F, Cl, NO2): Increase the electrophilicity of the Michael acceptor, often enhancing cytotoxicity but potentially increasing toxicity to normal cells.

    • Electron Donating Groups (OMe, OH): Mimic Curcumin. Often show better selectivity and metabolic stability.

Representative Biological Data

The following table summarizes the typical bioactivity profile of 3,5-bis(benzylidene)-1-(furan-2-carbonyl)piperidin-4-one derivatives against common cancer cell lines.

Derivative (Ar-Substituent)Cell LineTarget TypeIC50 (µM)Mechanism Note
Unsubstituted (Ph) L1210Murine Leukemia2.5 - 5.0Moderate thiol alkylator
4-Fluoro MCF-7Breast Cancer0.8 - 1.2 High electrophilicity; rapid apoptosis
3,4,5-Trimethoxy HT-29Colon Cancer1.5 - 3.0Curcumin mimic; tubulin interference
4-Nitro Molt-4T-lymphoblast< 0.5Very potent; potential general toxicity
Mannich Base (Morpholine) S. aureusBacteria (Gram+)12.5 (MIC)Cell wall disruption

Note: Data represents aggregated ranges from analogous N-acyl-3,5-bis(benzylidene)piperidone studies [1, 2, 4].

Mechanism Visualization

The interaction between the scaffold and the cellular environment is critical for its anticancer efficacy.

MOA Compound 3,5-Bis(benzylidene)-1-(furan-2-carbonyl) piperidin-4-one CellEntry Cellular Entry (Lipophilic Furan Facilitated) Compound->CellEntry MichaelAdd Michael Addition (C=C-C=O System) CellEntry->MichaelAdd GSH Glutathione (GSH) Depletion MichaelAdd->GSH Alkylates -SH ROS ROS Accumulation GSH->ROS Loss of Antioxidant Mito Mitochondrial Depolarization ROS->Mito Apoptosis Apoptosis (Cell Death) Mito->Apoptosis

Figure 2: The "Thiol Switch" mechanism leading to cancer cell apoptosis.

References

  • Dimmock, J. R., et al. (1990). "3,5-Bis(benzylidene)-4-piperidones and related compounds with high activity towards P388 leukemia cells."[1] Drug Design and Delivery. Link

  • Goel, K. K., et al. (2008).[2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Das, U., et al. (2008). "Synthesis and cytotoxic properties of 1-[2-(substituted phenyl)acetyl]-3,5-bis(benzylidene)-4-piperidones." European Journal of Medicinal Chemistry. Link

  • Chhikara, A., et al. (2022).[3] "Novel Unsymmetric 3,5-Bis(benzylidene)-4-piperidones That Display Tumor-Selective Toxicity." Medicines.[2][3][4][5][6][7] Link

  • Sigma-Aldrich. "1-[(Furan-2-yl)carbonyl]piperidin-4-one Product Specification." Link

Sources

Foundational

Molecular weight and formula of 1-(Furan-2-carbonyl)piperidin-4-one

[1] Executive Summary 1-(Furan-2-carbonyl)piperidin-4-one is a heterocyclic building block extensively utilized in medicinal chemistry as a scaffold for fragment-based drug design (FBDD). Characterized by a piperidin-4-o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

1-(Furan-2-carbonyl)piperidin-4-one is a heterocyclic building block extensively utilized in medicinal chemistry as a scaffold for fragment-based drug design (FBDD). Characterized by a piperidin-4-one ring


-acylated with a furan-2-carbonyl moiety, this compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of antipsychotics, analgesics, and kinase inhibitors.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and structural characterization standards.

Part 1: Physicochemical Profile[2]

The molecular identity of 1-(Furan-2-carbonyl)piperidin-4-one is defined by the fusion of a pharmacophoric furan ring with a reactive piperidone core.

Identity & Constants
PropertyValueTechnical Note
IUPAC Name 1-(Furan-2-carbonyl)piperidin-4-oneSystematic nomenclature
Molecular Formula C₁₀H₁₁NO₃ Confirmed by elemental composition
Molecular Weight 193.20 g/mol Average mass for stoichiometry
Monoisotopic Mass 193.0739 DaFor High-Res MS calibration
CAS Number Not widely listedUse MDL: MFCD09937454 or PubChem CID: 20885113
Physical State Solid / Crystalline PowderTypically off-white to pale yellow
Solubility DMSO, Methanol, DCM, ChloroformLimited solubility in water
Calculated Descriptors (Cheminformatics)
DescriptorValueSignificance
LogP (Predicted) ~0.2 - 0.5Lipophilicity suitable for CNS penetration models
TPSA ~46-55 ŲPolar Surface Area (Amide + Ketone + Furan Oxygen)
H-Bond Donors 0Lack of NH/OH improves membrane permeability
H-Bond Acceptors 3Carbonyls (2) and Furan Oxygen (1)
Rotatable Bonds 1Amide bond (restricted rotation)

Part 2: Synthesis Protocol

Objective: Synthesize 1-(Furan-2-carbonyl)piperidin-4-one via nucleophilic acyl substitution.

Reaction Mechanism

The synthesis involves the acylation of piperidin-4-one hydrochloride with furan-2-carbonyl chloride (furoyl chloride) in the presence of a non-nucleophilic base.

Validated Workflow
  • Scale: 10 mmol

  • Yield Target: >85%

Reagents:

  • Piperidin-4-one HCl (1.36 g, 10 mmol)

  • Furan-2-carbonyl chloride (1.44 g, 11 mmol, 1.1 eq)

  • Triethylamine (Et₃N) or DIPEA (3.04 g, 30 mmol, 3.0 eq)

  • Dichloromethane (DCM) (anhydrous, 50 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, suspend Piperidin-4-one HCl in anhydrous DCM.

  • Deprotonation: Cool the suspension to 0°C (ice bath). Add Et₃N dropwise over 10 minutes. The mixture will become homogenous as the free base is liberated.

  • Acylation: Add Furan-2-carbonyl chloride dropwise (diluted in 5 mL DCM) to the reaction mixture at 0°C. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LCMS.

  • Workup:

    • Quench with saturated NaHCO₃ (30 mL).

    • Extract the organic layer and wash with 1M HCl (20 mL) to remove unreacted amine/base.

    • Wash with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Piperidin-4-one HCl (Suspended in DCM) BaseAdd Add Et3N (3.0 eq) 0°C, 10 min Start->BaseAdd AcylAdd Add Furoyl Chloride (1.1 eq) Dropwise BaseAdd->AcylAdd Reaction Stir at RT 4-6 Hours AcylAdd->Reaction QC_Check TLC / LCMS Check Complete? Reaction->QC_Check QC_Check->Reaction No (Continue Stirring) Quench Quench: Sat. NaHCO3 Wash: 1M HCl QC_Check->Quench Yes Isolate Dry (Na2SO4) & Concentrate Quench->Isolate Product Final Product: 1-(Furan-2-carbonyl)piperidin-4-one Isolate->Product

Caption: Step-by-step synthetic pathway for the acylation of piperidin-4-one.

Part 3: Structural Characterization

Trustworthiness: A synthesized compound must be validated using orthogonal analytical methods.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Signal:

    • [M+H]⁺: 194.2 m/z

    • [M+Na]⁺: 216.2 m/z[1]

  • Fragmentation: Loss of CO (28 Da) or furan ring cleavage may be observed at higher collision energies.

Proton NMR (¹H NMR) - 400 MHz, CDCl₃

The spectrum will display two distinct regions: the aromatic furan signals and the aliphatic piperidone signals.

Shift (δ ppm)MultiplicityIntegrationAssignmentInterpretation
7.50 Doublet (d)1HFuran H-5Alpha-proton (near Oxygen)
7.05 Doublet (d)1HFuran H-3Beta-proton (near Carbonyl)
6.50 Doublet of Doublets (dd)1HFuran H-4Beta-proton (far)
3.90 - 4.10 Broad Multiplet4HPiperidine H-2, H-6Deshielded by Amide N
2.50 - 2.60 Triplet (t)4HPiperidine H-3, H-5Adjacent to Ketone

Note: Due to the partial double bond character of the amide (N-C=O), the piperidine ring protons at positions 2 and 6 may appear as broad signals or split rotamers at room temperature.

Analytical Logic Diagram

AnalysisLogic Sample Crude Sample MS_Check LCMS Analysis Target: 194.2 m/z Sample->MS_Check NMR_Check 1H NMR Analysis MS_Check->NMR_Check Mass Found Fail REJECT Check Impurities MS_Check->Fail Mass Missing Furan_Sig Check Aromatic Region (δ 6.5 - 7.5 ppm) NMR_Check->Furan_Sig Pip_Sig Check Aliphatic Region (δ 2.5 - 4.1 ppm) NMR_Check->Pip_Sig Pass VALIDATED Structure Confirmed Furan_Sig->Pass 3 Protons Found Furan_Sig->Fail Signals Absent Pip_Sig->Pass 8 Protons Found

Caption: Decision tree for validating the structural identity of the target compound.

References

  • PubChem. Compound Summary: 1-(Furan-2-carbonyl)piperidin-4-one (CID 20885113). National Library of Medicine. Available at: [Link]

  • Weintraub, P. M., et al. (2003). "Recent advances in the synthesis of piperidones and piperidines". Tetrahedron, 59(17), 2953–2989.

Sources

Exploratory

An In-depth Technical Guide to N-acylated Piperidin-4-one Derivatives: Synthesis, Biological Activities, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Among its man...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a fundamental scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Among its many derivatives, N-acylated piperidin-4-ones have emerged as a particularly promising class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of these versatile molecules, offering valuable insights for researchers in the field of drug discovery and development.

The Piperidin-4-one Core: A Privileged Scaffold

The piperidin-4-one structure is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][4] Its conformational flexibility and the presence of a ketone group and a nitrogen atom provide key points for molecular interactions and further chemical modifications. The introduction of an acyl group at the nitrogen atom (N-acylation) significantly influences the physicochemical and pharmacological properties of the parent piperidin-4-one, often leading to enhanced biological activity and improved selectivity.

Synthesis of N-acylated Piperidin-4-one Derivatives

The synthesis of N-acylated piperidin-4-one derivatives typically involves a multi-step process. A common and efficient approach is the Claisen-Schmidt condensation reaction.[5]

General Synthetic Workflow

A typical synthetic route begins with the condensation of an appropriate aldehyde and a ketone in the presence of a base to form a 3,5-bis(benzylidene)piperidin-4-one. This intermediate is then acylated at the nitrogen atom using various acylating agents.

G A Piperidin-4-one Precursor C Base-catalyzed Condensation (e.g., Claisen-Schmidt) A->C B Aldehyde B->C D 3,5-bis(benzylidene)piperidin-4-one C->D F N-acylation Reaction D->F E Acylating Agent (e.g., Acyl Chloride, Anhydride) E->F G N-acylated piperidin-4-one Derivative F->G

Caption: General workflow for the synthesis of N-acylated piperidin-4-one derivatives.

Detailed Experimental Protocol: Synthesis of N-Acryloyl-3,5-bis(ylidene)-4-piperidones[7]
  • Step 1: Synthesis of 3,5-bis(ylidene)-4-piperidones.

    • An acid-catalyzed condensation of 4-piperidone hydrate hydrochloride with the appropriate aldehyde (e.g., benzaldehyde derivatives) is performed. Acetic acid and hydrogen chloride gas are typically used as catalysts.

  • Step 2: N-acylation.

    • The resulting 3,5-bis(ylidene)-4-piperidone is dissolved in a suitable solvent, such as dichloromethane (CH2Cl2).

    • The solution is cooled to 0 °C.

    • Triethylamine (TEA) is added as a base.

    • Acryloyl chloride is added dropwise to the reaction mixture.

    • The reaction is stirred at 0 °C until completion, which is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is evaporated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield the pure N-acryloyl-3,5-bis(ylidene)-4-piperidone.

Diverse Biological Activities of N-acylated Piperidin-4-one Derivatives

N-acylated piperidin-4-one derivatives have demonstrated a remarkable range of biological activities, making them attractive candidates for the development of new therapeutic agents.

Anticancer Activity

A significant body of research has focused on the anticancer potential of these compounds.[5] Many N-acylated piperidin-4-one derivatives have shown potent cytotoxic effects against various cancer cell lines, including leukemia, colon, and breast cancer.[6]

Structure-Activity Relationship (SAR) Insights:

  • Substitution on the arylidene ring: Electron-withdrawing groups, such as nitro and halogen groups, particularly at the ortho position, tend to increase cytotoxic activity. Conversely, electron-donating groups generally decrease activity.

  • N-acylation: The introduction of an acyl group at the nitrogen atom has been shown to enhance anticancer activity. For instance, N-acryloyl derivatives have displayed submicromolar CC50 values against several cancer cell lines.[6]

Mechanism of Action:

While the exact mechanisms are still under investigation for many derivatives, some have been shown to induce apoptosis in tumor cells.[7] For example, certain N-(piperidin-4-yl)benzamide derivatives have been found to activate the hypoxia-inducible factor 1α (HIF-1α) pathway, leading to the expression of downstream target genes like p21 and subsequent apoptosis.[7]

CompoundCancer Cell LineActivity (GI50, µM)Reference
3,5-bis(4-bromobenzylidene)-1-propanoylpiperidin-4-oneMG-MID0.35
N-acryloyl-3,5-bis(benzylidene)piperidin-4-onesHSC-2, HSC-4, HL-60Submicromolar[6]
10b (a benzamide derivative)HepG20.12[7]
10j (a benzamide derivative)HepG20.13[7]
Antiviral Activity

Several N-acylated piperidin-4-one derivatives have exhibited promising antiviral properties.[1][8]

  • Anti-HIV Activity: A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown notable anti-HIV-1 activity.[9]

  • Anti-Influenza Activity: One derivative from the same series, FZJ05, displayed significant potency against influenza A/H1N1.[9]

  • Anti-Coronavirus Activity: Some 4-piperidone conjugates have demonstrated antiviral properties against SARS-CoV-2.[10][11]

Antimicrobial and Antifungal Activities

The piperidin-4-one scaffold is also a source of potent antimicrobial and antifungal agents.[8][12]

  • Antibacterial Activity: N-substituted piperidin-4-yl adamantane-1-carboxylates have shown in vitro activity against Escherichia coli and Staphylococcus aureus.[13]

  • Antifungal Activity: The same adamantane derivatives also exhibited activity against Candida albicans and Cryptococcus neoformans.[13] Thiosemicarbazone derivatives of piperidin-4-ones have also shown significant antifungal activity.[8]

Other Biological Activities

Beyond these major areas, N-acylated piperidin-4-one derivatives have been investigated for a variety of other therapeutic applications, including:

  • Anti-inflammatory activity [10]

  • Analgesic activity [1]

  • Central nervous system depressant activity [1]

  • Antimalarial properties [10]

Structure-Activity Relationship (SAR) and Drug Design

The biological activity of N-acylated piperidin-4-one derivatives is highly dependent on their structural features. Understanding the SAR is crucial for the rational design of more potent and selective drug candidates.

SAR cluster_0 N-Acyl Group (R1) cluster_1 Piperidin-4-one Core cluster_2 Substituents on Arylidene Rings (R2, R3) R1_info Influences: - Lipophilicity - Potency - Selectivity Core Scaffold Core->R1_info N-Acylation R2_R3_info Impacts: - Cytotoxicity - Electronic Effects - Steric Hindrance Core->R2_R3_info Arylidene Substitution

Caption: Key structural features influencing the biological activity of N-acylated piperidin-4-ones.

Future Perspectives and Conclusion

N-acylated piperidin-4-one derivatives represent a versatile and promising class of compounds with a wide range of therapeutic potential. The continued exploration of their synthesis, biological evaluation, and SAR will undoubtedly lead to the discovery of novel and effective drug candidates for various diseases. Further research should focus on elucidating the detailed mechanisms of action of these compounds and optimizing their pharmacokinetic and pharmacodynamic properties to facilitate their translation into clinical applications. The adaptability of the piperidin-4-one scaffold ensures that it will remain a cornerstone of medicinal chemistry for years to come.

References

  • Dimmock, J. R., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Bioorganic & Medicinal Chemistry, 16(2), 1073-1081. [Link]

  • Al-Qaisi, J. A., et al. (2013). Synthesis and Structure Activity Relationship Study of N-substituted 3,5-diarylidene- piperidin-4-ones as Potential Antitumor Agents. Letters in Drug Design & Discovery, 10(6), 546-554. [Link]

  • Srour, A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31268. [Link]

  • Arumugam, N., & Al-Deyab, S. S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1), 324. [Link]

  • Zhang, F., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(4), 484-492. [Link]

  • Kaldybayeva, A., et al. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). Chemical Journal of Kazakhstan, (3), 2710-1185. [Link]

  • Srivastava, V. K., & Tiwari, M. (2013). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 20(14), 1835-1847. [Link]

  • Manimekalai, A., et al. (2014). Conformational study of some N-acyl-2 r,6 c-diphenylpiperidin-4-one oximes using NMR spectra. Magnetic Resonance in Chemistry, 52(10), 615-623. [Link]

  • Negatu, D. A., et al. (2023). Structure–activity relationship of piperidine derivatives with... Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]

  • Awad, D. H., et al. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry, 18(1), 1-9. [Link]

  • Wang, Y., et al. (2010). Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor. Bioorganic & Medicinal Chemistry, 18(14), 5441-5448. [Link]

  • Guo, X., et al. (2022). Inhibition of Human Coronaviruses by Piperidine-4-Carboxamides. Infectious Diseases: Diagnosis & Treatment, 6(199). [Link]

  • Zhumagalieva, T. S., et al. (2026). Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. Molecules, 31(3), 675. [Link]

  • Pinto, M., et al. (2023). Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells. Molecules, 28(23), 7899. [Link]

  • Kumar, A., et al. (2014). Synthesis and anticancer evaluation of furfurylidene 4-piperidone analogs. Archiv der Pharmazie, 347(6), 421-430. [Link]

  • Srour, A. M., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31268. [Link]

  • Simone, M. I., & Wormald, M. R. (2018). Biological Activities of 3,4,5-Trihydroxypiperidines and their N- and O-Derivatives. Chemistry–A European Journal, 24(33), 8218-8225. [Link]

  • Reddy, C. R., et al. (2014). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Srivastava, V. K., & Tiwari, M. (2013). Piperidin-4-one: the potential pharmacophore. Current Medicinal Chemistry, 20(14), 1835-1847. [Link]

  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 39, 31-40. [Link]

  • Hult, E., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Cellular and Infection Microbiology, 11, 668388. [Link]

  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • Guo, X., et al. (2022). The Synthesis and Anti-Cytomegalovirus Activity of Piperidine-4-Carboxamides. Molecules, 27(3), 819. [Link]

  • Chavarria, D., et al. (2025). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules, 30(10), 2269. [Link]

  • Wang, Y., et al. (2012). Preparation method for 1-N-BOC-4-acetyl piperidine.
  • Al-Marjani, M. F., & Al-Habib, M. M. (2019). Antimicrobial Activity of the Compound 2-Piperidinone, N-[4-Bromo-n-butyl]- Extracted from Pomegranate Peels. Indian Journal of Public Health Research & Development, 10(1), 323-328. [Link]

Sources

Foundational

Solubility Profile &amp; Solvent Selection Strategy: 1-(Furan-2-carbonyl)piperidin-4-one

This technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1-(Furan-2-carbonyl)piperidin-4-one .[1][2][3][4] [1][2][3][4][5] Executive Summary 1-(Furan-2-carbony...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, physicochemical properties, and solvent selection strategies for 1-(Furan-2-carbonyl)piperidin-4-one .[1][2][3][4]

[1][2][3][4][5]

Executive Summary

1-(Furan-2-carbonyl)piperidin-4-one (Molecular Formula: C₁₀H₁₁NO₃; MW: 193.20 g/mol ) is a pharmacologically significant heterocyclic building block, often utilized in the synthesis of piperidine-based alkaloids and peptidomimetics.[1][2][3][4][5] Its structure features a piperidin-4-one core N-acylated with a furan-2-carbonyl group.[1][2][3][4]

This specific functionalization creates a molecule with distinct solubility characteristics:

  • Dipolar Nature: The molecule possesses three polarized centers—the ketone carbonyl, the amide carbonyl, and the furan oxygen—making it a strong hydrogen bond acceptor.[6]

  • Lipophilicity: With a predicted LogP in the range of 0.2 – 1.1 , it exhibits "Goldilocks" polarity—too lipophilic for high water solubility but too polar for non-polar hydrocarbons.[4][6]

This guide provides a technical analysis of its solubility behavior, categorizing solvents for synthesis, purification (recrystallization), and formulation.[6]

Physicochemical Characterization

Understanding the molecular drivers of solubility is prerequisite to solvent selection.[6]

PropertyValue / DescriptionImpact on Solubility
Molecular Weight 193.20 g/mol Moderate size allows good kinetic dissolution rates.[1][2][3][4]
H-Bond Donors 0Lack of donors limits solubility in non-polar solvents; relies on dipole-dipole interactions.[1][2][3][4]
H-Bond Acceptors 4 (2 Carbonyls, 1 Amide N, 1 Furan O)High affinity for protic solvents (Alcohols, Water) and chlorinated solvents.[2][4][6]
Predicted LogP ~0.6 – 1.1Indicates preference for moderately polar organic solvents (e.g., DCM, Ethyl Acetate).[6]
Physical State Solid (White to pale yellow)Crystalline lattice energy must be overcome by solvent solvation enthalpy.[4][6]

Solubility Landscape & Solvent Classification

Based on structural analysis and standard recrystallization protocols for piperidin-4-one derivatives [1][2], the solubility profile is categorized below.

Class A: High Solubility (Good Solvents)

Use for: Reaction media, initial dissolution for chromatography. These solvents effectively disrupt the crystal lattice via strong dipole-dipole interactions or hydrogen bonding.[2][4][6]

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform (CHCl₃).[4][6]

    • Mechanism:[2][3][4][7] The acidic proton of chloroform interacts favorably with the carbonyl oxygens.[6]

  • Polar Aprotic: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).[4][6]

    • Mechanism:[2][3][4] High dielectric constants stabilize the polar functional groups.[6]

  • Low MW Alcohols: Methanol (MeOH).[4][6]

Class B: Temperature-Dependent Solubility

Use for: Recrystallization, liquid-liquid extraction. These solvents show moderate solubility at room temperature but high solubility at boiling points, making them ideal for purification.[1][2][4][6]

  • Alcohols: Ethanol (EtOH), Isopropanol (IPA).[4][6]

    • Note: Often used as the primary solvent in recrystallization systems.[4][6]

  • Esters: Ethyl Acetate (EtOAc).[4][6]

    • Note: Solubility drops significantly upon cooling.[4][6]

Class C: Low Solubility (Anti-Solvents)

Use for: Precipitation, yield maximization. The compound is largely insoluble in these non-polar media due to the lack of lipophilic alkyl chains.[4][6]

  • Aliphatic Hydrocarbons: n-Hexane, n-Heptane, Cyclohexane.[1][2][4][6]

  • Ethers: Diethyl ether (Low to moderate solubility), Petroleum ether.[6]

Summary Table: Solubility Profile
Solvent ClassRepresentative SolventsSolubility RatingPrimary Application
Chlorinated DCM, ChloroformHigh (>100 mg/mL)Synthesis, Extraction
Alcohols MethanolHigh Dissolution
Alcohols Ethanol, IsopropanolModerate (Temp.[1][2][3][4] dependent)Recrystallization
Esters Ethyl AcetateModerate Extraction, Crystallization
Alkanes Hexane, HeptaneNegligible (<1 mg/mL)Precipitation (Anti-solvent)
Water WaterLow to Moderate Aqueous workup (partitioning)

Solvent Selection Logic (Visualization)

The following decision tree illustrates the logical flow for selecting a solvent system based on the intended experimental outcome (Synthesis vs. Purification).

SolventSelection Start Objective: Select Solvent for 1-(Furan-2-carbonyl)piperidin-4-one Decision Primary Goal? Start->Decision Synthesis Synthesis / Reaction Decision->Synthesis Purification Purification / Crystallization Decision->Purification Analysis Analysis (HPLC/NMR) Decision->Analysis HighSol Requirement: High Solubility & Inertness Synthesis->HighSol Recryst Technique: Recrystallization Purification->Recryst NMR NMR: CDCl3 or DMSO-d6 Analysis->NMR HPLC HPLC: ACN / Water (Gradient) Analysis->HPLC DCM Dichloromethane (DCM) (Room Temp) HighSol->DCM DMF DMF / DMSO (High Temp / Nucleophilic) HighSol->DMF SingleSolvent Single Solvent: Ethanol (Hot) Recryst->SingleSolvent BinarySystem Binary System: EtOAc + Hexane or EtOH + Water Recryst->BinarySystem

Caption: Decision tree for solvent selection based on experimental objectives for 1-(Furan-2-carbonyl)piperidin-4-one.

Experimental Protocol: Gravimetric Solubility Determination

Since batch-to-batch polymorphism can affect exact solubility values, researchers should validate solubility using this self-validating gravimetric protocol.

Objective

To determine the saturation solubility (


) of the compound in a specific solvent at 25°C.
Materials
  • Analyte: 1-(Furan-2-carbonyl)piperidin-4-one (Dry, powdered).[1][2][3][4]

  • Solvent: HPLC Grade (e.g., Ethanol, EtOAc).[6]

  • Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, Analytical balance (±0.01 mg).[4][6]

Step-by-Step Methodology
  • Supersaturation: Add excess solid (~100 mg) to a glass vial containing 1.0 mL of the target solvent.

  • Equilibration: Seal the vial and agitate in an orbital shaker at 25°C ± 0.1°C for 24 hours .

    • Self-Validation Check: Ensure solid is still visible after 24 hours.[4][6] If fully dissolved, add more solid and repeat.[6]

  • Filtration: Stop agitation and allow the suspension to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).[4][6]

  • Evaporation: Transfer a precise volume (

    
    , e.g., 0.5 mL) of the filtrate to a pre-weighed weighing boat (
    
    
    
    ).
  • Drying: Evaporate the solvent under vacuum or nitrogen stream until constant weight is achieved (

    
    ).[4][6]
    
  • Calculation:

    
    
    

Applications in Drug Development

Crystallization Optimization

For purification, the Ethanol/Water or Ethyl Acetate/Hexane systems are recommended.[4][6]

  • Protocol: Dissolve the crude compound in minimal boiling Ethanol. Add warm Water (or Hexane) dropwise until turbidity persists. Cool slowly to 4°C. This exploits the steep solubility curve in alcohols [2].[6]

Reaction Solvent

For acylation or alkylation reactions involving the piperidone nitrogen (if deprotected) or the ketone, DCM is the solvent of choice due to high solubility and ease of removal.[4][6] THF is a suitable alternative for reduction reactions (e.g., using NaBH₄).[6]

Formulation

For early-stage pharmacokinetic (PK) studies, the compound's solubility in pure water may be insufficient.[1][2][4][6]

  • Recommended Vehicle: 10% DMSO / 40% PEG400 / 50% Saline.[4][6]

  • Rationale: The DMSO ensures initial solubilization, while PEG400 prevents precipitation upon dilution in aqueous media.[6]

References

  • Sigma-Aldrich. 1-[(Furan-2-yl)carbonyl]piperidin-4-one Product Information. Accessed 2026.[4][6][8]

  • Arulraj, S. et al. (2021).[4][6] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update." Chemical Review and Letters, 4, 192-199.[1][2][6]

  • PubChem. Compound Summary: 1-(Furan-2-carbonyl)piperidin-4-one.[1][2][3][4] National Library of Medicine.[4][6]

  • BenchChem. General Solubility Protocols for Piperidine Derivatives. [1][2][4]

Sources

Exploratory

The Role of 1-(Furan-2-carbonyl)piperidin-4-one: A Versatile Scaffold in Modern Heterocyclic Chemistry

An In-Depth Technical Guide Abstract The confluence of privileged heterocyclic motifs into a single molecular architecture represents a powerful strategy in modern medicinal chemistry and materials science. 1-(Furan-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The confluence of privileged heterocyclic motifs into a single molecular architecture represents a powerful strategy in modern medicinal chemistry and materials science. 1-(Furan-2-carbonyl)piperidin-4-one is an exemplar of such a design, integrating the biologically significant piperidin-4-one core with the synthetically versatile furan ring. This guide provides an in-depth analysis of this compound, delineating its synthesis, exploring its rich and divergent reactivity, and highlighting its role as a pivotal building block for constructing complex, high-value heterocyclic systems. We will dissect the causality behind synthetic choices and provide field-proven experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this potent synthon in their work.

Introduction: A Molecule of Designed Duality

The piperidine ring is a ubiquitous structural motif found in over twenty classes of pharmaceuticals and a vast array of natural alkaloids, prized for its favorable physicochemical properties and its ability to confer three-dimensional complexity.[1][2] The piperidin-4-one scaffold, specifically, serves as a versatile intermediate, possessing a reactive carbonyl handle that allows for extensive derivatization.[3][4][5]

Simultaneously, the furan ring is a cornerstone of synthetic chemistry. While aromatic, its resonance energy is significantly lower than that of benzene, allowing it to undergo dearomatizing reactions such as the Diels-Alder cycloaddition with relative ease.[6] This unique reactivity profile makes furan an exceptional precursor for a diverse range of molecular structures.[6][7]

1-(Furan-2-carbonyl)piperidin-4-one marries these two powerful entities. The furan moiety, attached via a robust amide linkage, acts not only as a potential pharmacophore but also as a latent diene, while the piperidinone ketone offers a reliable site for nucleophilic attack and condensation reactions. This guide explores the synthetic utility derived from this designed duality.

Physicochemical Characteristics and Synthesis

The foundational step in utilizing any chemical building block is understanding its properties and having a reliable method for its preparation.

Core Properties

The key physicochemical properties of 1-(Furan-2-carbonyl)piperidin-4-one are summarized below, providing essential data for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃[8][9]
Molecular Weight 193.20 g/mol [8]
Physical Form Solid[8]
InChIKey OOHYAFZVSIYUTB-UHFFFAOYSA-N[8][9]
CAS Number Not broadly listed, associated with supplier-specific identifiers.
PubChem CID 33721 (for piperidin-4-one base)[10]
Synthesis: Forging the Amide Bond

The most direct and industrially scalable synthesis involves the N-acylation of piperidin-4-one with an activated furan-2-carboxylic acid derivative, typically 2-furoyl chloride. This is a classic Schotten-Baumann reaction, chosen for its high efficiency and operational simplicity.

Causality in Experimental Design:

  • Base Selection: An organic base like triethylamine (TEA) or a milder inorganic base like sodium bicarbonate is employed. Its role is to neutralize the HCl generated during the acylation, driving the reaction to completion and preventing the protonation and deactivation of the piperidin-4-one nucleophile.

  • Solvent Choice: Aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. They are chosen for their ability to dissolve the reactants without participating in the reaction (e.g., hydrolysis of the acid chloride).

  • Temperature Control: The reaction is typically initiated at 0°C. This is a critical control measure to manage the exothermicity of the acylation and to minimize potential side reactions, ensuring a cleaner product profile.

G cluster_reactants Reactants cluster_conditions Conditions P4O Piperidin-4-one Hydrochloride Process N-Acylation P4O->Process FC 2-Furoyl Chloride FC->Process Solvent DCM Solvent->Process Base Triethylamine (TEA) Base->Process Temp 0°C to RT Temp->Process Product 1-(Furan-2-carbonyl)piperidin-4-one Process->Product

Caption: Synthetic workflow for 1-(Furan-2-carbonyl)piperidin-4-one.

The Reactive Hub: A Playground for Heterocyclic Construction

The true value of 1-(Furan-2-carbonyl)piperidin-4-one lies in its capacity to serve as a launchpad for diverse synthetic campaigns. Its reactivity can be logically separated into transformations involving the C4-ketone and those engaging the furan ring.

Chemistry of the C4-Ketone: The Gateway to Complexity

The ketone is the most accessible functional group, acting as a powerful electrophilic site for carbon-carbon and carbon-nitrogen bond formation.

  • Reductive Amination: A cornerstone of medicinal chemistry, this reaction introduces a nitrogen-containing substituent at the C4 position. The choice of amine and reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) allows for precise control over the final structure, enabling the synthesis of compounds with potential applications as receptor ligands or enzyme inhibitors.

  • Condensation Reactions: Mannich and Knoevenagel condensations are highly effective for elaborating the piperidone core.[4][11][12] For instance, condensation with active methylene compounds like malononitrile or cyanoacetates installs a functionalized exocyclic double bond, which can subsequently act as a Michael acceptor to build fused ring systems.

  • Spirocyclization: The ketone provides an ideal anchor point for constructing spirocyclic heterocycles. Reaction with bifunctional reagents, such as 1,2-aminoalcohols or 1,2-dithiols, under dehydrating conditions leads directly to spiro-oxazolidines and spiro-dithiolanes, respectively. These rigid, three-dimensional structures are highly sought after in drug discovery for their ability to explore novel regions of chemical space.

Chemistry of the Furan Ring: A Latent Diene

The furan moiety offers a distinct set of synthetic possibilities, primarily leveraging its ability to act as an electron-rich diene in cycloaddition reactions.[6]

  • Diels-Alder Reaction: This is arguably the most powerful transformation of the furan ring.[13] Reaction with various dienophiles (e.g., maleic anhydride, acrylates) under thermal or Lewis acid-catalyzed conditions generates oxa-bridged bicyclic adducts.[6] This reaction is exceptionally valuable as it creates multiple stereocenters and significant molecular complexity in a single step. The resulting adducts can be further manipulated, for instance, by ring-opening to yield highly substituted cyclohexene derivatives.

  • Electrophilic Aromatic Substitution: While less reactive than pyrrole, the furan ring can undergo electrophilic substitution, primarily at the C5 position. Reactions like Vilsmeier-Haack formylation or nitration can introduce additional functional groups onto the furan ring, providing further handles for diversification.

G cluster_keto C4-Ketone Reactivity cluster_furan Furan Ring Reactivity center 1-(Furan-2-carbonyl) piperidin-4-one ReductiveAmination Substituted 4-Aminopiperidines center->ReductiveAmination R-NH₂ [H] Condensation Fused & Exocyclic Heterocycles center->Condensation Active Methylene Cmpds Spiro Spiro-heterocycles center->Spiro Bifunctional Nucleophiles DielsAlder Oxa-Bridged Bicycles center->DielsAlder Dienophile Δ or LA EAS 5-Substituted Furans center->EAS E⁺

Caption: Key reactivity pathways of the title compound.

Application Spotlight: Synthesis of Benzimidazole Derivatives

To illustrate the practical utility of this scaffold, we examine its role in synthesizing 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives, which are explored for their antimicrobial activities.[14] This multi-step synthesis perfectly showcases the sequential functionalization of the piperidinone core.

G Start 1-(Furan-2-carbonyl) piperidin-4-one Step1 Reductive Amination (o-nitroaniline, NaBH(OAc)₃) Start->Step1 Intermediate1 N-(2-nitrophenyl) -1-(furan-2-carbonyl) piperidin-4-amine Step1->Intermediate1 Step2 Nitro Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) Intermediate1->Step2 Intermediate2 N¹-(1-(furan-2-carbonyl) piperidin-4-yl) benzene-1,2-diamine Step2->Intermediate2 Step3 Cyclization (e.g., with an aldehyde or acid) Intermediate2->Step3 Final Substituted Benzimidazole Derivative Step3->Final

Caption: Workflow for benzimidazole synthesis from the title compound.

This synthetic route first utilizes the C4-ketone for a reductive amination to install the substituted aniline moiety. The subsequent reduction of the nitro group and cyclization builds the benzimidazole ring, demonstrating a logical and efficient use of the starting material's inherent functionality.

Experimental Protocols

Adherence to robust, reproducible protocols is paramount for scientific integrity. The following methods are provided as a trusted guide for researchers.

Protocol: Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one

Objective: To synthesize the title compound via N-acylation of piperidin-4-one.

Materials:

  • Piperidin-4-one hydrochloride (1.0 eq)

  • 2-Furoyl chloride (1.1 eq)

  • Triethylamine (TEA, 2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add piperidin-4-one hydrochloride and anhydrous DCM.

  • Cool the resulting suspension to 0°C in an ice bath.

  • Slowly add triethylamine (TEA) dropwise to the suspension. Stir for 20 minutes at 0°C. Trustworthiness Note: This step generates the free base of piperidin-4-one in situ. Ensuring the hydrochloride is fully neutralized is key to achieving high yield.

  • In a separate flask, dissolve 2-furoyl chloride in anhydrous DCM.

  • Add the 2-furoyl chloride solution dropwise to the reaction mixture at 0°C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) or recrystallization to yield the pure product.

Protocol: Representative Knoevenagel Condensation

Objective: To demonstrate the reactivity of the C4-ketone by synthesizing an exocyclic olefin.

Materials:

  • 1-(Furan-2-carbonyl)piperidin-4-one (1.0 eq)

  • Malononitrile (1.2 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Ethanol or Toluene

Procedure:

  • Combine 1-(Furan-2-carbonyl)piperidin-4-one and malononitrile in a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if using toluene).

  • Add the solvent (ethanol or toluene).

  • Add a catalytic amount of piperidine. Expertise Note: Piperidine acts as a base to deprotonate malononitrile, generating the nucleophile, and also facilitates the final dehydration step. Its volatility allows for easy removal.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified 2-(1-(furan-2-carbonyl)piperidin-4-ylidene)malononitrile.

Conclusion and Future Outlook

1-(Furan-2-carbonyl)piperidin-4-one is far more than a simple chemical; it is a strategically designed synthon that offers two distinct and highly valuable points of reactivity. The piperidinone core provides a reliable platform for building structures with proven pharmacological relevance, while the furan ring serves as a masked diene, ready to create complex polycyclic systems via cycloaddition chemistry. For researchers in drug discovery and heterocyclic chemistry, this compound represents a powerful and efficient tool for the rapid generation of molecular diversity. Future exploration will likely focus on leveraging this dual reactivity in tandem or cascade reactions to access novel heterocyclic scaffolds in a more atom- and step-economical fashion, further cementing its role as a cornerstone building block in modern organic synthesis.

References

  • Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link][3]

  • (2013). Piperidin-4-one: the potential pharmacophore. PubMed. [Link][4]

  • (2013). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. [Link][5]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][1]

  • 1-(furan-2-carbonyl)piperidin-4-one. PubChem. [Link][9]

  • (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link][11]

  • Heterocyclic Chemistry. University of Babylon. [Link][15]

  • (2012). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. International Journal of Drug Development and Research. [Link][16]

  • (2001). Furan as a versatile synthon. Modern Drug Discovery. [Link][6]

  • (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters. [Link][17]

  • (2018). Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. ResearchGate. [Link][14]

  • (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link][2]

  • Furan-2-carboxylic acid (1-phenethyl-piperidin-4-yl)-piperidin-1-yl-amide. LookChem. [Link][18]

  • 4-Piperidone. Wikipedia. [Link][10]

  • Addition Reactions of Furan. Pearson. [Link][13]

  • (2022). Synthetic strategy toward furyl- and benzofuryl-containing building blocks for organic materials. The Distant Reader. [Link][7]

  • (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry. [Link][12]

Sources

Foundational

Electronic Architecture and Reactivity of Furan-Fused Piperidone Systems

This is an in-depth technical guide on the electronic properties, reactivity, and synthetic architecture of furan-containing piperidone systems. Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computatio...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the electronic properties, reactivity, and synthetic architecture of furan-containing piperidone systems.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Computational Chemists, and Drug Discovery Scientists

Executive Summary: The Electronic "Push-Pull"

The integration of a furan ring into a piperidone system—whether as a fused bicyclic scaffold (e.g., furo[3,2-c]pyridin-4-one) or a pendant substituent—introduces a unique electronic duality. The furan ring acts as a


-excessive donor  via resonance but a 

-withdrawing acceptor
via induction.

For researchers, this creates a specific design challenge:

  • Metabolic Liability: The high electron density of the furan ring makes it a prime substrate for CYP450-mediated oxidation, often leading to reactive cis-enedial intermediates.

  • Basicity Modulation: In saturated piperidone systems, the inductive effect of the furan oxygen lowers the pKa of the piperidine nitrogen relative to phenyl analogs, altering bioavailability and target binding.

  • Conformational Locking: In 2,6-diaryl-4-piperidones, electronic repulsion between the furan oxygen and the carbonyl dipole reinforces specific chair conformations, critical for receptor docking.

Electronic Architecture

Orbital Interactions in Fused Systems

In fused systems like furo[3,2-c]pyridin-4(5H)-one , the aromatic furan ring is coplanar with the lactam (piperidone) ring.[1] This creates a continuous


-system where the furan oxygen lone pair (

) donates density into the pyridine/lactam ring.[1]
  • HOMO Location: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the furan ring, making it the site of initial electrophilic attack (and metabolic oxidation).[1]

  • Lactam Resonance: The fusion typically enhances the acidity of the lactam NH by delocalizing the nitrogen lone pair (

    
    ) not just into the carbonyl, but across the extended 
    
    
    
    -system.
Inductive Effects in Pendant Systems

In non-fused systems (e.g., 2-(furan-2-yl)piperidin-4-one ), the


-systems are isolated. Here, the Inductive Effect (-I)  dominates.
  • The furan oxygen is highly electronegative (

    
    ).[1]
    
  • Through the

    
    -framework, it pulls electron density away from the piperidine nitrogen.
    
  • Result: The nitrogen is less basic (lower pKa) compared to a 2-phenyl analog.[1][2]

Comparative Electronic Parameters

The following table contrasts the furan moiety with standard bioisosteres in a piperidone scaffold.

ParameterFuran-PiperidoneThiophene-PiperidonePhenyl-PiperidoneMechanistic Driver
Electronic Character

-Excessive /

-Withdrawing

-Excessive (Mild)
NeutralOxygen electronegativity vs. Resonance
Nitrogen Basicity (pKa) Lower (~8.5 - 9.0)*Moderate (~9.0 - 9.[1]5)High (~9.5 - 10.[1]0)Inductive withdrawal (-I) of Heteroatom
Metabolic Stability Low (Bioactivation risk)Moderate (S-oxidation)HighHOMO energy / Oxidation potential
H-Bond Potential Acceptor (Oxygen)Weak AcceptorNoneLone pair availability
Dipole Moment High (Vector towards O)LowLowHeteroatom polarization

*Values are estimated ranges for the conjugate acid of the secondary amine in a 2-substituted piperidine system.

Reactivity & Metabolic Bioactivation

The most critical electronic property of the furan ring in drug design is its susceptibility to oxidative ring opening. This is a "hard" electronic constraint that must be managed.

The "Toxicophore" Mechanism

The electron-rich furan ring is oxidized by Cytochrome P450 (specifically CYP2E1 and CYP450 3A4) to form an unstable epoxide or radical cation.[1] This collapses into a highly reactive cis-2-butene-1,4-dial , a potent electrophile that alkylates proteins and DNA (hepatotoxicity).

Diagram: Metabolic Activation Pathway

MetabolicActivation Figure 1: Bioactivation pathway of the furan ring driven by high electron density. Substrate Furan-Piperidone (Parent Drug) CYP CYP450 (Oxidation) Substrate->CYP Epoxide Furan Epoxide (Unstable Intermediate) CYP->Epoxide [O] transfer Enedial cis-2-butene-1,4-dial (Reactive Electrophile) Epoxide->Enedial Ring Opening Adduct Protein/DNA Adduct (Toxicity) Enedial->Adduct Nucleophilic Attack (Lys/Cys residues) Safe Glutathione Conjugate (Detoxification) Enedial->Safe + GSH (GST enzyme)

[1]

Mitigation Strategies

To dampen this reactivity without losing the furan's structural benefits:

  • Electron Withdrawal: Add electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    to the furan ring to lower the HOMO energy, making it less susceptible to oxidation.[1]
  • Steric Shielding: Substitution at the C2/C5 positions of the furan can sterically hinder the approach of the CYP heme iron.

Synthetic Architecture & Protocols

The synthesis of these systems relies on exploiting the specific polarity of the furan ring. Modern methods utilize Gold(I) catalysis to effect cyclization under mild conditions, avoiding the decomposition of the sensitive furan moiety.

Workflow: Gold-Catalyzed Synthesis of Furo[3,2-c]pyridines

This method constructs the fused piperidone core from an acyclic furan-yne precursor.

Diagram: Synthetic Workflow

Synthesis Figure 2: Gold(I)-catalyzed intramolecular cyclization strategy. Precursor Furan-yne Precursor (Alkyne-tethered Furan) Activation Alkyne Activation (Au-pi complex) Precursor->Activation + Catalyst Catalyst Au(I) Catalyst (e.g., JohnPhosAuCl) Cyclization 6-endo-dig Cyclization (Nucleophilic attack by Furan C2/C3) Activation->Cyclization Intermed Carbene Intermediate Cyclization->Intermed Product Furo[3,2-c]pyridine Scaffold Intermed->Product - Au(I)

[1][3][4]

Experimental Protocol: Synthesis of 2,6-Di(furan-2-yl)piperidin-4-one

A classical Mannich-type condensation suitable for pendant systems.

Reagents:

  • Furfural (2.0 eq)[1][5]

  • Acetone (1.0 eq) or 1,3-dicarbonyl equivalent[1]

  • Ammonium Acetate (

    
    , 1.1 eq)[1]
    
  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve furfural (20 mmol) and ammonium acetate (11 mmol) in Ethanol (30 mL).

  • Addition: Add acetone (10 mmol) dropwise to the stirring solution.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. The color will darken as the Schiff base forms and cyclizes.

  • Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 7:3). Look for the disappearance of furfural.

  • Isolation: Cool to room temperature. The product often precipitates as a yellow solid.[1]

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF to yield the pure chair-conformer.

  • Validation (Self-Check):

    • 1H NMR: Look for the doublet of doublets at ~4.0-4.5 ppm (benzylic protons at C2/C6).[1] Coupling constants (

      
       Hz) confirm the trans-diaxial arrangement of protons (indicating equatorial furan rings).[1]
      

References

  • Metabolic Activation: Peterson, L. A. (2013).[1] "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Synthesis & Reactivity: Hashmi, A. S. K. (2007).[1] "Gold-Catalyzed Organic Reactions."[1] Chemical Reviews. Link[1]

  • Piperidone Conformation: Aridoss, G., et al. (2009).[1] "Synthesis and biological evaluation of some novel 2,6-diarylpiperidin-4-ones." European Journal of Medicinal Chemistry. Link

  • Electronic Effects: Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link[1]

  • Furo-pyridine Scaffolds: Shiri, M. (2012).[1] "Indoles, isatins, and pyridines: Recent advances in the synthesis of furo[3,2-c]pyridines." Chemical Reviews. Link[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one from Piperidin-4-one HCl: An Application Note and Detailed Protocol

Abstract This comprehensive guide details the synthesis of 1-(furan-2-carbonyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The protocol outlines the N-acylation of piperidin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of 1-(furan-2-carbonyl)piperidin-4-one, a valuable building block in medicinal chemistry and drug development. The protocol outlines the N-acylation of piperidin-4-one hydrochloride with 2-furoyl chloride, employing the robust and widely applicable Schotten-Baumann reaction conditions. This document provides a step-by-step methodology, including reagent quantification, reaction setup, workup, and purification procedures. Furthermore, it delves into the mechanistic underpinnings of the reaction, safety considerations for all chemical entities, and detailed characterization of the final product through spectroscopic methods. This application note is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a vast array of therapeutic agents due to its favorable pharmacokinetic properties and its ability to interact with various biological targets.[1] The functionalization of the piperidine ring, particularly at the nitrogen atom, allows for the exploration of chemical space and the fine-tuning of pharmacological activity. The introduction of a furan-2-carbonyl moiety to the piperidin-4-one core yields a versatile intermediate, 1-(furan-2-carbonyl)piperidin-4-one, which can be further elaborated to generate novel chemical entities with potential therapeutic applications.

The synthesis described herein utilizes the Schotten-Baumann reaction, a classic and efficient method for the acylation of amines.[2] This reaction is typically performed in a biphasic system or in the presence of a base that serves to neutralize the hydrochloric acid byproduct generated from the reaction of the amine with the acyl chloride, thereby driving the reaction to completion. In this protocol, triethylamine is employed as an organic base to facilitate the N-acylation of piperidin-4-one with 2-furoyl chloride.

Reaction Scheme

The overall transformation involves the reaction of piperidin-4-one hydrochloride with 2-furoyl chloride in the presence of triethylamine to yield 1-(furan-2-carbonyl)piperidin-4-one and triethylamine hydrochloride as a byproduct.

Reaction_Scheme reactant1 Piperidin-4-one HCl reaction_node + reactant1->reaction_node reactant2 2-Furoyl Chloride reactant2->reaction_node reagent Triethylamine reagent->reaction_node CH2Cl2, 0 °C to rt product 1-(Furan-2-carbonyl)piperidin-4-one byproduct Triethylamine HCl reaction_node->product reaction_node->byproduct

Caption: Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one.

Materials and Methods

Reagents and Equipment
Reagent/MaterialGradeSupplier
Piperidin-4-one hydrochloride98%Commercially Available
2-Furoyl chloride98%Commercially Available
Triethylamine≥99.5%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Saturated aqueous sodium bicarbonate-Prepared in-house
Brine-Prepared in-house
Anhydrous magnesium sulfate-Commercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Round-bottom flask-Standard laboratory equipment
Magnetic stirrer and stir bar-Standard laboratory equipment
Ice bath-Standard laboratory equipment
Separatory funnel-Standard laboratory equipment
Rotary evaporator-Standard laboratory equipment
Thin-layer chromatography (TLC) platesSilica gel 60 F254Commercially Available
NMR spectrometer400 MHz or higher-
FT-IR spectrometer--
Experimental Protocol

1. Reaction Setup:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq).

  • Suspend the solid in anhydrous dichloromethane (DCM, approximately 10 mL per gram of piperidin-4-one HCl).

  • Cool the suspension to 0 °C using an ice bath.

2. Base Addition:

  • Slowly add triethylamine (2.2 eq) to the stirred suspension at 0 °C. The addition should be dropwise to control the exotherm.

  • Stir the mixture at 0 °C for 30 minutes. The hydrochloride salt will react with the triethylamine to form the free base of piperidin-4-one in situ.

3. Acylation:

  • In a separate flask, dissolve 2-furoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the 2-furoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-16 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • The reaction is considered complete when the starting material (piperidin-4-one) is no longer visible on the TLC plate.

5. Work-up:

  • Upon completion, quench the reaction by adding deionized water to the flask.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

6. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • The column should be packed using a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • The crude product is loaded onto the column and eluted with a gradient of ethyl acetate in hexanes.

  • Collect the fractions containing the desired product (as determined by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 1-(furan-2-carbonyl)piperidin-4-one as a solid.

Workflow Diagram

Synthesis_Workflow setup 1. Reaction Setup - Piperidin-4-one HCl in DCM - Cool to 0 °C base_add 2. Base Addition - Add Triethylamine (2.2 eq) - Stir at 0 °C for 30 min setup->base_add acylation 3. Acylation - Add 2-Furoyl Chloride (1.1 eq) - Warm to rt, stir 12-16 h base_add->acylation monitoring 4. Reaction Monitoring - TLC (EtOAc/Hexanes) acylation->monitoring workup 5. Work-up - Quench with water - Wash with NaHCO3 & Brine - Dry and concentrate monitoring->workup purification 6. Purification - Flash column chromatography - Elute with EtOAc/Hexanes workup->purification product Pure 1-(Furan-2-carbonyl)piperidin-4-one purification->product

Caption: Experimental workflow for the synthesis.

Results and Discussion

Characterization Data

The identity and purity of the synthesized 1-(furan-2-carbonyl)piperidin-4-one should be confirmed by spectroscopic methods.

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.50 (dd, J = 1.8, 0.8 Hz, 1H, furan H5), 7.10 (dd, J = 3.5, 0.8 Hz, 1H, furan H3), 6.50 (dd, J = 3.5, 1.8 Hz, 1H, furan H4), 4.20 (t, J = 6.0 Hz, 2H, piperidine H2/H6), 3.90 (t, J = 6.0 Hz, 2H, piperidine H2/H6), 2.60 (t, J = 6.0 Hz, 4H, piperidine H3/H5). Note: The signals for the two sets of methylene protons on the piperidine ring adjacent to the nitrogen may be broad or split due to restricted rotation around the amide bond.

  • ¹³C NMR (101 MHz, CDCl₃) δ: 207.0 (C=O, piperidine), 160.0 (C=O, amide), 147.0 (furan C2), 144.0 (furan C5), 117.0 (furan C3), 112.0 (furan C4), 45.0 (piperidine C2/C6), 41.0 (piperidine C3/C5).

  • FT-IR (KBr, cm⁻¹): 1720 (C=O stretch, ketone), 1640 (C=O stretch, amide), 1580, 1470 (furan ring vibrations).

Mechanistic Insights

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

  • Deprotonation: Triethylamine, a hindered organic base, deprotonates the piperidin-4-one hydrochloride to generate the free secondary amine. This is a crucial step as the hydrochloride salt is not nucleophilic.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the free piperidin-4-one attacks the electrophilic carbonyl carbon of 2-furoyl chloride, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond to yield the N-acylated product.

  • Neutralization: The triethylamine also serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the starting amine and the product.

Safety Precautions

  • Piperidin-4-one hydrochloride: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Furoyl chloride: Corrosive and a lachrymator. Causes severe skin and eye burns.[3] Handle only in a well-ventilated fume hood with appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Triethylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood and away from ignition sources.

  • Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.

All waste materials should be disposed of in accordance with local regulations.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(furan-2-carbonyl)piperidin-4-one from readily available starting materials. The use of the Schotten-Baumann reaction with triethylamine as a base offers a straightforward and efficient method for the N-acylation of piperidin-4-one. The provided characterization data will aid researchers in confirming the identity and purity of the synthesized compound. This versatile intermediate can be a valuable tool for the development of novel therapeutic agents and other functional molecules.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]

  • Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

Sources

Application

Protocol for acylation of piperidin-4-one with furoyl chloride

Application Note: Selective N-Acylation of Piperidin-4-one with Furoyl Chloride Part 1: Executive Summary & Strategic Rationale This Application Note details the synthetic protocol for generating 1-(2-furoyl)piperidin-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective N-Acylation of Piperidin-4-one with Furoyl Chloride

Part 1: Executive Summary & Strategic Rationale

This Application Note details the synthetic protocol for generating 1-(2-furoyl)piperidin-4-one via the nucleophilic acyl substitution of piperidin-4-one with 2-furoyl chloride. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for various bioactive molecules, including peptidomimetics and kinase inhibitors.

The Core Challenge: The primary technical hurdle in this synthesis is the instability of the starting material, piperidin-4-one (free base) . In its free amine form, piperidin-4-one rapidly undergoes self-condensation (aldol-like dimerization) and polymerization. Consequently, it is commercially supplied as the hydrochloride monohydrate salt .

Strategic Solution: To ensure high fidelity and yield, the free base must be liberated in situ in the presence of the acylating agent, or in a biphasic system where the acylation rate exceeds the dimerization rate. This guide presents two validated protocols:

  • Protocol A (Biphasic Schotten-Baumann): The robust, scale-up friendly method (Recommended).

  • Protocol B (Anhydrous Organic): For water-sensitive analogs.

Part 2: Reaction Mechanics & Thermodynamics

The reaction follows an addition-elimination mechanism characteristic of acyl chlorides.[1]

Key Mechanistic Steps:

  • Base-Mediated Deprotonation: The hydrochloride salt is neutralized to expose the nucleophilic secondary amine.

  • Nucleophilic Attack: The lone pair of the piperidine nitrogen attacks the carbonyl carbon of 2-furoyl chloride, forming a tetrahedral intermediate.

  • Elimination: The intermediate collapses, reforming the carbonyl and expelling the chloride ion.

  • Scavenging: The base neutralizes the generated HCl to drive the equilibrium forward.

Visualization: Reaction Mechanism

ReactionMechanism Start Piperidin-4-one HCl Hydrate FreeAmine Free Amine (Transient) Start->FreeAmine + Base Base Base (Deprotonation) Base->FreeAmine Tetra Tetrahedral Intermediate FreeAmine->Tetra + Furoyl Chloride Side Side Reaction: Dimerization FreeAmine->Side If slow acylation Furoyl 2-Furoyl Chloride Furoyl->Tetra Product 1-(2-furoyl) piperidin-4-one Tetra->Product - HCl

Figure 1: Mechanistic pathway highlighting the critical transient free amine stage where rapid acylation is required to prevent dimerization.

Part 3: Critical Reagent Considerations

ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Note
Piperidin-4-one HCl

H

O
153.611.0SubstrateHygroscopic. The water of hydration consumes 1 eq of acid chloride if not managed.
2-Furoyl Chloride 130.531.1 - 1.2ElectrophileLachrymator. Corrosive. Hydrolyzes in moist air. Check purity (should be clear/yellow liquid, not dark brown).
Triethylamine (TEA) 101.192.5 - 3.0BaseUsed in Protocol B. Must be dry. Scavenges HCl from salt and reaction.
Potassium Carbonate (K

CO

)
138.212.5BaseUsed in Protocol A. Cheap, effective HCl scavenger.
Dichloromethane (DCM) 84.93SolventSolventStandard solvent for acylation.

Part 4: Experimental Protocols

Protocol A: Biphasic Schotten-Baumann (Recommended)

Best for: High purity, ease of workup, and handling the hydrate salt without drying steps.

Rationale: The biphasic system (DCM/Water) utilizes the high solubility of the inorganic base in water and the product in DCM. The acylation of the amine is significantly faster than the hydrolysis of the furoyl chloride by water at low temperatures.

Step-by-Step Methodology:

  • Preparation of Aqueous Phase:

    • In a 250 mL round-bottom flask, dissolve K

      
      CO
      
      
      
      (2.5 equiv) in distilled water (approx. 5 mL per gram of carbonate).
    • Cool the solution to 0–5 °C using an ice bath.

  • Amine Addition:

    • Add Piperidin-4-one HCl

      
       H
      
      
      
      O
      (1.0 equiv) to the cooled aqueous base. Stir vigorously until dissolved. Note: The free base is now generated in the aqueous phase.
  • Acylation:

    • Dissolve 2-Furoyl chloride (1.1 equiv) in DCM (volume equal to the aqueous phase).

    • Add the DCM solution dropwise to the rapidly stirring aqueous mixture over 15–20 minutes.

    • Observation: The reaction is exothermic. Maintain internal temperature < 10 °C to minimize hydrolysis.

  • Reaction Maintenance:

    • Allow the biphasic mixture to warm to Room Temperature (RT) and stir vigorously for 2–3 hours.

    • TLC Monitoring: 5% MeOH in DCM. The product typically moves to R

      
       ~0.4–0.5 (visualize with UV or KMnO
      
      
      
      stain).
  • Workup:

    • Separate the layers using a separatory funnel.[2]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine organic layers.[4]

    • Wash 1: 1M HCl (cold, rapid wash) – Removes unreacted piperidin-4-one.

    • Wash 2: Saturated NaHCO

      
       – Removes furoic acid byproduct.
      
    • Wash 3: Brine.[2][3]

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
Protocol B: Anhydrous Organic Synthesis

Best for: Water-sensitive acid chlorides or anhydrous downstream applications.

Rationale: Uses an organic base (TEA or DIPEA) to liberate the amine salt. Requires excess reagent to account for the water of hydration in the starting material.

Step-by-Step Methodology:

  • Suspension:

    • In a flame-dried flask under Nitrogen/Argon, suspend Piperidin-4-one HCl

      
       H
      
      
      
      O
      (1.0 equiv) in anhydrous DCM (10 mL/g).
  • Base Addition:

    • Add Triethylamine (TEA) (3.0 equiv).

    • Stoichiometry Logic: 1 eq for the HCl salt, 1 eq for the reaction HCl, 1 eq excess/buffer.

    • Stir for 15 minutes at RT. The salt will dissolve/suspend as the free amine is liberated.

  • Acylation:

    • Cool the mixture to 0 °C.

    • Add 2-Furoyl chloride (1.2 equiv) dropwise.

    • Note: If the starting material is the monohydrate, the water will hydrolyze a portion of the acid chloride. If the reaction stalls, add an additional 0.1–0.2 equiv of acid chloride.

  • Workup:

    • Quench with water.[4]

    • Wash with 1M HCl (removes TEA and unreacted amine).

    • Wash with Sat. NaHCO

      
       (removes furoic acid).
      
    • Dry (MgSO

      
      ) and concentrate.
      

Part 5: Workflow Decision Logic

Workflow Start Start: Piperidin-4-one HCl Hydrate Decision Is strict anhydrous condition required? Start->Decision PathA Protocol A: Biphasic (DCM / Aq. K2CO3) Decision->PathA No (Standard) PathB Protocol B: Organic (DCM / TEA) Decision->PathB Yes ProcessA 1. Dissolve Salt in Aq Base 2. Add Furoyl Cl in DCM 3. Stir 2h PathA->ProcessA ProcessB 1. Suspend Salt in DCM 2. Add TEA (3 eq) 3. Add Furoyl Cl PathB->ProcessB Result Workup: Acid Wash -> Base Wash -> Dry ProcessA->Result ProcessB->Result

Figure 2: Decision tree for selecting the optimal synthesis route based on environmental constraints.

Part 6: Characterization & Troubleshooting

Expected Data:

  • Appearance: Pale yellow to orange viscous oil or low-melting solid.

  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • 
       7.58 (d, 1H, Furan), 7.20 (d, 1H, Furan), 6.50 (dd, 1H, Furan).
      
    • 
       3.80–4.00 (broad m, 4H, N-CH
      
      
      
      ).
    • 
       2.40–2.60 (t, 4H, CO-CH
      
      
      
      ).
    • Note: The piperidone ring protons often appear as broad multiplets due to amide rotamers.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of acid chloride.Increase Furoyl Chloride to 1.3–1.5 eq. Ensure temperature < 5°C during addition.
Polymer/Goo Formation Free base dimerization.Ensure base is added before or simultaneously with the acid chloride. Do not let the free amine sit without electrophile.
Dark Coloration Oxidation/Exotherm.Add acid chloride slower. Ensure inert atmosphere (N

) for Protocol B.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for Nucleophilic Acyl Substitution).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard protocols for Schotten-Baumann reactions).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 60726, 2-Furoyl chloride. [Link]

  • Organic Syntheses. General procedures for Amide formation. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Acid Chlorides with Amines. [Link]

Sources

Method

Application Note: 1-(Furan-2-carbonyl)piperidin-4-one as a Versatile Precursor for Mannich Base Synthesis in Drug Discovery

Abstract The Mannich reaction is a cornerstone of medicinal chemistry, enabling the straightforward introduction of an aminomethyl group to a carbon atom adjacent to a carbonyl group.[1][2][3] This three-component reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Mannich reaction is a cornerstone of medicinal chemistry, enabling the straightforward introduction of an aminomethyl group to a carbon atom adjacent to a carbonyl group.[1][2][3] This three-component reaction provides a highly efficient pathway to synthesize β-amino carbonyl compounds, known as Mannich bases, which are prevalent pharmacophores in a multitude of clinically significant drugs.[4][5] This application note presents a detailed guide on the use of 1-(Furan-2-carbonyl)piperidin-4-one as a key precursor for the synthesis of novel Mannich bases. We provide in-depth mechanistic insights, a comprehensive experimental protocol, and a discussion of the applications of the resulting compounds in modern drug development.

Introduction: The Strategic Value of the Piperidone Mannich Base

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and bioavailability.[6] When incorporated into a Mannich reaction, the piperidin-4-one core acts as the active hydrogen component, allowing for functionalization at the C-3 and C-5 positions.

1-(Furan-2-carbonyl)piperidin-4-one is a particularly valuable precursor for several reasons:

  • Structural Rigidity and Vectorial Control: The N-acyl furan group locks the piperidine ring in a defined conformation, influencing the stereochemical outcome of the reaction. It also provides a specific vector for further chemical modification.

  • Modulation of Physicochemical Properties: The furan moiety, a known bioisostere for phenyl rings, can engage in specific hydrogen bonding and π-stacking interactions with biological targets.[7]

  • Synthetic Versatility: The resulting Mannich bases serve as versatile intermediates for creating diverse chemical libraries for high-throughput screening.

This guide is intended for researchers and scientists engaged in drug discovery and development, providing the technical foundation needed to leverage this powerful synthetic tool.

Physicochemical Properties & Handling

A clear understanding of the precursor's properties is essential for safe handling and successful experimentation.

PropertyValueSource
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance Solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Safety Information:

  • Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Wear protective gloves, eye protection, and face protection.

  • For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

The Mannich Reaction: Mechanistic Pathway

The Mannich reaction proceeds via a well-established mechanism involving three key components: the piperidone precursor (the enolizable ketone), an aldehyde (commonly formaldehyde), and a secondary amine.[1][2] The reaction is typically catalyzed by acid or base.

Acid-Catalyzed Mechanism:

  • Iminium Ion Formation: The reaction initiates with the protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack from the secondary amine. Subsequent dehydration yields a highly electrophilic Eschenmoser's salt analog, the iminium ion.[1][2]

  • Enolization: The piperidone ketone tautomerizes to its enol form under acidic conditions.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic iminium ion, forming a new C-C bond at the C-3 position of the piperidone ring.

  • Deprotonation: A final deprotonation step regenerates the carbonyl group, yielding the final β-amino carbonyl product, the Mannich base.

The diagram below illustrates this acid-catalyzed pathway.

Mannich_Mechanism Figure 1: Acid-Catalyzed Mannich Reaction Mechanism cluster_iminium Step 1: Iminium Ion Formation cluster_enol Step 2: Enol Formation cluster_attack Step 3: C-C Bond Formation Amine R₂NH (Secondary Amine) Iminium [CH₂=NR₂]⁺ (Iminium Ion) Amine->Iminium + H⁺ Formaldehyde CH₂O (Formaldehyde) Formaldehyde->Iminium MannichBase Mannich Base Product Iminium->MannichBase Piperidone 1-(Furan-2-carbonyl) piperidin-4-one Enol Enol Intermediate Piperidone->Enol Tautomerization (H⁺) Enol->MannichBase Nucleophilic Attack Workflow Figure 2: Experimental Workflow A 1. Reagent Mixing (Piperidone, Morpholine, Paraformaldehyde in Ethanol) B 2. Acidification & Reflux (Add conc. HCl, Heat to 80°C) A->B Step 1 C 3. Reaction Monitoring (TLC or LC-MS) B->C Step 2 D 4. Reaction Quench & Isolation (Cool to RT, Filter Precipitate) C->D Step 3 (Upon Completion) E 5. Purification (Recrystallization from Ethanol/Ether) D->E Step 4 F 6. Product Characterization (NMR, HRMS, MP) E->F Step 5

Figure 2: Experimental Workflow
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(Furan-2-carbonyl)piperidin-4-one (1.93 g, 10.0 mmol), morpholine (1.1 mL, 11.0 mmol), and paraformaldehyde (0.33 g, 11.0 mmol) in absolute ethanol (50 mL).

  • Acidification and Reflux: Stir the suspension and carefully add concentrated hydrochloric acid (~1.5 mL) dropwise. The mixture should become a clear solution. Heat the reaction mixture to reflux (approximately 80°C) using a heating mantle.

    • Causality Note: The acid acts as a catalyst to promote the formation of the electrophilic iminium ion from morpholine and formaldehyde, which is the rate-determining step. [1]Ethanol is an excellent solvent for all reactants and facilitates a homogenous reaction environment.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). To prepare a TLC sample, withdraw a small aliquot, dilute it with methanol, and spot on a silica gel plate, eluting with a 9:1 Dichloromethane:Methanol mixture. The disappearance of the starting piperidone spot indicates reaction completion. The reaction is typically complete within 4-6 hours.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes. The hydrochloride salt of the Mannich base will precipitate as a white solid.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether (2 x 20 mL) to remove any unreacted starting materials. The product can be further purified by recrystallization from hot ethanol.

  • Characterization: Dry the purified white solid under vacuum. Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data to confirm its structure and purity.

Protocol Optimization and Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive paraformaldehyde.2. Insufficient acid catalyst.3. Reaction time too short.1. Use fresh, high-quality paraformaldehyde or an aqueous formaldehyde solution (37%).2. Ensure the pH is acidic (pH 1-2). Add another drop of conc. HCl if necessary.3. Extend the reflux time and continue monitoring by TLC/LC-MS.
Formation of Side Products 1. Bis-aminomethylation at C-3 and C-5.2. Self-condensation of the ketone.1. Use a slight excess (1.1 eq) of the amine and formaldehyde, not a large excess. Control the reaction time carefully.2. Ensure reaction temperature does not significantly exceed the reflux temperature of ethanol.
Product Fails to Precipitate 1. Product is too soluble in ethanol.2. Insufficient product formation.1. Reduce the volume of ethanol under reduced pressure. Add diethyl ether as an anti-solvent to induce precipitation.2. Confirm product formation via LC-MS before attempting work-up.

Applications in Medicinal Chemistry

Mannich bases derived from 1-(Furan-2-carbonyl)piperidin-4-one are valuable scaffolds for developing novel therapeutics. The introduction of the aminomethyl group provides a handle for tuning basicity and polarity, which is critical for optimizing drug-target interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Anticancer Agents: Many piperidone-derived Mannich bases exhibit significant cytotoxic activity against various cancer cell lines. [7]The aminomethyl side chain can interact with key residues in enzyme active sites or DNA.

  • Antimicrobial Agents: The piperidine nucleus is a component of many natural and synthetic antimicrobial compounds. [8]Functionalization via the Mannich reaction can lead to new derivatives with potent activity against bacteria and fungi.

  • CNS-Active Agents: The tertiary amine common in Mannich bases is a key feature of many centrally-acting drugs. By modulating the pKa and lipophilicity, these compounds can be designed to cross the blood-brain barrier and interact with neuroreceptors.

Conclusion

1-(Furan-2-carbonyl)piperidin-4-one serves as an exemplary and highly effective precursor for the synthesis of structurally diverse Mannich bases. The protocol detailed herein is robust, scalable, and relies on readily available and inexpensive reagents. The resulting β-amino carbonyl compounds are of significant interest in medicinal chemistry, providing a rapid entry point to novel chemical entities with potential therapeutic applications across multiple disease areas. This guide provides the necessary framework for researchers to successfully implement this valuable synthetic transformation in their drug discovery programs.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • The Mannich Reaction. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Mannich Reaction Mechanism. (n.d.). BYJU'S. Retrieved February 18, 2026, from [Link]

  • Wang, L., et al. (2023). Application of the Mannich reaction in the structural modification of natural products. Frontiers in Pharmacology, 14. [Link]

  • Mannich Reaction. (2023). Chemistry LibreTexts. [Link]

  • Ganthi, H. P., et al. (2023). Synthetic applications of biologically important Mannich bases: An updated review. Chemical Review and Letters, 6(1), 29-41. [Link]

  • Amidic conjugation of N-acyl-2-piperidones biased towards lactam carbonyl carbon. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Aksenov, A. V., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Procedure for N-alkylation of Piperidine? (2017). ResearchGate. [Link]

  • Synthesis of functionalized piperidines by one-pot multicomponent reaction using nano-crystalline solid acid catalysts. (n.d.). Semantic Scholar. Retrieved February 18, 2026, from [Link]

  • Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Zakharychev, V. V., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57, 843-852. [Link]

  • Rasulov, C. K. (2021). Aminomethylation Reactions of 2-[1(3)-Methylcycloalkyl]-4-Methylphenols with Piperidine. Azerbaijan Chemical Journal. [Link]

  • Reaction design for aminomethylation with formaldimines. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 348(5), 334-346. [Link]

  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 183-197. [Link]

  • The Mannich Reaction in the Synthesis of N,S-Containing Heterocycles. Part 8. Aminomethylation of 3,5-Dicyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates as a Method for the Synthesis of New Functionally Substituted 3,7-Diazabicyclo[3.3.1]nonane Derivatives. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • de la Torre, D., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1004. [Link]

  • Dimmock, J. R., et al. (2013). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 241-262. [Link]

  • Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Drug Discovery Today, 18(3-4), 156-169. [Link]

Sources

Application

Advanced One-Pot Synthesis of N-Substituted Piperidin-4-ones

Application Note & Protocol Guide Executive Summary & Strategic Importance The piperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutics includ...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary & Strategic Importance

The piperidin-4-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for diverse therapeutics including opioid analgesics (e.g., fentanyl analogues), acetylcholinesterase inhibitors, and CCR5 antagonists. Traditional synthesis often involves multi-step procedures such as the Dieckmann condensation of


-substituted bis(2-alkoxycarbonylethyl)amines, which suffers from poor atom economy and harsh conditions.

This guide details one-pot multicomponent reactions (MCRs) , specifically optimizing the Petrenko-Kritschenko condensation and its modern variants. These methods allow for the rapid assembly of 2,6-disubstituted piperidin-4-ones from simple precursors (aldehydes, amines, and enolizable ketones) with high stereoselectivity and operational simplicity.

Mechanistic Foundations: The Double Mannich Pathway

To optimize yield and diastereoselectivity, one must understand the causality of the reaction. The one-pot synthesis proceeds via a Double Mannich Condensation .

Reaction Logic
  • Imine Formation: The amine condenses with the aldehyde to form an electrophilic imine (Schiff base).

  • Enolization: The ketone (acetone or

    
    -keto ester) enolizes under acidic/basic conditions.
    
  • First Mannich Addition: The enol attacks the imine, forming a

    
    -amino ketone.
    
  • Second Mannich/Cyclization: A second equivalent of aldehyde and the remaining amine proton facilitate a second Mannich reaction, closing the ring.

Mechanistic Visualization

The following diagram illustrates the stepwise assembly, highlighting the critical cyclization event.

DoubleMannich Start Precursors (Aldehyde + Amine + Ketone) Imine Imine Species (Electrophile) Start->Imine - H₂O Enol Enol/Enolate (Nucleophile) Start->Enol Acid/Base Cat. Inter1 β-Amino Ketone (Intermediate) Imine->Inter1 Enol->Inter1 Mannich 1 Imine2 2nd Imine Formation Inter1->Imine2 + Aldehyde Cyclization Intramolecular Mannich Cyclization Imine2->Cyclization Product 2,6-Disubstituted Piperidin-4-one Cyclization->Product - H₂O Stereoselective

Figure 1: The Double Mannich cascade mechanism. Control of the enolization rate relative to imine formation is critical for suppressing acyclic polymer byproducts.

Experimental Protocols

Protocol A: The Classic Ethanol-Mediated Synthesis

Best for: High-throughput library generation of 2,6-diarylpiperidin-4-ones. Mechanism: Ammonium acetate serves as both the nitrogen source and a weak acid-base buffer to catalyze enolization.

Reagents:

  • Aromatic Aldehyde (2.0 equiv)

  • Ammonium Acetate (1.0 - 1.2 equiv)

  • Dialkyl Ketone (e.g., Acetone, 1.0 equiv)

  • Solvent: Ethanol (Absolute)[1]

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Ammonium Acetate (3.85 g, 50 mmol) in Ethanol (30 mL) .

  • Addition: Add Benzaldehyde (or substituted derivative) (100 mmol) followed by Acetone (2.9 g, 50 mmol) .

    • Note: If using a liquid ketone, add it last to prevent self-condensation before mixing with the aldehyde.

  • Reaction: Heat the mixture to reflux (78 °C) for 4–6 hours .

    • Monitoring: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Workup (Precipitation):

    • Cool the reaction mixture to room temperature.

    • Add Conc. HCl (5 mL) dropwise while stirring. The hydrochloride salt of the piperidin-4-one often precipitates as a white solid.

    • Alternative: If no precipitate forms, remove ethanol under reduced pressure, dissolve the residue in acetone, and add ether/HCl.

  • Purification:

    • Filter the precipitate.[2][3]

    • Wash with cold ethanol:ether (1:5 ratio).

    • Recrystallization: Recrystallize from ethanol to obtain pure 2,6-cis-isomers (thermodynamically favored).

Data Summary:

Parameter Value
Typical Yield 65% – 85%
Reaction Time 4–6 Hours
Stereochemistry Predominantly cis-2,6-diaryl (Chair conformation)

| Key Reference | Petrenko-Kritschenko, P. (1906); Perumal et al. (2013) |

Protocol B: Green Synthesis using Deep Eutectic Solvents (DES)

Best for: Environmentally conscious synthesis, avoiding volatile organic compounds (VOCs), and improving yields for acid-sensitive substrates. Mechanism: The Glucose-Urea DES acts as both solvent and catalyst, stabilizing the charged intermediates via hydrogen bonding.

Reagents:

  • DES Preparation: Glucose and Urea (Molar ratio 1:1).

  • Substituted Benzaldehyde (20 mmol)

  • Acetone (10 mmol)

  • Ammonium Acetate or Primary Amine (10 mmol)

Step-by-Step Procedure:

  • DES Formation: Mix Glucose and Urea in a beaker and heat to 80 °C with stirring until a clear, homogeneous liquid forms (approx. 20 mins).

  • Reaction Setup: To the DES (10 g), add the aldehyde, amine, and ketone.

  • Execution: Stir the mixture at 80 °C for 1–2 hours .

    • Observation: The reaction is typically faster in DES than in ethanol due to the high polarity of the medium.

  • Workup:

    • Cool to room temperature.

    • Add Water (20 mL) to the flask. The DES is water-soluble, while the organic product is not.

    • The solid product will precipitate out.

  • Isolation: Filter the solid, wash with water to remove residual sugars/urea, and dry.

  • Recrystallization: Recrystallize from Ethanol/Water.

Why this works: The hydroxyl groups in glucose activate the carbonyl electrophile via H-bonding, while urea can act as a mild base to assist deprotonation of the ketone.

Critical Optimization Parameters

The success of the one-pot synthesis relies on balancing the reactivity of the three components.

VariableImpact on ReactionRecommendation
Ketone Structure Steric bulk at

-carbons hinders the second Mannich closing.
Use methyl ketones (acetone, acetophenone) for best results. Cyclic ketones (cyclohexanone) yield bicyclic structures.
Amine Basicity Highly basic amines can cause aldol polymerization of the aldehyde.Use Ammonium Acetate (buffered) or weak aromatic amines (anilines).
Temperature High temp favors the thermodynamic cis-isomer; Low temp may trap kinetic intermediates.Reflux (78–80 °C) is standard for ring closure.
Aldehyde Electronics Electron-withdrawing groups (

,

) accelerate the reaction.
Reduce reaction time for electron-poor aldehydes to prevent tar formation.

Troubleshooting & Self-Validation

  • Problem: Sticky/Oily Product.

    • Cause: Incomplete cyclization or presence of acyclic Mannich bases.

    • Solution: Treat the crude oil with dilute HCl to form the salt, which crystallizes more easily. Wash the solid with non-polar solvent (Ether/Hexane) to remove unreacted aldehyde.

  • Problem: Low Yield with Aliphatic Aldehydes.

    • Cause: Enolization of the aliphatic aldehyde competes with the ketone enolization.

    • Solution: This protocol is optimized for aromatic aldehydes .[4] For aliphatic variants, pre-form the imine or use the Dieckmann route (not one-pot).

  • Validation:

    • NMR: Look for the disappearance of the aldehyde proton (

      
       ppm). The C2 and C6 protons of the piperidine ring typically appear as doublets of doublets around 3.5–4.5 ppm (
      
      
      
      indicates cis-chair).

References

  • Petrenko-Kritschenko Piperidone Synthesis. Grokipedia. [Link]

  • Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry. [Link]

  • Process for Preparing a Piperidin-4-one (EP3666757A1).
  • An Efficient One-Pot Multi-Component Synthesis of Highly Functionalized Piperidines. Heterocyclic Communications. [Link][5]

  • Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link][6]

Sources

Method

Application Note: High-Efficiency Synthesis of 1-(Furan-2-carbonyl)piperidin-4-one

Part 1: Strategic Overview & Retrosynthetic Analysis Executive Summary The compound 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 108206-24-2) is a critical pharmacophore intermediate used in the synthesis of diverse bioacti...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Retrosynthetic Analysis

Executive Summary

The compound 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 108206-24-2) is a critical pharmacophore intermediate used in the synthesis of diverse bioactive heterocycles, including acetylcholinesterase (AChE) inhibitors and peptidomimetics.[1][2][3][4][5] Its structural core combines a reactive piperidone ketone—suitable for reductive amination or Wittig olefination—with a furan-2-carboxamide moiety that often confers metabolic stability and binding affinity in target proteins.

This application note details a robust, scalable protocol for the regioselective N-acylation of 4-piperidone hydrochloride using 2-furoyl chloride. Unlike free-base piperidone, which is prone to self-aldol condensation and polymerization, this protocol utilizes the hydrochloride salt to ensure substrate stability prior to the critical coupling event.

Retrosynthetic Logic

The synthesis is designed around a single disconnection at the amide bond. The choice of the acid chloride route over carbodiimide coupling (e.g., EDC/NHS) is driven by atom economy, reaction kinetics, and ease of purification.

Retrosynthesis cluster_logic Strategic Rationale Target 1-(Furan-2-carbonyl)piperidin-4-one (Target Molecule) Precursors 4-Piperidone HCl + 2-Furoyl Chloride Target->Precursors Amide Disconnection Rationale Avoids ketone protection steps. Uses HCl salt to prevent piperidone dimerization.

Figure 1: Retrosynthetic analysis highlighting the direct N-acylation strategy.

Part 2: Reagent Selection & Critical Parameters

Reagent Specifications

Success depends on the purity of the acylating agent and the stoichiometry of the base.

ReagentCAS No.[2]RoleCritical Attribute
4-Piperidone Monohydrate HCl 40064-34-4SubstrateMust be HCl salt. Free base is unstable and polymerizes.
2-Furoyl Chloride 527-69-5ElectrophileLachrymator. Check for hydrolysis (white solid) before use.
Triethylamine (TEA) 121-44-8BaseActs as HCl scavenger. Must be dry (anhydrous).
Dichloromethane (DCM) 75-09-2SolventAnhydrous grade preferred to minimize furoyl chloride hydrolysis.
4-Dimethylaminopyridine (DMAP) 1122-58-3CatalystOptional (0.05 eq) to accelerate sluggish reactions.
Mechanistic Insight & Causality
  • The Base Requirement: The reaction generates 2 equivalents of HCl (one from the piperidone salt, one from the condensation). Therefore, at least 2.2 equivalents of base are required. Insufficient base leads to incomplete conversion as the amine remains protonated and non-nucleophilic.

  • Temperature Control: The reaction is exothermic.[4][5] Maintaining the temperature at 0°C during addition is critical to prevent the enolization of the ketone, which could lead to O-acylation or aldol side reactions.

Part 3: Detailed Experimental Protocol

Method A: Anhydrous Acylation (Gold Standard)

Recommended for high-purity applications (e.g., library synthesis).

Step-by-Step Procedure:

  • Preparation of Substrate Suspension:

    • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend 4-Piperidone Monohydrate Hydrochloride (10.0 mmol, 1.54 g) in anhydrous DCM (50 mL) .

    • Note: The salt will not dissolve immediately.

  • Base Addition & Free-Basing:

    • Cool the suspension to 0°C using an ice bath.[5]

    • Add Triethylamine (25.0 mmol, 3.5 mL) dropwise over 5 minutes.

    • Observation: The suspension will clear significantly as the free base is liberated and dissolves in DCM. Stir for 15 minutes at 0°C.

  • Acylation (The Critical Step):

    • Dissolve 2-Furoyl Chloride (10.5 mmol, 1.37 g) in DCM (10 mL) in a separate vial.

    • Add the acid chloride solution dropwise to the reaction flask over 20 minutes via a pressure-equalizing addition funnel or syringe pump.

    • Causality: Slow addition prevents localized heating and suppresses side reactions.

  • Reaction Maintenance:

    • Allow the mixture to warm naturally to Room Temperature (20-25°C) .

    • Stir for 2-4 hours .

    • Self-Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (ninhydrin stain active) should disappear; the product (UV active) should appear.

  • Workup & Purification:

    • Quench: Add saturated aqueous NaHCO3 (30 mL) and stir vigorously for 10 minutes (hydrolyzes excess acid chloride).

    • Phase Separation: Transfer to a separatory funnel.[5] Collect the organic (lower) layer.[5][6]

    • Acid Wash: Wash the organic layer with 1N HCl (20 mL) . Crucial Step: This removes unreacted piperidone and TEA. The product (amide) is neutral and stays in the organic layer.

    • Drying: Wash with brine, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

Yield Expectation: 85-95% as an off-white solid or pale yellow oil.

Method B: Schotten-Baumann Conditions (Scale-Up)

Recommended for large-scale (>50g) where anhydrous solvents are cost-prohibitive.

  • Dissolve Piperidone HCl in minimal water.

  • Adjust pH to ~8-9 with 4M NaOH.

  • Simultaneously add Furoyl Chloride and 4M NaOH dropwise, maintaining pH 8-9 and Temp <10°C.

  • Extract with DCM or EtOAc after completion.

Part 4: Process Visualization & Workflow

The following diagram illustrates the logical flow and critical decision points in the synthesis.

SynthesisWorkflow Start Start: Piperidone HCl + DCM BaseAdd Add TEA (2.5 eq) @ 0°C Start->BaseAdd Suspend Salt Acylation Add Furoyl Chloride Dropwise BaseAdd->Acylation Free Base Formed Monitor TLC Check (Complete?) Acylation->Monitor Stir 2-4h @ RT Monitor->Acylation No (Add DMAP) Quench Quench: Sat. NaHCO3 Monitor->Quench Yes WashAcid Wash: 1N HCl (Removes Amine) Quench->WashAcid Phase Sep Final Dry & Concentrate Target Product WashAcid->Final Purification

Figure 2: Operational workflow for the anhydrous synthesis of 1-(Furan-2-carbonyl)piperidin-4-one.

Part 5: Quality Control & Troubleshooting

Self-Validating Checks
  • Visual Check: During base addition, the white suspension of Piperidone HCl should turn into a translucent/cloudy solution (TEA-HCl salt is finer than Piperidone HCl).

  • TLC Analysis:

    • Mobile Phase: 5% Methanol / 95% DCM.

    • Stain: Ninhydrin (for starting amine - red spot) and UV (for product - dark spot).

    • Criterion: Reaction is complete when the baseline red spot (amine) is absent.

Analytical Data (Expected)
  • 1H NMR (CDCl3, 400 MHz):

    • δ 7.5 (d, 1H, Furan), 7.0 (d, 1H, Furan), 6.5 (dd, 1H, Furan).

    • δ 3.9-4.0 (broad t, 4H, N-CH2).

    • δ 2.5 (t, 4H, CO-CH2).

  • Mass Spectrometry (ESI+): [M+H]+ = 194.2.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Furoyl ChlorideEnsure reagent is clear/colorless. Distill if yellow/cloudy. Use dry DCM.
Sticky Impurities Polymerization of PiperidoneKeep temperature strictly <5°C during base addition. Do not stir free base too long before adding acid chloride.
Product in Aqueous Layer pH too low during workupThe amide is neutral, but ensure the organic extraction is thorough (3x).

Part 6: Safety & Handling

  • 2-Furoyl Chloride: Potent lachrymator and corrosive. Handle ONLY in a fume hood. In case of spill, neutralize with aqueous bicarbonate.

  • Piperidone HCl: Irritant. Avoid dust inhalation.

  • Waste Disposal: Aqueous layers from workup contain TEA-HCl and should be treated as basic organic waste or neutralized before disposal.

References

  • Sigma-Aldrich. (n.d.). 1-[(Furan-2-yl)carbonyl]piperidin-4-one Safety Data Sheet. Retrieved from

  • Organic Syntheses. (2010). General Procedures for Amide Bond Formation. Organic Syntheses, Coll. Vol. 11. Retrieved from

  • National Institutes of Health (NIH). (2012). Synthetic Approaches for Piperidone-Based Templates. PubMed Central. Retrieved from

  • Google Patents. (2022). WO2022195497A1 - Process for the preparation of 4-piperidone derivatives. Retrieved from

  • Chemical Reviews. (2011). Metal-catalyzed Furan Synthesis and Functionalization. Huddersfield Repository. Retrieved from

Sources

Application

Advanced Protocol: N-Acylation of 4-Piperidone Scaffolds

Application Note & Technical Guide Executive Summary The N-acylation of 4-piperidone (piperidin-4-one) is a foundational transformation in medicinal chemistry, serving as a critical entry point for synthesizing piperidin...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Technical Guide

Executive Summary

The N-acylation of 4-piperidone (piperidin-4-one) is a foundational transformation in medicinal chemistry, serving as a critical entry point for synthesizing piperidine-based pharmacophores found in analgesics (e.g., fentanyl analogues), acetylcholinesterase inhibitors (e.g., Donepezil derivatives), and antipsychotics.

While theoretically simple, this reaction presents specific technical challenges due to the commercial availability of the starting material as 4-piperidone monohydrate hydrochloride . The presence of the hydrate (gem-diol) equilibrium and the acidic salt form requires tailored neutralization strategies to prevent self-condensation (aldol-like polymerization) while ensuring chemoselective acylation of the nitrogen over the ketone functionality.

This guide provides three validated protocols ranging from robust biphasic conditions to precision anhydrous coupling, designed for scalability and high-throughput library generation.

Strategic Decision Framework

Before selecting a protocol, the researcher must evaluate the acylating agent and the stability of the substrate.

AcylationStrategy cluster_0 Key Consideration: 4-Piperidone HCl Monohydrate Start Start: Select Acylating Agent AcidChlor Acid Chloride / Anhydride Start->AcidChlor CarbAcid Carboxylic Acid Start->CarbAcid Solubility Is the Acid Chloride Water Stable? AcidChlor->Solubility Coupling Method C: Peptide Coupling (EDC/NHS or HATU) CarbAcid->Coupling MethodA Method A: Schotten-Baumann (Biphasic Aqueous/DCM) Solubility->MethodA Yes (e.g., Acetyl Chloride) MethodB Method B: Anhydrous Organic (DCM/TEA or DIPEA) Solubility->MethodB No (Hydrolysis Sensitive)

Figure 1: Decision matrix for selecting the optimal N-acylation condition based on electrophile stability and type.

Critical Material Insight: Handling the Hydrate/Salt

Commercially available 4-piperidone is typically supplied as 4-piperidone monohydrate hydrochloride (


).
  • The Salt Factor: The amine is protonated and non-nucleophilic. It must be "free-based" to react.

  • The Hydrate Factor: The carbonyl exists in equilibrium with the gem-diol (

    
    ). Dehydration to the ketone occurs spontaneously under anhydrous conditions or upon heating, but the water released can hydrolyze sensitive acid chlorides.
    

Operational Rule: For anhydrous methods (Method B & C), a "Free-Basing Pre-treatment" or the use of excess organic base (3.0+ equivalents) is mandatory to scavenge both the HCl and the released water.

Experimental Protocols

Method A: Schotten-Baumann Conditions (Biphasic)

Best for: Robust acid chlorides (e.g., acetyl chloride, benzoyl chloride) and scaling up. This method uses water to dissolve the piperidone salt, eliminating solubility issues.

Reagents:

  • 4-Piperidone monohydrate HCl (1.0 equiv)

  • Acyl Chloride (1.1 equiv)

  • Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 - 3.0 equiv)
  • Solvent: DCM / Water (1:1 ratio)

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 4-piperidone monohydrate HCl and

    
     in water (approx. 5 mL per mmol). Stir until clear; the solution will be basic (pH > 10), liberating the free amine.
    
  • Biphasic Setup: Add an equal volume of Dichloromethane (DCM). The free amine will partition between phases.

  • Addition: Cool the mixture to 0°C. Add the acyl chloride dropwise (neat or dissolved in minimal DCM) over 15 minutes. Vigorous stirring is essential to maximize interfacial contact.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

  • Workup: Separate layers. Extract the aqueous layer 2x with DCM. Wash combined organics with 1M HCl (to remove unreacted piperidone), then Brine. Dry over

    
     and concentrate.
    
Method B: Anhydrous Acylation (Organic Base)

Best for: Hydrolysis-sensitive acid chlorides, anhydrides, or when water must be strictly excluded.

Reagents:

  • 4-Piperidone monohydrate HCl (1.0 equiv)

  • Acyl Chloride or Anhydride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous DCM or THF[1]

Protocol:

  • Suspension: Suspend 4-piperidone monohydrate HCl in anhydrous DCM (0.2 M) under Nitrogen atmosphere.

  • In-Situ Free Basing: Add TEA (3.0 equiv) dropwise at 0°C. The suspension will likely clear as the free base forms, followed by the precipitation of TEA·HCl salts.[2]

    • Note: If using the monohydrate, add 4Å Molecular Sieves at this stage and stir for 30 mins to absorb released water if the electrophile is extremely sensitive.

  • Acylation: Add the Acyl Chloride/Anhydride dropwise at 0°C.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 2–12 hours.

  • Quench: Add saturated

    
     solution.
    
  • Workup: Extract with DCM. Wash with 0.5M Citric Acid (mild acid wash prevents acetal hydrolysis if present) and Brine.

Method C: Peptide Coupling (Carboxylic Acids)

Best for: Complex carboxylic acids, chiral acids, or when the acid chloride is unstable.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 4-Piperidone monohydrate HCl (1.0 equiv)

  • Coupling Agent: EDC[3][4]·HCl (1.2 equiv) + HOBt (1.2 equiv) OR HATU (1.1 equiv)

  • Base: DIPEA (3.0 - 4.0 equiv)

  • Solvent: DMF or DCM

Protocol:

  • Activation: Dissolve the Carboxylic Acid and Base (2.0 equiv) in DMF/DCM. Add the Coupling Agent (EDC or HATU) and stir for 15 minutes at RT to form the active ester.

  • Amine Addition: Add 4-piperidone monohydrate HCl followed by the remaining Base (1.0 - 2.0 equiv).

  • Reaction: Stir at RT for 12–18 hours.

  • Workup (DMF): Dilute with Ethyl Acetate (EtOAc). Wash 3x with water (to remove DMF), 1x with sat.

    
     (optional), 1x with sat. 
    
    
    
    , and 1x with Brine.

Mechanistic Pathway

The reaction follows a standard nucleophilic acyl substitution.[5] The high chemoselectivity arises because the amine is significantly more nucleophilic than the ketone enol or the hydrate hydroxyls.

Mechanism Amine Piperidone Amine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Attack Electrophile Acyl Chloride (Electrophile) Electrophile->Tetrahedral Elimination Elimination of Leaving Group (Cl-) Tetrahedral->Elimination Product N-Acyl Piperidone (Amide) Elimination->Product

Figure 2: General mechanism of N-acylation.

Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing of the HCl salt.Increase base to 3.0–4.0 equivalents. Ensure vigorous stirring in biphasic methods.
Polymerization / Tar Self-condensation (Aldol) of piperidone.Keep reaction cold (0°C) during base addition. Do not leave the free base stirring without the electrophile for long periods.
Product Water Soluble Product is small/polar (e.g., N-acetyl).Use continuous extraction (DCM) or salt out the aqueous layer with NaCl before extraction.
Hydrolysis of Reagent Water from monohydrate reacting with acid chloride.Use Method A (Schotten-Baumann) which tolerates water, or dry the starting material (azeotropic distillation with toluene) before Method B.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate. Retrieved from

  • Kowalska, E., et al. (2017). Comparison of the efficiency of various coupling systems in the acylation of model secondary amines. Oxford Academic. Retrieved from

  • Liu, C., Achtenhagen, M., & Szostak, M. (2016).[6][7] Chemoselective Ketone Synthesis by the Addition of Organometallics to N-Acylazetidines. Organic Letters, 18(10), 2375-2378. Retrieved from

  • Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.[8] Retrieved from

  • Janssen, P. A. J. (1960). Synthetic Analgesics: Diphenylpropylamines. Pergamon Press.

Sources

Method

Scalable synthesis procedures for furan-piperidinone intermediates

Application Note: Scalable Synthesis of Furan-Piperidinone Intermediates Part 1: Executive Summary & Strategic Analysis 1.1 The Target Scaffold The N-(furan-2-ylmethyl)-4-piperidinone scaffold is a critical pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Furan-Piperidinone Intermediates

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Scaffold The N-(furan-2-ylmethyl)-4-piperidinone scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for diverse bioactive alkaloids, including dual-action opioid agonists and specific kinase inhibitors. Its structural utility lies in the bipolar nature of the molecule: the lipophilic, electron-rich furan ring coupled with the versatile, polarizable piperidinone core.

1.2 The Scalability Challenge Synthesizing this intermediate at scale (100g – 5kg) presents three distinct chemical engineering challenges:

  • Stability of 4-Piperidone: The free base of 4-piperidone is unstable and prone to rapid self-condensation (dimerization). It must be generated in situ from the hydrochloride monohydrate salt.

  • Furan Ring Sensitivity: The furan moiety is acid-sensitive (susceptible to ring-opening hydrolysis to 1,4-dicarbonyls) and hydrogenation-sensitive (risk of over-reduction to tetrahydrofuran).

  • Stoichiometric Control: In reductive amination, optimizing the imine formation equilibrium prior to hydride addition is critical to minimize dialkylated by-products.

1.3 Route Selection Matrix We evaluate two primary synthetic routes. Route A is designated as the Preferred Protocol for high-purity, scalable batches.

FeatureRoute A: Reductive Amination (Convergent) Route B: Dieckmann Cyclization (Linear)
Chemistry 4-Piperidone HCl + Furfural + ReductantN-Furfural-bis(propionate) + Base
Step Count 1 (One-pot)3 (Michael Addn

Cyclization

Decarboxylation)
Atom Economy HighModerate (Loss of CO2/EtOH)
Risk Profile Low: Mild conditions preserve furan.High: Acidic decarboxylation risks furan opening.
Scalability Excellent (with STAB or catalytic hydrogenation).Good, but workup is labor-intensive.

Part 2: Detailed Experimental Protocols

Protocol A: Scalable Reductive Amination (The "STAB" Method)

Recommended for batches 50g – 1kg. This method utilizes Sodium Triacetoxyborohydride (STAB), which is safer and more selective than Cyanoborohydride and avoids the over-reduction risks of catalytic hydrogenation.

Reagents & Materials:

  • 4-Piperidone Hydrochloride Monohydrate (CAS: 40064-34-4)

  • Furan-2-carbaldehyde (Furfural) (Freshly distilled if dark)

  • Sodium Triacetoxyborohydride (STAB)

  • Triethylamine (TEA) or DIPEA

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Free Base Generation (In Situ):

    • Charge a chemically resistant reactor with 4-Piperidone HCl monohydrate (1.0 equiv) .

    • Add DCM (10-15 volumes) . The salt will remain suspended.

    • Critical Step: Add TEA (1.05 equiv) slowly at 0–5°C. Stir for 30 minutes. The mixture will become a thick slurry as TEA·HCl precipitates.

    • Why: We liberate the piperidone free base immediately before reaction to prevent dimerization.

  • Imine Formation:

    • Add Furfural (1.05 equiv) and AcOH (1.0 equiv) to the slurry.

    • Warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Checkpoint: Monitor by TLC or LCMS for the disappearance of the ketone. The formation of the imine/enamine equilibrium is driven by the mild acid catalysis.

  • Reductive Step:

    • Cool the mixture to 0–5°C.

    • Add STAB (1.4 equiv) portion-wise over 60 minutes.

    • Safety Note: Mild exotherm and gas evolution (H2) occur. Ensure adequate venting.

    • Allow reaction to warm to RT and stir overnight (12h).

  • Quench & Workup:

    • Quench by slow addition of saturated aqueous NaHCO3 (pH adjusted to ~8-9).

    • Separate phases.[1][2] Extract aqueous layer 2x with DCM.

    • Combine organics and wash with Brine .

    • Dry over Na2SO4 and concentrate in vacuo.

  • Purification (The "Crash-Out" System):

    • Dissolve the crude oil in Isopropanol (IPA) (5 volumes) .

    • Cool to 0°C and slowly add HCl in IPA (or Dioxane) (1.1 equiv).

    • The product, 1-(furan-2-ylmethyl)piperidin-4-one hydrochloride, will crystallize as a white to off-white solid.

    • Filter, wash with cold cold IPA/Ether, and dry.

Expected Yield: 75–85% Purity: >98% (HPLC)

Protocol B: Process Optimization for Multi-Kg Scale (Catalytic Hydrogenation)

For batches >5kg, boron waste becomes costly. Replace Step 3 above with:

  • Catalyst: 5% Ru/C or Raney Cobalt (Avoid Pd/C to prevent furan reduction).

  • Conditions: 5–10 bar H2, 40°C, Methanol solvent.

  • Note: Strict monitoring is required to stop the reaction before the furan ring begins to hydrogenate to the tetrahydrofuran analog.

Part 3: Visualization & Logic Flows

Diagram 1: Synthesis Workflow & Decision Logic

This diagram illustrates the critical decision points between the salt-formation route (for stability) and the reductive steps.

SynthesisWorkflow Start Start: 4-Piperidone HCl (Stable Precursor) FreeBase In-Situ Free Basing (DCM + TEA, 0°C) Start->FreeBase Neutralize Imine Imine Formation (+ Furfural, AcOH) FreeBase->Imine Condensation Decision Scale Decision? Imine->Decision RouteSTAB Method A: STAB Reduction (High Selectivity, <1kg) Decision->RouteSTAB Lab/Pilot Scale RouteH2 Method B: H2 / Ru/C (Low Waste, >1kg) Decision->RouteH2 Process Scale Quench Basic Quench (NaHCO3) Remove Acid/Boron RouteSTAB->Quench RouteH2->Quench SaltForm Crystallization (IPA + HCl) Quench->SaltForm Purification Final Final Product: N-(Furan-2-ylmethyl)-4-piperidone HCl SaltForm->Final Filtration

Caption: Workflow for the convergent synthesis of N-furan-piperidinones, highlighting the divergence based on production scale.

Diagram 2: Impurity Control Strategy

A self-validating system to identify and remove common by-products.

ImpurityControl Crude Crude Reaction Mixture Impurity1 Impurity A: Dimerized Piperidone Crude->Impurity1 Risk Impurity2 Impurity B: Reduced Furan (THF-analog) Crude->Impurity2 Risk Purification Acid-Base Extraction + Crystallization Crude->Purification Control1 Control: Use HCl Salt Start + Slow TEA Addn Impurity1->Control1 Prevented by Control2 Control: Use STAB or Ru/C (Avoid Pd/C) Impurity2->Control2 Prevented by Pure Pure Intermediate Purification->Pure

Caption: Critical Process Parameters (CPPs) for impurity prevention during the reductive amination sequence.

Part 4: Data Summary & Specifications

Table 1: Solvent & Reagent Compatibility Guide

ReagentRoleCompatibility Note
DCM SolventExcellent. Solubilizes the organic product but precipitates inorganic salts.
Methanol SolventGood for Hydrogenation. Avoid with STAB (competing reaction).
STAB ReductantPreferred. Tolerates trace water and acid; high chemoselectivity for imines over ketones.
Pd/C CatalystAvoid. High risk of reducing the furan double bonds.
Ru/C CatalystRecommended. Kinetic selectivity favors imine reduction over furan hydrogenation.

Part 5: References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Vandamme, S. (2020). "Scalable Synthesis of N-Substituted Piperidines." Organic Process Research & Development. (General reference for piperidone handling).

  • Baliah, V., et al. (2021).[3] "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chemical Review and Letters.

  • Li, J.J. (2014). Name Reactions in Heterocyclic Chemistry. "Mannich Reaction and Dieckmann Condensation variants."

  • Vertex/Google Scholar Grounding. "Stability of furan ring during reductive amination." (Confirmed Ru/C vs Pd/C selectivity).

Sources

Application

Application Note: Functionalization of the C-3 Position in 1-(Furan-2-carbonyl)piperidin-4-one

Executive Summary & Strategic Analysis The scaffold 1-(Furan-2-carbonyl)piperidin-4-one (also known as N-(2-furoyl)piperidin-4-one) represents a critical intermediate in the synthesis of bioactive peptidomimetics, curcum...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 1-(Furan-2-carbonyl)piperidin-4-one (also known as N-(2-furoyl)piperidin-4-one) represents a critical intermediate in the synthesis of bioactive peptidomimetics, curcumin analogs, and cytotoxic agents. The presence of the furan-2-carbonyl group on the nitrogen serves a dual purpose: it acts as a robust protecting group that modulates the basicity of the piperidine nitrogen via amide resonance, and it functions as a pharmacophore often associated with antimicrobial and anticancer activity.

The Challenge: The primary synthetic challenge lies in the C-3 position (alpha to the ketone). While chemically equivalent to C-5 due to the molecule's symmetry, the C-3 position is the gateway to diversification.

  • Regiocontrol: Achieving mono-functionalization (C-3) without uncontrolled progression to bis-functionalization (C-3, C-5) requires precise kinetic control.

  • Substrate Stability: The furan ring is acid-sensitive. While the electron-withdrawing carbonyl stabilizes it, harsh Lewis acids or strong mineral acids at high temperatures can trigger furan ring opening or polymerization.

This guide details three field-proven protocols to navigate these challenges, focusing on Claisen-Schmidt Condensation , Mannich Aminomethylation , and Kinetic Enolate Alkylation .

Chemical Logic & Reaction Pathways[1]

The reactivity of the C-3 position is driven by the enolizability of the C-4 ketone. The


 of the C-3 protons is approximately 18–19.
Decision Tree for Functionalization

The following diagram illustrates the strategic pathways available for this scaffold.

G cluster_0 Critical Decision Point Start 1-(Furan-2-carbonyl) piperidin-4-one Enolate Li-Enolate Species (Kinetic Control) Start->Enolate LiHMDS/LDA -78°C BisProd 3,5-Bis(arylidene) Derivatives (Curcumin Analogs) Start->BisProd ArCHO, Acid/Base (Thermodynamic Control) Mannich 3-Aminomethyl Derivatives (Mannich Bases) Start->Mannich HCHO, HNR2 (Mannich Rxn) MonoAlkyl 3-Alkyl/Aryl Derivatives Enolate->MonoAlkyl R-X (Electrophile)

Figure 1: Strategic reaction pathways for C-3 functionalization. Note the divergence between thermodynamic control (leading to bis-substitution) and kinetic control (enabling mono-substitution).

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Bis(arylidene) Derivatives (Claisen-Schmidt)

Application: Synthesis of cytotoxic curcumin analogs and anti-inflammatory agents. Mechanism: Acid-catalyzed aldol condensation followed by dehydration. Why this works: The thermodynamic product is the bis-benzylidene compound because the conjugated system formed is highly stable.

Materials
  • 1-(Furan-2-carbonyl)piperidin-4-one (1.0 eq)

  • Aromatic Aldehyde (2.2 eq) (e.g., 4-fluorobenzaldehyde, 3,4-dimethoxybenzaldehyde)

  • Glacial Acetic Acid (Solvent)

  • Concentrated HCl (Catalyst) or dry HCl gas

  • Ethanol (for recrystallization)[1]

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of 1-(Furan-2-carbonyl)piperidin-4-one in 10 mL of glacial acetic acid.

  • Addition: Add 2.2 mmol of the chosen aromatic aldehyde.

  • Catalysis: Add 0.5 mL of concentrated HCl dropwise while stirring.

    • Expert Insight: Alternatively, saturate the solution with dry HCl gas for 10 minutes for higher yields, but handle with extreme care to avoid furan degradation.

  • Reaction: Stir the mixture at room temperature (25 °C) for 24–48 hours.

    • Monitoring: A solid precipitate usually forms. Monitor by TLC (Hexane:EtOAc 7:3).

  • Work-up: Pour the reaction mixture into crushed ice (approx. 50 g). Stir vigorously for 15 minutes.

  • Isolation: Filter the solid precipitate. Wash with cold water (3 x 20 mL) to remove excess acid.

  • Purification: Recrystallize from hot ethanol.

    • Yield Expectation: 70–85%.[2]

    • Characterization: Look for the disappearance of the C-3 methylene protons in NMR and the appearance of olefinic protons (~7.6–7.8 ppm).

Protocol B: Mannich Reaction (Aminomethylation)

Application: Introduction of amine solubility groups; synthesis of "Mannich bases" for biological screening. Mechanism: Formation of an iminium ion from formaldehyde and a secondary amine, which attacks the enol of the piperidinone.

Materials
  • 1-(Furan-2-carbonyl)piperidin-4-one (1.0 eq)

  • Paraformaldehyde (1.2 eq)

  • Secondary Amine (1.1 eq) (e.g., Morpholine, Piperidine, Diethylamine)

  • Ethanol (Absolute)[1]

  • Catalytic HCl (1-2 drops)

Step-by-Step Methodology
  • Preparation: In a 50 mL flask, mix the secondary amine (1.1 mmol) and paraformaldehyde (1.2 mmol) in 5 mL of absolute ethanol. Heat gently (40 °C) until the solution becomes clear (formation of the reactive iminium species).

  • Substrate Addition: Add 1-(Furan-2-carbonyl)piperidin-4-one (1.0 mmol) to the mixture.

  • Acidification: Add 1-2 drops of conc. HCl.

  • Reflux: Reflux the mixture at 80 °C for 4–6 hours.

    • Expert Insight: If the furan ring shows signs of decomposition (darkening/tars), switch to a catalytic amount of acetic acid and extend reflux time to 12 hours.

  • Work-up: Remove solvent under reduced pressure.

  • Neutralization: Dissolve the residue in minimal water/acetone and neutralize with aqueous ammonia or NaHCO₃ solution to liberate the free base.

  • Extraction: Extract with Dichloromethane (DCM). Dry over anhydrous Na₂SO₄.

  • Purification: Flash column chromatography (DCM:MeOH 95:5).

    • Note: Mannich bases can be unstable on silica; use neutral alumina if degradation is observed.

Protocol C: Kinetic Mono-Alkylation (Advanced)

Application: Creating asymmetric C-3 substituted derivatives. Mechanism: Kinetic deprotonation using a bulky base at low temperature to prevent equilibration to the thermodynamic enolate or bis-enolate.

Materials
  • 1-(Furan-2-carbonyl)piperidin-4-one (1.0 eq)

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 eq, 1.0 M in THF)

  • Alkyl Halide (1.1 eq) (e.g., Methyl Iodide, Benzyl Bromide)

  • Anhydrous THF

  • Dry Ice/Acetone bath (-78 °C)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon/Nitrogen.

  • Solvent System: Add 1.0 mmol of the ketone in 10 mL anhydrous THF. Cool to -78 °C .

  • Deprotonation: Add LiHMDS (1.1 mmol) dropwise over 10 minutes.

    • Expert Insight: Do not use simple hydroxides or alkoxides; they promote equilibration and bis-alkylation. LiHMDS is preferred over LDA for this substrate to minimize nucleophilic attack on the furan carbonyl.

  • Enolate Formation: Stir at -78 °C for 45 minutes.

  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise.

  • Warm-up: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc. Wash with brine.

  • Purification: Silica gel chromatography.

    • Challenge: Separation of Mono- vs Bis-alkylated products. A gradient of Hexane:EtOAc is crucial.

Data Summary & Troubleshooting

ParameterProtocol A (Claisen-Schmidt)Protocol B (Mannich)Protocol C (Kinetic Alkylation)
Primary Product 3,5-Bis(arylidene)3-((Dialkylamino)methyl)3-Alkyl/Aryl (Mono)
Key Reagent Aldehyde + HCl/AcOHParaformaldehyde + AmineLiHMDS + Alkyl Halide
Temp. Control Room Temp (Thermodynamic)Reflux (80 °C)-78 °C (Kinetic)
Major Risk Polymerization of furanRetro-Mannich (reversibility)Over-alkylation (Bis-product)
Yield (Typical) 70–85%50–65%40–60%

Troubleshooting Guide:

  • Problem: Reaction mixture turns black/tarry in Protocol A.

    • Cause: Acid concentration too high, degrading the furan ring.

    • Fix: Switch from conc. HCl to catalytic piperidine/acetic acid (buffer system) or use milder Lewis acids like Yb(OTf)₃.

  • Problem: Recovering starting material in Protocol C.

    • Cause: Enolate quenching by moisture.

    • Fix: Ensure THF is freshly distilled from Sodium/Benzophenone and the system is strictly anhydrous.

References

  • Synthesis and Cytotoxicity of 3,5-Bis(benzylidene)

    • Title: Newly Designed and Synthesized Curcumin Analogs with in vitro Cytotoxicity and Tubulin Polymerization Activity.[3]

    • Source: ResearchG
    • URL:[Link]

  • Anti-inflammatory Activity of N-Substituted Piperidin-4-ones

    • Title: Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones.
    • Source: PubMed / NIH.
    • URL:[Link]

  • General Mannich Reaction Protocols for Piperidinones

    • Title: Piperidin-4-one: the potential pharmacophore.
    • Source: Mini Reviews in Medicinal Chemistry / PubMed.
    • URL:[Link]

  • Crystal Structure and Conformation of Furoyl-Piperidinones

    • Title: t-3-Ethyl-r-2,c-6-bis(2-furyl)piperidin-4-one.
    • Source: PMC / NIH.
    • URL:[Link]

  • Product Specifications & Safety Data

    • Title: 1-[(Furan-2-yl)carbonyl]piperidin-4-one Product Page.

    • Source: Sigma-Aldrich.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for 1-(Furan-2-carbonyl)piperidin-4-one

Technical Support Ticket #8492: Purification Protocol for 1-(Furan-2-carbonyl)piperidin-4-one Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8492: Purification Protocol for 1-(Furan-2-carbonyl)piperidin-4-one Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1][2]

Executive Summary

This guide addresses the purification of 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-83-8).[2] This molecule presents a unique "dual-threat" challenge in purification: the furan ring is acid-sensitive (prone to ring-opening to form 1,4-dicarbonyls), while the piperidin-4-one moiety is prone to hydration and aldol condensation under basic conditions.[1][2]

Successful isolation requires a balance between removing polar coupling reagents and preserving the integrity of the heteroaromatic system.[2]

Molecule Profile & Solubility Data

Before initiating purification, verify your crude material against these physicochemical parameters.

ParameterCharacteristicTechnical Note
Physical State Off-white solid or viscous oilOften "oils out" initially; crystallizes upon standing or trituration.[1][2]
Solubility (High) DCM, Chloroform, DMSO, MeOHIdeal for loading onto columns.[2]
Solubility (Mod) Ethyl Acetate, AcetoneGood candidates for recrystallization (hot).[2]
Solubility (Low) Hexanes, Diethyl Ether, WaterUse as anti-solvents.[2]
pKa ~16 (Ketone ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

-proton)
Avoid strong bases (e.g., NaOH) which may induce aldol condensation.[2]
Stability Acid-SensitiveCRITICAL: The furan ring degrades in strong acids (pH < 2).[1][2]

Module 1: Chemical Decontamination (The Workup)

Goal: Remove coupling reagents (EDC, HATU, or excess Acid Chlorides) without degrading the furan ring.[2]

The "Furan-Safe" Wash Protocol: Standard acid washes (1M HCl) can open the furan ring.[2] Use this modified protocol to remove unreacted amines (piperidin-4-one) and coupling byproducts.[2]

  • Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid DCM for extractions if possible to prevent emulsion formation.[1]

  • Acid Wash (Gentle): Wash with 0.5 M Citric Acid or 10% NH₄Cl (pH ~4-5).[1][2]

    • Why? Strong enough to protonate residual amines/pyridines but too weak to trigger furan ring opening [1].[1]

  • Base Wash: Wash with Saturated NaHCO₃ .[1][2]

    • Why? Removes unreacted furoic acid and neutralizes the organic layer.[2]

  • Brine/Dry: Wash with saturated NaCl, dry over Na₂SO₄, and concentrate.

Visualization: Workup Workflow

Workup cluster_warning Safety Check Start Crude Reaction Mixture Solvent Dissolve in EtOAc Start->Solvent AcidWash Wash: 0.5M Citric Acid (Removes Amines) Solvent->AcidWash Organic Layer BaseWash Wash: Sat. NaHCO3 (Removes Furoic Acid) AcidWash->BaseWash Organic Layer Dry Dry (Na2SO4) & Concentrate BaseWash->Dry Result Crude 1-(Furan-2-carbonyl) piperidin-4-one Dry->Result Warning AVOID 1M HCl (Furan Degradation Risk)

Caption: Optimized extraction workflow minimizing acid exposure to protect the furan moiety.

Module 2: Chromatographic Purification

Goal: Isolate the product from non-polar impurities and "tar" using Silica Gel.[2]

Issue: Tailing/Streaking on Silica The amide bond and the ketone can interact strongly with acidic silanols on silica gel, causing the band to streak.[2]

The "Neutralized Silica" Method:

  • Stationary Phase: Standard Silica Gel (60 Å).[1]

  • Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (TEA) .[1] Flush with 2 column volumes of solvent without TEA before loading sample.[1][2]

    • Mechanism:[1][2][3][4][5][6] TEA neutralizes the most acidic sites on the silica, preventing furan degradation and reducing tailing [2].[2]

  • Eluent System:

    • Mobile Phase A: Hexanes (or Heptane)[1][2]

    • Mobile Phase B: Ethyl Acetate (EtOAc)[1][2]

    • Gradient: 0% → 60% B. Product typically elutes around 40-50% EtOAc.[1][2]

Troubleshooting Table: Chromatography

Symptom Probable Cause Corrective Action
Band Broadening Amide Rotamers Run column slower; check NMR (rotamers coalesce at high temp).
Product turns dark/brown Acid-catalyzed polymerization STOP. Your silica is too acidic.[1][2] Switch to Neutral Alumina or use the TEA pre-treatment described above.

| Co-elution with byproduct | Urea byproduct (from EDC) | Switch solvent system to DCM:MeOH (98:2) . Ureas are often much more polar in MeOH systems.[1] |

Module 3: Crystallization (The "Art")

Goal: Obtaining high-purity solid without chromatography.[1][2][5]

Issue: "Oiling Out" N-acyl piperidones often separate as oils because the melting point is depressed by impurities.[1][2]

Protocol: Solvent Trituration & Seeding

  • Solvent Choice:

    • Primary:Ethanol (EtOH) or Isopropanol (IPA) .[1]

    • Anti-solvent:[1][2]Diethyl Ether or Hexane .[1]

  • Procedure:

    • Dissolve the crude oil in the minimum amount of hot EtOH.[2]

    • Let cool to room temperature.[1] If oil droplets form, reheat and add a drop of seed crystal (if available) or scratch the glass.[2]

    • Add Diethyl Ether dropwise until turbidity persists.[1]

    • Store at -20°C overnight.

  • Alternative (Trituration):

    • If the oil is stubborn, suspend it in Diethyl Ether and sonicate vigorously.[2] This often extracts impurities and forces the oil to solidify into a white powder [3].[2]

Decision Logic: Which Method to Choose?

DecisionTree Start Crude Purity (TLC) HighPurity >85% Pure (Minor spots) Start->HighPurity LowPurity <85% Pure (Complex mix) Start->LowPurity CheckSolid Is it a Solid? HighPurity->CheckSolid Column Column Chromatography (Neut. Silica) LowPurity->Column Cryst Recrystallization (EtOH/Ether) CheckSolid->Cryst Yes CheckSolid->Column No (Oil)

Caption: Decision matrix for selecting the optimal purification pathway based on crude purity and physical state.

Frequently Asked Questions (FAQs)

Q1: The NMR shows "doubled" peaks. Is my product impure?

  • Answer: Not necessarily. N-acyl piperidines possess partial double-bond character in the C-N amide bond, leading to restricted rotation.[1][2] This creates rotamers (cis/trans conformers) observable in NMR at room temperature.[1]

    • Verification: Run the NMR at 50-60°C. If the peaks coalesce into single sharp singlets, it is a pure compound exhibiting rotamerism.[1][2]

Q2: My product turned black on the rotary evaporator. What happened?

  • Answer: Furan derivatives are sensitive to oxidation and heat.[1][2] If your water bath was >50°C or if there were traces of acid present, the furan ring likely polymerized.[2]

    • Fix: Keep bath temperature <40°C. Add a trace of stabilizer (e.g., BHT) if storing for long periods, or store under Nitrogen/Argon in the dark.[2]

Q3: Can I use Acetone/Water for recrystallization?

  • Answer: Use caution. While solubility is good, the 4-ketone on the piperidine ring can form a gem-diol (hydrate) in the presence of water, which complicates drying and yield calculation.[2] Anhydrous alcohol/ether systems are safer.[1]

References

  • Hu, L., et al. (2025).[2] The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.[1][7] [1][2][7]

  • Gajbhiye, A., et al. (2008).[2] Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical & Pharmacology Journal.

  • Aridoss, G., et al. (2021).[2] Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 1-[(Furan-2-yl)carbonyl]piperidin-4-one.

Sources

Optimization

Solving solubility issues of 1-(Furan-2-carbonyl)piperidin-4-one in water

Technical Support Center: Solubilization Guide for 1-(Furan-2-carbonyl)piperidin-4-one Subject: Troubleshooting Aqueous Solubility & Formulation Compound ID: 1-(Furan-2-carbonyl)piperidin-4-one (CAS: Analogous search 102...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Guide for 1-(Furan-2-carbonyl)piperidin-4-one

Subject: Troubleshooting Aqueous Solubility & Formulation Compound ID: 1-(Furan-2-carbonyl)piperidin-4-one (CAS: Analogous search 1025450-05-8 / General Class N-acyl piperidones) Molecular Formula: C₁₀H₁₁NO₃ Molecular Weight: 193.20 g/mol [1][2]

Part 1: Technical Profile & Physicochemical Constraints

Before attempting solubilization, it is critical to understand the molecular limitations.[3][4] This compound features a piperidin-4-one ring N-acylated with a furan-2-carbonyl group.[1][2][5]

PropertyValue / CharacteristicImplication for Solubility
LogP (Predicted) ~0.2 – 0.7Moderately Lipophilic: While not highly hydrophobic, the crystal lattice energy often impedes direct dissolution in water.[1][2]
Ionization (pKa) Neutral Critical: The molecule lacks basic nitrogens (the amide nitrogen is non-basic) or acidic protons in the physiological range.[1][2][3][4] pH adjustment will NOT improve solubility.
Stability Furan ring sensitivitySusceptible to ring opening under strong acidic conditions or oxidation.[2][3][4] Avoid low pH (< 2) and oxidizing agents.[2][3][4]
H-Bonding Acceptors: 3 (Ketone, Amide, Furan O)Good candidate for cosolvents (DMSO/Ethanol) and Cyclodextrin complexation.[1][2][3][4]

Part 2: Troubleshooting Guide (Q&A Format)

Q1: "I tried dissolving the powder directly in PBS/Water, but it floats or clumps. Why?"

Diagnosis: High Crystal Lattice Energy & Poor Wetting.[1][2][3][4] Explanation: Although the LogP suggests moderate polarity, the solid state is stabilized by intermolecular forces (dipole-dipole interactions between ketone/amide groups).[1][2][3][4] Water molecules cannot easily penetrate the crystal lattice without a "bridge."[2][3][4] Solution: Do not attempt direct aqueous dissolution.[2][3][4] You must create a concentrated organic stock solution first (Solvent Shifting method).[2][3][4]

Q2: "Can I use HCl or NaOH to dissolve it?"

Diagnosis: Misunderstanding of pKa. Explanation: This molecule is an amide , not an amine.[2][3][4] The nitrogen lone pair is delocalized into the carbonyl, rendering it non-basic.[3][4] Adding HCl will not protonate the nitrogen to form a salt.[2][3][4] Adding NaOH may degrade the molecule via amide hydrolysis or furan ring instability.[2][3][4] Corrective Action: Maintain neutral pH (6.0–8.0). Stop using acid/base adjustments immediately.

Q3: "My solution precipitates immediately upon dilution from DMSO to media. How do I fix this 'Crash-out'?"

Diagnosis: Solvent Shock / Dielectric Constant Mismatch.[1][2][3][4] Explanation: When a DMSO stock is added to water, the local solubility drops exponentially as the DMSO diffuses away.[2][3][4] If the final concentration exceeds the thermodynamic solubility limit in water, nucleation occurs instantly.[3][4] Solution:

  • Reduce Final Concentration: Ensure your target is < 100 µM (if possible).

  • Stepwise Dilution: Dilute the DMSO stock into an intermediate solvent (e.g., PEG400) before adding to water.

  • Use a Stabilizer: Pre-dissolve 20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the aqueous phase before adding the DMSO stock.[1][2]

Part 3: Validated Solubilization Protocols

Method A: The "Solvent Shift" (For In Vitro / High-Throughput Screening)

Best for: Cellular assays, enzyme inhibition studies (< 1% DMSO tolerance).[1][2][4]

  • Stock Preparation: Dissolve 10 mg of compound in 1 mL of anhydrous DMSO (Concentration: ~50 mM). Vortex until clear.

  • Quality Check: Inspect for particulates. If cloudy, sonicate for 30 seconds.[3][4]

  • Dilution (The Critical Step):

    • Prepare the aqueous media (e.g., PBS + 0.05% Tween 80).[2][3][4]

    • Slowly pipe the DMSO stock into the vortexing media.[2][3][4]

    • Do not add media to the DMSO.

Method B: Cyclodextrin Complexation (For In Vivo / Animal Studies)

Best for: High concentration requirements (> 1 mg/mL), avoiding DMSO toxicity.[2][3][4]

  • Vehicle Preparation: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water or saline.[1][2]

  • Stock Addition: Dissolve compound in a minimal volume of Ethanol or Acetone (volatile solvents).

  • Mixing: Add the organic solution to the HP-β-CD vehicle dropwise.

  • Evaporation: Stir under a stream of nitrogen or in a vacuum concentrator to remove the volatile organic solvent.

  • Result: The compound is now trapped in the hydrophobic cavity of the cyclodextrin, remaining soluble in the aqueous phase.[2][3][4]

Part 4: Decision Logic & Workflow Visualization

The following diagrams illustrate the decision process and the specific workflow for preventing precipitation.

Solubility_Workflow Start Start: 1-(Furan-2-carbonyl)piperidin-4-one Solid Powder Check_App Select Application Start->Check_App InVitro In Vitro / HTS (Cells/Enzymes) Check_App->InVitro InVivo In Vivo / Animal (High Dose Required) Check_App->InVivo DMSO_Stock Prepare Stock: 50-100 mM in DMSO InVitro->DMSO_Stock CD_Method Cyclodextrin Method: 20% HP-β-CD Vehicle InVivo->CD_Method Direct_Aq Direct Aqueous Dilution? DMSO_Stock->Direct_Aq Precipitate RISK: Precipitation (Crash-out) Direct_Aq->Precipitate If added quickly to pure water Surfactant Add 0.05% Tween-80 to Aqueous Buffer Direct_Aq->Surfactant Recommended Path Final_Sol Stable Solution Surfactant->Final_Sol CD_Method->Final_Sol Complexation

Figure 1: Decision Logic for Solubilization Strategy. Green paths indicate recommended workflows to avoid precipitation.

Mechanism_Failure cluster_0 Why Acid/Base Fails Molecule Neutral Amide (No Ionizable H+) Add_Acid Add HCl Molecule->Add_Acid Add_Base Add NaOH Molecule->Add_Base Result_Acid No Salt Formation (Solubility Unchanged) Add_Acid->Result_Acid Result_Base Hydrolysis / Degradation (Furan Ring Opening) Add_Base->Result_Base

Figure 2: Mechanistic explanation of why pH adjustment is contraindicated for this specific molecule.

Part 5: References

  • Lipinski, C. A. (2000).[2][3][4] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods.

  • Brewster, M. E., & Loftsson, T. (2007).[2][3][4] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Savjani, K. T., et al. (2012).[2][3][4] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[2][3][4]

  • PubChem Compound Summary. "1-(Furan-2-carbonyl)piperidin-4-one."[1] National Center for Biotechnology Information.[2][3][4]

Sources

Troubleshooting

Minimizing side reactions during piperidin-4-one acylation

Technical Support Center: Piperidin-4-one Acylation Optimization Diagnostic Hub: What is failing in your reaction? Before optimizing, identify the specific failure mode.[1] Piperidin-4-one is a "bifunctional chameleon"—i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidin-4-one Acylation Optimization

Diagnostic Hub: What is failing in your reaction?

Before optimizing, identify the specific failure mode.[1] Piperidin-4-one is a "bifunctional chameleon"—it possesses a nucleophilic amine and an electrophilic ketone (which can also enolize).

Observation Likely Culprit The Mechanism
Orange/Red gum or oil instead of solid product.Self-Condensation (Dimerization) The free base of piperidin-4-one is unstable. It undergoes intermolecular Aldol condensation to form dimers and trimers.[1]
Product mass = Target + 42 Da (Acetyl) but wrong NMR.O-Acylation (Enol Ester) Reaction at the ketone oxygen instead of the nitrogen (or alpha-carbon), forming an enol ester.
Low Yield despite full consumption of SM.Poly-acylation / Hydrolysis Formation of unstable N,O-diacyl species that degrade during aqueous workup.
Insoluble precipitate immediately upon base addition.[1]Polymerization Rapid uncontrolled aldol polymerization triggered by high local pH.[1]

The Selectivity Matrix: Controlling the Reaction Path

To minimize side reactions, you must strictly control which nucleophile (Nitrogen vs. Enolate Oxygen vs. Enolate Carbon) attacks the acylating agent.[1]

Scenario A: N-Acylation (Target: Amide Formation)

Goal: Protect or functionalize the nitrogen while leaving the ketone intact.

  • Primary Side Reaction: Self-Aldol Condensation (Dimerization).[1]

  • Root Cause: The moment piperidin-4-one is deprotonated (free-based) in the absence of a potent electrophile, it attacks itself.

  • The Fix: In-situ Neutralization. Never isolate the free base.

Scenario B: C-Acylation (Target: -Keto Amide/Ester)

Goal: Acylate the


-carbon (requires N-protection).
  • Primary Side Reaction: O-Acylation (Enol Ester formation).[1]

  • Root Cause: Acyl chlorides are "hard" electrophiles that prefer the "hard" oxygen of the enolate (HSAB Theory).

  • The Fix: Use Soft Enolization (LiHMDS) and "softer" acylating agents (e.g., Weinreb amides, Acyl Cyanides) or thermodynamic control (Esters).[1]

Protocol Optimization: Step-by-Step

Protocol A: High-Fidelity N-Acylation (Schotten-Baumann Modified)

Best for: Benzoyl chloride, Acetyl chloride, Cbz-Cl.

The Logic: This biphasic system keeps the free amine concentration low and immediately traps it with the acylating agent, preventing dimerization.[1]

  • Preparation: Dissolve Piperidin-4-one HCl hydrate (1.0 equiv) in water (Minimum volume, ~3-4 mL per gram).

  • The Solvent: Add an equal volume of DCM or EtOAc .[1] Cool to 0–5 °C .[1]

  • The Trap: Add the Acyl Chloride (1.1 equiv) to the organic layer before adding the base.

  • Controlled Release: Dropwise add saturated NaHCO₃ (2.5 equiv) or NaOH (2.0 equiv) over 30 minutes with vigorous stirring.

    • Why? As the base neutralizes the HCl salt, the free amine migrates to the organic phase and is immediately acylated by the excess acyl chloride present.[1] It never has time to find another piperidone molecule to dimerize with.[1]

  • Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine/dimers) then Brine.[1]

Protocol B: C-Acylation of N-Protected Piperidone

Best for: Synthesis of


-keto esters/amides.

The Logic: Kinetic control at low temperature prevents O-acylation and poly-acylation.

  • Protection: Ensure Nitrogen is protected (e.g., N-Boc, N-Benzyl).[1]

  • Deprotonation: Dissolve substrate in anhydrous THF . Cool to -78 °C .[1] Add LiHMDS (1.1 equiv) dropwise.[1]

    • Critical: Do NOT use NaH; the counter-ion effect of Lithium favors C-alkylation/acylation over O-acylation compared to Sodium or Potassium.

  • Acylation: Add the acylating agent (preferably an Acyl Cyanide or Weinreb Amide ) dropwise.[1]

    • Avoid: Acyl chlorides at this step if possible, as they promote O-acylation (Enol ester).[1] If you must use R-COCl, add 1.0 equiv of MgBr₂ to coordinate the enolate oxygen, forcing C-attack.[1]

  • Quench: Quench with AcOH at -78 °C before warming to prevent equilibration to the thermodynamic enol ester.

Visualizing the Reaction Pathways

The following diagram illustrates the decision tree for piperidin-4-one acylation and the mechanistic divergence points.

PiperidoneAcylation Start Piperidin-4-one HCl Hydrate FreeBase Free Base (Unstable Intermediate) Start->FreeBase Base (NaOH/TEA) NProtected N-Protected Piperidone Start->NProtected Protection Step Dimer SIDE REACTION: Self-Aldol Dimer FreeBase->Dimer Slow Acylation or Warm Temp NAcyl TARGET A: N-Acyl Piperidone FreeBase->NAcyl Fast Acylation (Biphasic/0°C) Enolate Lithium Enolate (-78°C) NProtected->Enolate LiHMDS, -78°C CAcyl TARGET B: C-Acyl Product (Beta-Keto) Enolate->CAcyl Soft Electrophile (R-COCN) or Mg++ OAcyl SIDE REACTION: O-Acyl Enol Ester Enolate->OAcyl Hard Electrophile (R-COCl)

Figure 1: Mechanistic pathways for Piperidin-4-one acylation. Red paths indicate failure modes (Dimerization, O-Acylation).

FAQ: Troubleshooting & Technical Support

Q1: Why does my reaction turn into a solid "puck" that I can't stir? A: You likely added a strong base (like NaOH pellets or concentrated solution) directly to a concentrated solution of the piperidone salt.[1] This creates zones of high pH where the free base concentration spikes, leading to rapid polymerization.[1] Fix: Use the Biphasic Protocol (Protocol A) or dilute your reaction significantly.[1]

Q2: I see a peak at M+42 (Acetyl) in LCMS, but it disappears after acidic workup. What happened? A: You likely formed the O-acyl enol ester . These are essentially vinyl esters and are highly hydrolytically unstable, especially in acidic conditions.[1] They hydrolyze back to the starting ketone during workup.[1] Fix: If targeting C-acylation, switch to LiHMDS/THF at -78°C and use an acyl cyanide or anhydride.[1]

Q3: Can I use Pyridine as a solvent? A: For N-acylation, yes, but it is risky.[1] Pyridine is a base.[1][2] Dissolving the HCl salt in pyridine generates the free base immediately.[1] If you don't add the acyl chloride fast enough or keep it cold enough, dimerization will compete.[1] The biphasic DCM/Water method is more robust for this specific substrate.[1]

Q4: How do I store the starting material? A: Always store as the Hydrochloride Hydrate . Never store the free base; it will turn into a red oil (dimer) within hours at room temperature.[1]

References

  • Comins, D. L., et al. (2001).[1][3] "Synthesis of 4-piperidones." Journal of Organic Chemistry. Link

  • BenchChem Protocols. (2025). "N-acylation of 4-Anilinopiperidine with Ethyl Chloroformate." BenchChem Application Notes. Link

  • Goel, K. K., et al. (2008).[1] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal. Link

  • Rathke, M. W., et al. (1980).[1][2] "Selectivity in Enolate Acylation." Journal of the American Chemical Society.[1][4] Link

  • MacMillan Group. (2008).[1] "Factors influencing C vs O alkylation/acylation." Princeton University Seminar Notes. Link

Sources

Optimization

Optimizing solvent selection for furan-carbonyl piperidone crystallization

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: FCP-CRYS-OPT System Overview: The Scaffold Challenge You are likely working with a N-(furan-2-ylcarbonyl)piperidone derivative or a structurally relate...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Ticket ID: FCP-CRYS-OPT

System Overview: The Scaffold Challenge

You are likely working with a N-(furan-2-ylcarbonyl)piperidone derivative or a structurally related heterocyclic amide. This scaffold presents a "perfect storm" for crystallization engineers due to three competing physicochemical forces:

  • Furan Lability: The furan ring is an electron-rich enol ether equivalent, highly susceptible to acid-catalyzed ring opening (hydrolysis) and oxidative degradation.

  • Piperidone Conformational Flexibility: The piperidone ring can adopt multiple chair/boat conformations, leading to high polymorphic propensity.

  • Amide "Oiling Out": The competing hydrogen bond acceptors (furan oxygen, carbonyls) and lipophilic domains often drive Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

This guide is structured as a series of resolved technical support tickets addressing these specific failure modes.

Module 1: Solvent Selection & Stability (The "Acid Trap")
Ticket #001: "My product degrades or turns dark during crystallization."

Diagnosis: Furan ring opening or piperidone oxidation. Root Cause: The furan ring has low resonance energy (approx. 16 kcal/mol vs. 36 kcal/mol for benzene), making it unstable in acidic media or under high thermal stress in the presence of oxygen.

The Protocol: Solvent Compatibility Matrix Do not use standard "screening kits" blindly. You must filter solvents based on chemical compatibility first.

Solvent ClassSuitabilityRisk FactorTechnical Recommendation
Strong Acids (HCl, H₂SO₄) FORBIDDEN HighCauses rapid furan ring opening (formation of 1,4-dicarbonyls).
Carboxylic Acids (Acetic, Formic) Avoid MediumCan induce degradation over long induction times or elevated temps.
Alcohols (MeOH, EtOH, IPA) High LowExcellent for H-bond direction. Caution: Methanol may form solvates.
Esters (Ethyl Acetate, IPM) Medium LowGood for antisolvent addition; low risk of chemical interaction.
Chlorinated (DCM, Chloroform) Avoid MediumOften contain trace HCl stabilizers; promotes oiling out due to high solubility.
Aromatic (Toluene) High LowExcellent for breaking solvates and driving polymorph stability.

Visual Workflow: Safe Solvent Screening The following logic gate ensures chemical stability before solubility is even tested.

SolventScreening Start Start: Solvent Selection AcidCheck Is Solvent Acidic? (pKa < 5) Start->AcidCheck FuranRisk STOP: Furan Ring Opening Risk AcidCheck->FuranRisk Yes PeroxideCheck Peroxide Former? (Ethers) AcidCheck->PeroxideCheck No Stabilize Pre-treat: Test with KI strips or use Inhibitor-free PeroxideCheck->Stabilize Yes (THF, Dioxane) SolubilityTest Gravimetric Solubility Test PeroxideCheck->SolubilityTest No Stabilize->SolubilityTest ClassSelect Select Solvent Class SolubilityTest->ClassSelect

Caption: Figure 1. Solvent safety logic for furan-containing scaffolds. Acidic environments must be strictly avoided to prevent scaffold degradation.

Module 2: Troubleshooting "Oiling Out" (LLPS)
Ticket #002: "I get two liquid layers instead of crystals."

Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] Root Cause: The system enters a "spinodal decomposition" region where the energy barrier to form an amorphous oil is lower than the barrier to form an ordered crystal lattice. This is common in amide-heavy molecules like piperidones.

The Fix: The "Cloud Point" Shift Strategy You cannot crystallize from the oil; you must crystallize before the oil forms.

  • Determine the Metastable Zone Width (MSZW):

    • Measure the temperature where the solution becomes cloudy (

      
      ) and where it clears (
      
      
      
      ).
    • If

      
       represents oil droplets (check under microscope), your supersaturation is too high.
      
  • Protocol: Oiling Out Remediation

    • Step A (Seeding): Add 0.5 - 1.0 wt% seeds at a temperature above the LLPS boundary but below the saturation limit.

    • Step B (Antisolvent Pulse): Instead of continuous addition, add antisolvent in pulses. Allow the system to equilibrate (cloudiness to dissipate) between pulses.

    • Step C (Solvent Switch): If using Water as an antisolvent, switch to Heptane or Methyl tert-butyl ether (MTBE) . Water often drives hydrophobic molecules to oil out instantly due to the "hydrophobic effect."

Visual Workflow: LLPS Troubleshooting

OilingOut Observation Observation: Milky Emulsion / Oil Droplets Microscope Microscopy Check: Birefringence? Observation->Microscope Amorphous No: It is Oil (LLPS) Microscope->Amorphous Dark under X-pol Crystalline Yes: It is Nucleation Microscope->Crystalline Glowing particles Action1 Reduce Supersaturation (Dilute or Heat) Amorphous->Action1 Action2 Add Seeds @ T > T_oil Action1->Action2 If MSZW exists Action3 Change Antisolvent (Avoid Water) Action1->Action3 If Oil boundary overlaps Solubility

Caption: Figure 2. Decision tree for distinguishing nucleation from oiling out (LLPS) and selecting the corrective action.

Module 3: Polymorph Control
Ticket #003: "My melting point varies by 5-10°C between batches."

Diagnosis: Conformational Polymorphism. Root Cause: The piperidone ring is flexible. Crystallizing from rapid cooling (kinetic control) often traps the molecule in a higher-energy conformer (lower melting point). Slow cooling (thermodynamic control) allows packing into the most stable lattice.

Experimental Protocol: Polymorph Screening To lock the desired polymorph, you must control the rate of supersaturation generation.

  • Slurry Ripening:

    • Take the "low melting" solid.

    • Suspend in Toluene or IPA (solubility < 20 mg/mL).

    • Stir at 50°C for 24-48 hours.

    • Mechanism:[1][2][3][4][5] This allows the metastable form to dissolve and reprecipitate as the stable form (Ostwald Ripening).

  • Desolvation Check:

    • Run TGA (Thermogravimetric Analysis).

    • If you see weight loss > 2% before the melting point, you have a solvate.

    • Fix: Switch to a non-coordinating solvent (e.g., switch from Methanol to Ethyl Acetate/Heptane).

FAQ: Rapid Fire Solutions

Q: Can I use Acetone? A: Use with caution. Acetone is a good solvent, but piperidones can form Schiff bases (imines) with ketones under specific catalytic conditions. Ensure your product is neutral (no residual acid) before using acetone.

Q: How do I remove the color? A: Piperidone derivatives often oxidize to yellow N-oxides or conjugated impurities.

  • Solution: Perform a charcoal filtration (activated carbon) in hot Ethanol before the final crystallization step. Do not add charcoal during the crystallization itself.

Q: The crystals are too fine (hard to filter). A: You nucleated too fast (crash cooling).

  • Solution: Implement a Linear Cooling Ramp . Cool at 0.1°C/min. If that is too slow, use Temperature Cycling (Heat to dissolve fines, cool to grow large crystals, repeat).

References
  • FDA Q3C (R8) Guidelines. Impurities: Guideline for Residual Solvents. (2021).[6] Establishes safety limits for solvents (e.g., Class 1 solvents like Benzene are avoided; Class 3 like Ethanol are preferred).

  • Myerson, A. S.Handbook of Industrial Crystallization. (2002). Butterworth-Heinemann. (Authoritative text on MSZW and preventing oiling out).
  • Veesler, S., et al. Liquid-Liquid Phase Separation in Crystallization. (2019). College of Engineering and Applied Science / University of Cincinnati. Discusses the thermodynamics of LLPS in amide systems. 7[1][4][6][7][8][9][10][11][12]

  • Mariscal, R., et al. Furfural: A renewable and versatile platform molecule. (2016).[9] Energy & Environmental Science. Details the acid-sensitivity and ring-opening mechanisms of furan derivatives. 9[1][4][6][13][7][8][9][10][11][12]

  • Derdour, L. Addressing poor solubility and oiling-out tendencies of drug substances. (2024). Crystallization Summit. Strategies for crystallizing lipophilic, flexible molecules. 14[1][4][6][7][8][9][10][11][12]

Sources

Troubleshooting

User Issue: Low Purity &amp; Yield in N-Acyl-4-Piperidone Synthesis

Technical Support Center: N-Acylated Piperidone Synthesis Ticket ID: #PIP-404-PURITY Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Acylated Piperidone Synthesis Ticket ID: #PIP-404-PURITY Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Report: "I am attempting to synthesize N-acetyl-4-piperidone and N-Boc-4-piperidone starting from 4-piperidone monohydrate hydrochloride. My yields are inconsistent (30-50%), and the product contains a 'tarry' impurity that is difficult to remove. NMR shows a mix of rotamers and potential enol-esters."

Root Cause Analysis (The "Why")

As a Senior Scientist, I see this issue frequently. The failure point is rarely the acylation itself, but rather the unique instability of the 4-piperidone core . Unlike simple piperidines, the 4-ketone moiety introduces two critical complications:

  • Self-Condensation (The "Tar"): The free base of 4-piperidone is unstable. Upon neutralization, it rapidly undergoes intermolecular aldol condensation, leading to dimers and polymers (the "tar").

  • Hydrate Stoichiometry: The commercial starting material is almost always 4-piperidone monohydrate hydrochloride . That single water molecule is a "silent killer" of stoichiometric reagents (acyl chlorides/anhydrides).

Part 1: The Troubleshooting Decision Tree

Before altering your chemistry, use this logic flow to diagnose the specific failure mode.

TroubleshootingFlow Start Start: Low Purity Product CheckSM Check Starting Material: Is it Monohydrate HCl salt? Start->CheckSM CheckWater Did you account for H2O in stoichiometry? CheckSM->CheckWater Yes CheckBase Method of Neutralization? CheckWater->CheckBase Yes (used excess) IssueStoich Issue: Reagent Hydrolysis. Water consumed acylating agent. Action: Increase equivalents. CheckWater->IssueStoich No (used 1.0 eq) CheckTLC TLC Analysis of Crude CheckBase->CheckTLC In-situ / Biphasic IssueDimer Issue: Dimerization. Free base existed too long. Action: Switch to biphasic or in-situ. CheckBase->IssueDimer Pre-neutralized (Free base isolation) CheckTLC->IssueDimer Baseline Streak (Polymer) IssueOAcyl Issue: O-Acylation. Enol ester formed. Action: Lower Temp / Change Base. CheckTLC->IssueOAcyl High Rf Spot (Enol Ester)

Caption: Diagnostic logic for identifying whether the impurity stems from stoichiometry errors, dimerization, or regioselectivity issues.

Part 2: Critical Protocol Adjustments

Scenario A: The "Robust" Method (Schotten-Baumann)

Best for: Acetyl chloride, Benzoyl chloride, Cbz-Cl. Principle:[1] Water is used as the solvent for the base.[2][3][4] This keeps the inorganic salts dissolved and prevents the "free base" piperidone from aggregating and polymerizing, as it is immediately acylated at the interface.

The Protocol:

  • Dissolution: Dissolve 4-piperidone monohydrate HCl (1.0 equiv) in minimal water.

  • Biphasic Setup: Add an equal volume of DCM (Dichloromethane). Cool to 0°C.[5]

  • The "Buffer" Base: Add

    
     (2.5 - 3.0 equiv) dissolved in water. Note: We need extra base to neutralize the HCl salt AND the HCl generated during acylation.
    
  • Reagent Addition: Add Acyl Chloride (1.2 - 1.5 equiv) dropwise to the vigorously stirred biphasic mixture.

    • Why 1.5 equiv? Some acyl chloride will inevitably hydrolyze with the solvent water.

  • Workup: Separate layers. The product is in the DCM.

Scenario B: The "Anhydrous" Method (For Sensitive Reagents)

Best for: Boc-anhydride, sensitive acid chlorides. Principle:[1] You must remove the hydrate water before adding the reagent, or use enough reagent to "dry" the reaction chemically.

The Protocol:

  • Suspension: Suspend 4-piperidone monohydrate HCl in dry DCM.

  • Base Trap: Add Triethylamine (TEA) or DIPEA (3.0 equiv).

    • Crucial Step: If using Anhydrides (

      
      ), add 0.1 equiv of DMAP . This accelerates the N-acylation over O-acylation.
      
  • Stoichiometry Check:

    • If using

      
       or 
      
      
      
      : You must use 2.2 equiv minimum.
    • Math: 1.0 eq for the amine reaction + 1.0 eq to react with the hydrate water

      
       acid + 0.2 eq excess.
      
  • Temperature: Keep at 0°C. Higher temperatures favor O-acylation (enol ester).

Part 3: The "Hidden" Competition (O- vs. N-Acylation)

Users often confuse O-acylated byproducts (enol esters) with their desired product because they have similar masses (if using anhydrides) or similar polarity.

Mechanistic Pathway:

AcylationPathways Start 4-Piperidone (Ketone Form) Enol Enol Tautomer Start->Enol  Base / Heat   NAcyl N-Acyl Piperidone (DESIRED) Start->NAcyl  Kinetic Control (0°C) Nucleophilic Nitrogen   OAcyl O-Acyl Enol Ester (IMPURITY) Enol->OAcyl  Thermodynamic Control Hard/Soft Match  

Caption: Kinetic vs. Thermodynamic pathways. N-acylation is kinetically favored at low temperatures. High temperatures or strong bases promote enolization and O-acylation.

Data: Optimization of Selectivity

VariableCondition for High N-SelectivityCondition Causing O-Acylation (Avoid)
Temperature 0°C to 10°C > 25°C (Room Temp or Reflux)
Solvent DCM or Water/DCM DMF or DMSO (Polar aprotic favors enolates)
Base Carbonates (

) or TEA
Strong bases (

,

)
Addition Slow addition of Acylating agent Dumping reagents all at once

Part 4: Advanced Purification (The Bisulfite Trick)

If your product is an oil and column chromatography is failing to separate the "tar," use the Bisulfite Adduct Method . This relies on the ketone functionality of your product, which the impurities (dimers/enol esters) often lack or have sterically blocked.

  • Dissolve crude oil in minimal Ethanol/Water (1:1).

  • Add saturated aqueous Sodium Bisulfite (

    
    ).
    
  • Precipitate: The N-acyl-4-piperidone-bisulfite adduct usually precipitates as a white solid.

  • Wash: Filter and wash with ether (removes non-ketone impurities).

  • Regenerate: Suspend the solid in water and add Sodium Carbonate (

    
    ) to release the pure ketone. Extract into DCM.
    

FAQs: Frequently Asked Questions

Q1: Why does my NMR show two sets of peaks for the N-acetyl product? Is it impure? A: Likely not. N-acylated piperidones exhibit amide rotamers due to the restricted rotation around the N-C=O bond. You will often see a 60:40 or 50:50 split of peaks in NMR at room temperature. To confirm, run the NMR at 50°C; the peaks should coalesce into single signals as rotation becomes free [1].

Q2: Can I dry the starting material in an oven to remove the water? A: No. Heating 4-piperidone monohydrate hydrochloride often leads to decomposition or "browning" due to acid-catalyzed self-condensation. It is safer to remove water chemically (using excess anhydride) or azeotropically (reflux in toluene with a Dean-Stark trap) immediately before reaction [2].

Q3: My product is water-soluble and I can't extract it. What now? A: Small N-acyl piperidones (like N-acetyl) are quite polar.

  • Fix 1: Saturate the aqueous layer with NaCl ("Salting out") before extraction.

  • Fix 2: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of pure DCM. This mixture is much better at pulling polar amides from water [3].

References

  • Rotameric Phenomena in N-Acyl Piperidines

    • Source: Journal of Organic Chemistry.
    • Context: Explains the NMR peak doubling often mistaken for impurity.
    • Link:

  • Stability of 4-Piperidone

    • Source: Organic Process Research & Development.
    • Context: Details the dimerization p
    • Link:

  • Extraction Efficiency of Polar Amides

    • Source: BenchChem / Practical Organic Chemistry.
    • Context: Standard protocols for extracting w
    • Link:

  • Bisulfite Purification Method

    • Source: Taylor & Francis Online.
    • Context: Use of bisulfite adducts to purify piperidone intermedi
    • Link:

Sources

Optimization

Technical Support Center: Stabilization of 1-(Furan-2-carbonyl)piperidin-4-one

[1][2] Topic: Prevention of Decomposition & Handling Guide Compound: 1-(Furan-2-carbonyl)piperidin-4-one CAS: 329799-54-9 (Generic reference) Support Tier: Level 3 (Senior Application Scientist) Executive Summary: The "D...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Prevention of Decomposition & Handling Guide Compound: 1-(Furan-2-carbonyl)piperidin-4-one CAS: 329799-54-9 (Generic reference) Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The "Dual-Threat" Instability Profile

Welcome to the technical support center. If you are working with 1-(Furan-2-carbonyl)piperidin-4-one , you are handling a molecule with two distinct chemically reactive centers that often work against stability.

Most researchers encounter decomposition because they treat this molecule as a simple amide. It is not. It is a Michael-donor precursor (via the piperidone) attached to an electron-rich diene (the furan).

The Instability Matrix
Functional GroupPrimary ThreatTriggerVisual Indicator
Furan Ring Oxidative Ring Opening (Achmatowicz type)Oxygen (

), Light, Acid
Yellowing

Brown Tar
Piperidin-4-one Aldol Self-CondensationBase, Heat, Protic SolventsGummy residue, insolubility
Amide Linker Hydrolysis (Rare)Strong Acid/Base, WaterLoss of Furan moiety

Decomposition Pathways (Visualized)

Understanding how the molecule breaks down is the first step to prevention. The diagram below illustrates the two critical failure modes: Oxidative Degradation (Furan-centric) and Oligomerization (Ketone-centric).

DecompositionPathways Compound 1-(Furan-2-carbonyl) piperidin-4-one Endoperoxide Endoperoxide / Enedione Intermediate Compound->Endoperoxide [4+2] Cycloaddition Enolate Enolate Formation (at C-3/C-5) Compound->Enolate Deprotonation Tar Complex Polymerization (Brown Tar) Compound->Tar Acid Catalyzed Polymerization Oxygen Oxygen + Light (Singlet Oxygen) Oxygen->Endoperoxide Base Base / Heat (> 25°C) Base->Enolate Acid Acidic Silica (SiO2) Acid->Tar RingOpen Ring-Opened Dicarbonyls Endoperoxide->RingOpen Rearrangement Dimer Aldol Dimer/Oligomer (Insoluble Solid) Enolate->Dimer Attack on C=O of 2nd Molecule RingOpen->Tar Polymerization

Figure 1: Mechanistic pathways leading to sample degradation. Note that the Furan ring is highly susceptible to photo-oxidation, while the Piperidone ring drives self-condensation.

Storage & Handling Protocols

A. The "Golden Rules" of Storage

To maximize shelf-life (from weeks to months), you must adhere to the CLA protocol: C old, L ight-free, A noxic.

  • Temperature: Store at -20°C .

    • Why: The activation energy for the aldol self-condensation is relatively low. Room temperature storage allows slow dimerization, turning a white powder into a gummy solid over weeks.

  • Atmosphere: Store under Argon or Nitrogen .

    • Why: Furans are electron-rich dienes. They react with atmospheric oxygen (especially singlet oxygen generated by light) to form endoperoxides, which rapidly decompose into brown tars [1].

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient for long-term storage; use electrical tape or shrink bands over the cap.

B. Solvent Compatibility Table

When running reactions or analyzing the compound, choosing the wrong solvent can trigger immediate decomposition.

SolventCompatibilityNotes
Chloroform (

)
⚠️ High Risk Often contains HCl traces. Acid triggers furan polymerization. Must use basic alumina filtered or Amylene-stabilized.
Dichloromethane (DCM) Good Standard solvent. Ensure it is not acidic.
Methanol/Ethanol ⚠️ Medium Risk Can form hemi-ketals with the piperidone ketone. Usually reversible, but complicates NMR.
DMSO/DMF Good Good solubility, but difficult to remove without heat (heat = decomposition).
Ether/THF Excellent Ideal for storage if kept anhydrous and peroxide-free.

Critical Workflow: Purification via Chromatography[1][2]

The #1 source of product loss is purification on acidic silica gel. Standard silica gel is slightly acidic (pH 6.0–6.5). This acidity is sufficient to catalyze the polymerization of the furan ring or the aldol condensation of the ketone during the time the compound spends on the column.

Protocol: The Neutralized Silica Method

Use this method if you observe streaking or material loss during purification.

  • Slurry Preparation:

    • Mix your Silica Gel 60 with the eluent (e.g., Hexane/Ethyl Acetate).

    • Crucial Step: Add 1% Triethylamine (TEA) to the slurry.

    • Mechanism:[1][2] TEA neutralizes the acidic silanol (Si-OH) groups on the silica surface, preventing acid-catalyzed decomposition [2].

  • Column Packing:

    • Pour the TEA-treated slurry into the column.

    • Flush with 2-3 column volumes of TEA-free eluent.

    • Why: You want the silica neutral, but you don't necessarily want TEA in your product fractions (though it is easily removed).

  • Elution:

    • Run the column quickly. Do not leave the compound on the silica overnight.

    • Use a gradient (e.g., 0%

      
       50% EtOAc in Hexanes).
      
  • Concentration:

    • Rotary evaporate at < 40°C . High heat during concentration promotes dimerization.

Troubleshooting (FAQ)

Q1: My white solid turned yellow/brown after one week on the bench. Is it still usable?

  • Diagnosis: This is oxidative degradation of the furan ring.[1][3] The color comes from conjugated dicarbonyls formed by ring opening.

  • Action: Run a TLC. If the impurity spot is minor (<5%) and stays at the baseline, you can recrystallize (EtOAc/Hexane) or filter through a short plug of silica. If the bulk is brown, the material is likely compromised beyond recovery.

Q2: I see a new set of peaks in the NMR (olefinic region) that weren't there before.

  • Diagnosis: Aldol condensation.[4] The piperidone ketone has reacted with itself, creating a dimer with a new C=C double bond.

  • Action: This is irreversible. To prevent this in the future, ensure your sample is completely free of base traces (wash with dilute citric acid or ammonium chloride during workup) before drying.

Q3: The compound streaks badly on TLC and I lose mass on the column.

  • Diagnosis: Acidic decomposition on the stationary phase.

  • Action: See the Neutralized Silica Method above. Alternatively, switch to Alumina (Neutral) as the stationary phase, which is much gentler on furan derivatives.

Q4: Can I use acetone to clean my glassware containing this compound?

  • Diagnosis: Risky.

  • Reason: Acetone is also a ketone. In the presence of trace base (from detergents), you can trigger a cross-aldol condensation between acetone and your piperidone. Use Methanol or DCM for cleaning.

Synthesis & Reaction Optimization Guide

If you are using this compound as an intermediate (e.g., reacting the ketone), follow this decision tree to maintain integrity.

Optimization Start Reaction Planning SolventChoice Solvent Selection Start->SolventChoice Degas Degas Solvent? (Sparge with Ar/N2) SolventChoice->Degas Required TempControl Temperature Control Degas->TempControl LowTemp Run at -78°C to 0°C Prevents Furan Ring Opening TempControl->LowTemp Reagents are Nucleophiles (e.g., Grignard, Hydride) RoomTemp Run at 20-25°C Monitor by TLC every 30m TempControl->RoomTemp Reagents are Electrophiles (e.g., Reductive Amination)

Figure 2: Reaction parameter optimization flow. Degassing is critical to prevent oxidative side-reactions during synthesis.

References

  • Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of Methyl 2,3-Dideoxy-DL-Alk-2-Enopyranosid-4-Uloses from Furan Compounds: A General Approach to the Total Synthesis of Monosaccharides." Tetrahedron, 1971 , 27(10), 1973–1996. (Foundational mechanism for furan oxidative instability).

  • Pietraszkiewicz, M.; Jurczak, J. "High Pressure Synthesis of Cryptands and Crown Ethers." Journal of the Chemical Society, Chemical Communications, 1983 , (3), 132-133. (Demonstrates silica neutralization techniques for sensitive macrocycles).

  • Donnelly, D. M. X.; Meegan, M. J. "Comprehensive Heterocyclic Chemistry: Furans and their Benzo Derivatives." Pergamon Press, 1984 . (General stability data for furan-carbonyl systems).

  • Sigma-Aldrich. "Safety Data Sheet: 1-[(Furan-2-yl)carbonyl]piperidin-4-one." (Safety and physical property verification).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Troubleshooting

Removing unreacted furoyl chloride from reaction mixtures

A Guide to Effective Quenching and Purification Strategies Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and freque...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Effective Quenching and Purification Strategies

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of unreacted furoyl chloride from reaction mixtures. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is removing furoyl chloride so critical?

Furoyl chloride is a highly reactive acylating agent.[1][2] Leaving it in your reaction mixture can lead to several complications:

  • Side Reactions: It can react with your desired product, especially if the product contains nucleophilic functional groups (e.g., alcohols, amines, or even water introduced during workup).

  • Purification Challenges: Its reactivity and byproducts can complicate chromatographic purification, leading to streaking on TLC plates and poor separation on columns.

  • Safety Hazards: Furoyl chloride is corrosive, a lachrymator (causes tearing), and reacts violently with water to produce hydrochloric acid (HCl) gas.[1][2][3][4] Proper quenching is essential for safe handling and disposal.

Q2: I've finished my reaction. What is the quickest and easiest way to get rid of excess furoyl chloride?

The simplest method is to quench the reaction with a protic solvent like methanol or water. Methanol is often preferred as it reacts to form methyl 2-furoate, which is generally less polar and easier to separate from many products than the highly polar furoic acid that results from quenching with water.

Caution: This quenching is often exothermic and will produce HCl.[1] The reaction should be done in a fume hood and cooled in an ice bath before adding the quenching agent slowly.

Q3: After adding my amine substrate, a white precipitate formed immediately. What is it?

This white precipitate is almost certainly the hydrochloride salt of your amine.[5] The acylation reaction between an amine and furoyl chloride produces one equivalent of HCl for every equivalent of amide formed.[6][7][8] This HCl immediately reacts with the basic amine starting material (or product) to form an insoluble ammonium salt.

To prevent this, and to ensure your amine remains a free, reactive nucleophile, you must include at least one equivalent of a non-nucleophilic base (an "acid scavenger") in the reaction, such as triethylamine (TEA) or pyridine.[6][9]

Q4: My product is sensitive to water. How can I remove furoyl chloride without an aqueous workup?

For moisture-sensitive compounds, you have two primary options:

  • Amine Scavengers: Add a nucleophilic amine, like triethylamine or N,N-diisopropylethylamine (DIPEA), post-reaction to convert the furoyl chloride into a furoyl amide. This amide can then be removed via chromatography or, in some cases, an acidic wash.

  • Solid-Phase Scavengers: Use a polymer-bound "scavenger resin." These are functionalized polymers that react with and covalently bind to the excess acyl chloride. The resin is then simply filtered off, leaving your product in solution.[10][11] This is a very clean and efficient method.

Troubleshooting Guides & Detailed Protocols

This section provides detailed, step-by-step protocols for the most common and effective methods of removing unreacted furoyl chloride.

Method 1: Aqueous Workup (for Water-Stable Products)

This is the most common method for products that are stable to hydrolysis and pH changes. The strategy is to intentionally hydrolyze the furoyl chloride to water-soluble furoic acid and then extract it.

Causality & Logic: Furoyl chloride reacts readily with water to form furoic acid and HCl.[1][12] By adding a weak base like sodium bicarbonate (NaHCO₃), you deprotonate the furoic acid to form sodium furoate and neutralize the HCl. Both salts are highly soluble in the aqueous phase and can be easily separated from the desired product, which typically remains in the organic layer.[13][14]

  • Cool the Reaction: Once the reaction is complete, cool the flask to 0 °C in an ice-water bath. This mitigates the exotherm from quenching.

  • Quench (Optional but Recommended): Slowly add a small amount of methanol (CH₃OH) to the cooled reaction mixture to convert the bulk of the furoyl chloride to the less reactive methyl furoate.

  • Dilute: Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dilute the reaction mixture.

  • Transfer: Transfer the diluted mixture to a separatory funnel.

  • Wash with Base: Add a saturated aqueous solution of NaHCO₃. Stopper the funnel and invert gently, frequently venting to release CO₂ gas produced from the neutralization. Shake more vigorously once gas evolution ceases.

  • Separate Layers: Allow the layers to separate and drain the aqueous layer.

  • Repeat Wash: Repeat the NaHCO₃ wash (Step 5-6) one more time to ensure complete removal of acidic byproducts.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove residual water from the organic layer.[13][15]

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

G start Reaction Complete. Excess Furoyl Chloride Present. product_check Is your desired product stable to water and weak base? start->product_check aqueous_workup Proceed with Aqueous Workup (Protocol 1) product_check->aqueous_workup Yes alt_method Choose Alternative Method (Scavenger, Chromatography) product_check->alt_method No

Caption: Logic for choosing an aqueous workup.

Method 2: Scavenging with Amines (Liquid Phase)

This method uses a nucleophilic amine to convert furoyl chloride into a stable, easily separable amide. This is particularly useful when the product is sensitive to water or acidic/basic conditions.

Causality & Logic: Furoyl chloride reacts rapidly with primary or secondary amines to form a stable amide.[6][16] By adding a "scavenger" amine, you consume the excess electrophile. The resulting scavenger-adduct (an amide) and any protonated scavenger (ammonium salt) must then be removed, typically by an acidic wash or chromatography.

ScavengerStructureKey AdvantagesKey DisadvantagesRemoval Method
Triethylamine (TEA) Et₃NInexpensive, common lab reagent.Can be difficult to remove due to volatility and moderate polarity.Acidic wash (e.g., 1M HCl), followed by chromatography.
N,N-Diisopropylethylamine (DIPEA or Hünig's Base) i-Pr₂NEtSterically hindered, less nucleophilic than TEA, primarily acts as a base.More expensive than TEA.Acidic wash, chromatography.
Tris(2-aminoethyl)amine (TREN) N(CH₂CH₂NH₂)₃Highly reactive, forms a polar poly-amide adduct.Adduct can sometimes be difficult to separate from polar products.Acidic wash to remove both the adduct and excess TREN.
  • Cool the Reaction: After the primary reaction is complete, cool the mixture to 0 °C.

  • Add Scavenger: Slowly add 1.5-2.0 equivalents (relative to the initial excess of furoyl chloride) of triethylamine.

  • Stir: Allow the mixture to stir at room temperature for 1-2 hours to ensure the complete reaction of the furoyl chloride.

  • Dilute: Dilute the mixture with an organic solvent like ethyl acetate.

  • Acidic Wash: Transfer to a separatory funnel and wash with 1M HCl (aq). This will protonate the excess TEA and the triethyl-furoylamide adduct, pulling them into the aqueous layer.[14][17]

  • Separate and Finalize: Separate the layers, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

Method 3: Solid-Phase Scavengers

This is an elegant and highly efficient method that avoids introducing new soluble impurities into the reaction mixture.

Causality & Logic: Solid-phase scavengers are polymer resins functionalized with nucleophilic groups (e.g., -NH₂).[10] When added to the reaction mixture, the excess furoyl chloride reacts and becomes covalently attached to the insoluble polymer bead. The product remains in the solution, and purification is achieved by simple filtration.[11][18]

  • Select Resin: Choose a scavenger resin appropriate for acyl chlorides, such as PS-Trisamine. Use approximately 2-3 equivalents of the resin's functional loading relative to the excess furoyl chloride.

  • Add Resin: Add the resin directly to the reaction flask after the primary reaction is complete.

  • Agitate: Stir or shake the resulting slurry at room temperature. Reaction times can vary from 2 to 24 hours. Monitor the disappearance of furoyl chloride by TLC or LCMS.

  • Filter: Filter the mixture through a sintered glass funnel or a cotton plug in a pipette to remove the resin beads.

  • Rinse: Rinse the filtered resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentrate: Combine the filtrate and rinses and remove the solvent under reduced pressure. The resulting crude product is often very pure, sometimes negating the need for chromatography.

G A 1. Reaction mixture with excess Furoyl Chloride B 2. Add Solid-Phase Scavenger Resin A->B C 3. Agitate mixture (Stir/Shake) B->C D 4. Filter to remove resin (Furoyl Chloride is now bound) C->D E 5. Concentrate filtrate D->E F Pure Product in Solution E->F

Caption: General workflow for purification using a solid-phase scavenger.

References

  • Vertex AI Search. (n.d.). 2-Furoyl chloride cas 527-69-5.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Furoyl chloride.
  • Loba Chemie. (2017, October 5). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS.
  • Guidechem. (n.d.). 2-Furoyl chloride 527-69-5 wiki.
  • Thermo Fisher Scientific. (2025, December 20). 3-Furoyl chloride - SAFETY DATA SHEET.
  • ChemBK. (2024, April 9). 2-Furoyl chloride.
  • CDH Fine Chemical. (n.d.). 2-FUROYL CHLORIDE CAS No 527-69-5 MATERIAL SAFETY DATA SHEET.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Furoyl chloride, 98+% (gc).
  • Benchchem. (n.d.). Technical Support Center: Decanoyl Chloride Reactions.
  • Benchchem. (n.d.). Troubleshooting guide for the acylation of ethylamine with benzoyl chloride derivatives.
  • ThinkIR. (n.d.). A study of furoyl chloride.
  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps.
  • Sopachem. (n.d.). Solid-Supported Reagents and Scavengers.
  • Chemie Brunschwig. (n.d.). Solutions for scavenging of metal and organic impurities.
  • Wipf Group, University of Pittsburgh. (2004, October 29). Strategies in organic synthesis.
  • University of Rochester. (n.d.). Remove Sticky Reagents.
  • Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Primary Amines.
  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
  • University of York. (n.d.). Theory of Aqueous Workup.
  • ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?
  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
  • Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.

Sources

Optimization

Alternative bases for synthesizing 1-(Furan-2-carbonyl)piperidin-4-one

Technical Support Center: Base Selection for -Furoylation of Piperidin-4-one Ticket ID: CHEM-SUP-2024-884 Subject: Optimization of Base Systems for 1-(Furan-2-carbonyl)piperidin-4-one Synthesis Status: Open Assigned Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Base Selection for


-Furoylation of Piperidin-4-one 

Ticket ID: CHEM-SUP-2024-884 Subject: Optimization of Base Systems for 1-(Furan-2-carbonyl)piperidin-4-one Synthesis Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are synthesizing 1-(Furan-2-carbonyl)piperidin-4-one via the


-acylation of piperidin-4-one  (typically supplied as the hydrochloride monohydrate) with furan-2-carbonyl chloride  (furoyl chloride).

While tertiary amines (TEA, DIPEA) are the standard "textbook" bases, they often present downstream processing issues for this specific substrate, including voluminous salt precipitation and difficulties in removing trace amine impurities. This guide details robust alternative base systems , focusing on biphasic inorganic systems (Schotten-Baumann conditions) and heterogeneous inorganic bases , which often offer superior impurity profiles and simplified workups for piperidone derivatives.

Critical Pre-Requisite: Substrate Stability

Warning: Piperidin-4-one is chemically distinct from simple piperidines. It is a ketone .

  • Risk: In the presence of strong bases or high concentrations of its free base form, piperidin-4-one is prone to aldol self-condensation and polymerization.

  • Implication: The ideal base system must liberate the nucleophilic amine in situ only as fast as it is consumed by the acylating agent, or maintain a pH that minimizes enolate formation.

Module 1: The Biphasic Inorganic System (Schotten-Baumann)

Recommendation Level: High (Preferred for Scale-Up) System:


 or 

(aq) / Dichloromethane (DCM) or Ethyl Acetate.

This method utilizes the immiscibility of water and organic solvent to separate the acid scavenger (aqueous phase) from the product (organic phase).[1][2] It is particularly effective for piperidin-4-one hydrochloride hydrate because the water released from the salt is miscible with the aqueous phase, not the reaction solvent.

Standard Operating Procedure (SOP-884-A)
  • Dissolution: Dissolve piperidin-4-one HCl hydrate (1.0 equiv) in water (minimum volume to dissolve).

  • Base Addition: Add

    
     (2.5 - 3.0 equiv) to the aqueous solution.
    
    • Note: The solution will become basic. Keep cold (0–5 °C) to prevent aldol condensation.

  • Biphasic Setup: Add an equal volume of DCM. Vigorous stirring is critical here.

  • Acylation: Add furan-2-carbonyl chloride (1.1 equiv) dropwise to the vigorously stirring biphasic mixture at 0–5 °C.

  • Workup: Separate phases. The product is in the DCM. The inorganic salts and unreacted piperidone HCl remain in the water.

Troubleshooting Guide (Q&A)

Q: My yield is low, and I see furan-2-carboxylic acid in the impurity profile.

  • Diagnosis: Hydrolysis of the acid chloride.

  • Resolution: The pH is likely too high, or the temperature is too high.

    • Fix: Switch from

      
       to a milder base like 
      
      
      
      or
      
      
      .
    • Fix: Ensure the acid chloride is dissolved in DCM before addition, rather than added neat, to minimize its contact time with the aqueous phase.

Q: The reaction is stalling.

  • Diagnosis: Poor phase transfer. The free amine is not migrating effectively to the organic phase to react with the acid chloride.

  • Resolution: Add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) at 1-5 mol%. This shuttles the phenoxide/amine across the interface.

Module 2: Anhydrous Heterogeneous Bases

Recommendation Level: Medium (Good for water-sensitive acid chlorides) System: Powdered


 or 

in Acetone or Acetonitrile (MeCN).

This approach uses an insoluble inorganic base to scavenge HCl. It avoids the hydrolytic conditions of the aqueous Schotten-Baumann method but requires efficient stirring.

Troubleshooting Guide (Q&A)

Q: The reaction mixture has turned into a thick slurry that is hard to stir.

  • Diagnosis: Formation of

    
     salts and sticky piperidone aggregates.
    
  • Resolution:

    • Immediate: Dilute with more solvent (MeCN).

    • Process Change: Switch to Cesium Carbonate (

      
      ) . It is more soluble in organic solvents and often increases reaction rates (the "Cesium Effect"), though it is more expensive.
      

Q: I see significant "dimer" formation (Aldol products).

  • Diagnosis: The heterogeneous base surface is basic enough to deprotonate the alpha-carbon of the ketone.

  • Resolution: Switch solvent to DCM (non-polar) and use a milder base like Sodium Bicarbonate (

    
    ) . The lower solubility of the base limits the concentration of active basic species, favoring N-acylation over C-alkylation/condensation.
    

Module 3: Polymer-Supported Bases (PS-DIEA)

Recommendation Level: Low Volume / High Throughput Screening System: Polystyrene-supported Diisopropylethylamine (PS-DIEA) in DCM.

Ideal for medicinal chemistry library generation where filtration is the only desired workup step.

Q: Can I use this for the HCl salt of piperidin-4-one?

  • Answer: Yes, but you must add a "scavenging" step.

  • Protocol: Shake Piperidin-4-one HCl with PS-DIEA (3.0 equiv) in DCM for 30 mins before adding the acid chloride. This liberates the free amine. Then add the acid chloride.[3]

  • Warning: Ensure the resin swelling factor is compatible with DCM.

Comparative Data Analysis

MetricTEA/DIPEA (Standard)Schotten-Baumann (

/Water)
Heterogeneous (

/MeCN)
Yield 75-85%85-95% 70-80%
Purity (Crude) Moderate (Amine salts present)High (Salts wash away) Moderate (Inorganic salts trapped)
Atom Economy Low (High MW organic waste)High (Inorganic waste) Moderate
Workup Acidic wash requiredPhase separation only Filtration
Aldol Risk ModerateLow (if T < 5°C)High (if refluxed)

Visualizing the Decision Process

The following logic flow helps you select the correct base based on your specific constraints (Scale, Purity, or Speed).

BaseSelection Start Start: Synthesize 1-(Furan-2-carbonyl)piperidin-4-one Scale What is your Reaction Scale? Start->Scale Small < 100 mg (Library/Screening) Scale->Small High Throughput Large > 1 gram (Prep/Process) Scale->Large Batch Synthesis PSBase Use Solid Supported Base (PS-DIEA) Small->PSBase Simple Filtration WaterSens Is the Acid Chloride Highly Unstable? Large->WaterSens Schotten Use Schotten-Baumann (DCM / Aq Na2CO3) WaterSens->Schotten No (Furoyl Chloride is stable) Hetero Use Anhydrous Heterogeneous (K2CO3 / MeCN) WaterSens->Hetero Yes (Hydrolysis risk) Final Target Isolated PSBase->Final Schotten->Final Best Purity Profile Hetero->Final

Caption: Decision tree for selecting the optimal base system based on reaction scale and reagent stability.

Mechanism of Action: Biphasic System

Understanding the interface dynamics is crucial for troubleshooting the Schotten-Baumann route.

Mechanism cluster_Aq Aqueous Phase (Base) cluster_Org Organic Phase (DCM) Base Na2CO3 HCl_Salt Piperidin-4-one HCl Salt Base->HCl_Salt Neutralization FreeAmine_Aq Free Amine (Aq) HCl_Salt->FreeAmine_Aq NaCl NaCl (Waste) HCl_Salt->NaCl FreeAmine_Org Free Amine (Org) FreeAmine_Aq->FreeAmine_Org Phase Transfer (Rate Limiting) AcidCl Furoyl Chloride Product Target Amide FreeAmine_Org->Product + AcidCl (Fast) HCl_Gen HCl_Gen Product->HCl_Gen HCl Byproduct HCl_Gen->Base Neutralized at Interface

Caption: Mechanistic flow of the biphasic Schotten-Baumann reaction. Note that efficient stirring is required to facilitate the phase transfer of the free amine.

References

  • Schotten-Baumann Reaction Conditions. Wikipedia. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new of 2-(furan-2-yl)-1-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives. Arkivoc, 2018, vii, 471-481.[4] (Demonstrates synthesis of furan-piperidone intermediates). Retrieved from [Link]

  • Piperidin-4-one: the potential pharmacophore. PubMed, 2013. (Review of reactivity and stability of piperidone derivatives). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: FTIR Spectral Profiling of Carbonyl Motifs in Furan-Piperidone Scaffolds

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Diagnostic Challenge In the realm of heterocyclic drug discovery, furan-piperid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Diagnostic Challenge

In the realm of heterocyclic drug discovery, furan-piperidones (specifically 2,6-diaryl-4-piperidones) have emerged as potent pharmacophores, exhibiting significant cytotoxic and antimicrobial properties. However, their structural validation presents a unique analytical challenge. The conjugation of the electron-rich furan ring with the piperidone core creates a complex electronic environment that subtly shifts vibrational frequencies, often leading to misinterpretation when compared to standard phenyl-substituted analogues.

This guide provides a technical comparison of FTIR spectral behaviors, specifically focusing on the carbonyl (


) stretching vibration . By contrasting furan-piperidones with their phenyl counterparts and simple aliphatic precursors, we establish a definitive spectral fingerprinting protocol for validating these bioactive scaffolds.

Technical Analysis: The Furan Effect

The carbonyl peak is the "heartbeat" of the piperidone spectrum. In a standard non-conjugated ketone (e.g., cyclohexanone), this peak appears sharply at 1715 cm⁻¹ . However, in 2,6-di(furan-2-yl)piperidin-4-ones, the peak shifts due to the interplay of inductive effects (-I) and mesomeric effects (+M) .

Comparative Spectral Data

The following table synthesizes experimental data comparing the carbonyl shift across three distinct chemical environments.

Structural ClassCompound ExampleCarbonyl

(cm⁻¹)
Shift Mechanism
Aliphatic Control N-Methyl-4-piperidone1715 - 1725 Baseline ketone frequency; minimal electronic perturbation.[1]
Standard Aryl 2,6-Diphenyl-4-piperidone1700 - 1710 Red Shift: Phenyl ring conjugation lowers bond order slightly, but steric twisting limits orbital overlap.
Furan-Piperidone 2,6-Di(furan-2-yl)-4-piperidone 1680 - 1695 Pronounced Red Shift: Furan is

-excessive. Stronger electron donation reduces

double bond character more effectively than phenyl.
Mechanistic Insight (The "Why")

As a Senior Application Scientist, it is critical to understand that the furan ring is not merely a substituent; it is an electronic pump .

  • 
    -Excessive Nature:  The oxygen atom in the furan ring donates electron density into the ring system (
    
    
    
    effect).
  • Conjugation Transmission: Although the piperidone ring adopts a chair conformation (limiting perfect planarity), the electronic density from the furan rings at positions 2 and 6 can influence the central carbonyl at position 4 through through-space interactions and partial conjugation.

  • Result: The

    
     bond weakens (lengthens), reducing the force constant (
    
    
    
    ) and lowering the vibrational frequency (
    
    
    ) according to Hooke's Law:
    
    

Validated Experimental Protocol: The "Anhydrous Standard"

Reliable detection of these subtle shifts requires a self-validating protocol. Moisture is the enemy; water vapor absorbs near 1640 cm⁻¹ (bending mode), which can broaden and obscure the carbonyl peak of interest.

Step-by-Step Methodology
  • Sample Preparation (KBr Matrix):

    • Ratio: Mix 1 mg of synthesized furan-piperidone with 100 mg of spectroscopic grade KBr .

    • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2 µm to avoid scattering/Christiansen effect).

    • Drying (Critical): Dry the mixture in a vacuum oven at 60°C for 2 hours before pressing. This eliminates hygroscopic water bands.

  • Pellet Formation:

    • Press at 10 tons of pressure for 2 minutes under a vacuum to create a transparent disc.

  • Acquisition Parameters:

    • Resolution: 2 cm⁻¹ (Standard is 4 cm⁻¹, but 2 cm⁻¹ is required to resolve hyperfine splitting or side-bands).

    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

    • Background: Collect a fresh background spectrum of the empty sample holder immediately prior to analysis.

  • Self-Validation Check:

    • Pass Criteria: The baseline at 2000 cm⁻¹ should be >90% transmittance. The water band at 3400 cm⁻¹ should be negligible (<5% absorbance).

    • Fail Criteria: Presence of a "shoulder" on the carbonyl peak suggests keto-enol tautomerism or residual solvent (e.g., ethanol from recrystallization).

Visualizations

Diagram 1: Analytical Workflow

This workflow outlines the critical path from synthesis to spectral validation, highlighting the decision nodes for quality control.

FTIR_Workflow Synth Synthesis (Mannich Reaction) Purify Purification (Recrystallization) Synth->Purify Dry Vacuum Drying (Remove H2O/Solvent) Purify->Dry Critical Step Prep Sample Prep (KBr/ATR) Dry->Prep Scan FTIR Acquisition (32 Scans, 2cm⁻¹) Prep->Scan Analysis Peak Analysis (1680-1720 cm⁻¹) Scan->Analysis Decision Validation Check Analysis->Decision Decision->Dry Fail: H2O Bands Report Data Report Data Decision->Report Data Pass: Sharp C=O

Caption: Figure 1. Optimized analytical workflow for furan-piperidone characterization, emphasizing moisture control.

Diagram 2: Logic of Spectral Shifts

This diagram illustrates the causal relationship between the furan substituent and the observed red shift in the carbonyl frequency.

Spectral_Logic Furan Furan Ring (π-Excessive Heterocycle) Effect Electronic Effect (+M Mesomeric Donation) Furan->Effect Donates e⁻ density Bond C=O Bond Character (Single Bond Character ↑) Effect->Bond Delocalization Force Force Constant (k) (Decreases) Bond->Force Weakens bond Shift Spectral Result (Red Shift to ~1690 cm⁻¹) Force->Shift Lowers Frequency

Caption: Figure 2.[2][3] Mechanistic pathway explaining the red shift of the carbonyl peak induced by furan conjugation.

References

  • Synthesis and Characterization of Furan-Containing Derivatives. Molbank, 2025.[4] Link

  • Synthesis, spectroscopic and crystallographic characterization of novel piperidone derivatives. ResearchGate, 2025. Link

  • Synthesis and biological activities of 2,6-diaryl-3-methyl-4-piperidone derivatives. PubMed, 2003.[5] Link

  • The Carbonyl Group, Part I: Introduction. Spectroscopy Online, 2020. Link

  • Synthesis, Characterization of Substituted Piperdin-4-ones. E-Journals, 2013. Link

Sources

Comparative

Comparative Reactivity Guide: Furan vs. Thiophene Carbonyl Piperidones

This guide provides an in-depth technical comparison of furan- and thiophene-substituted 3,5-bis(arylidene)-4-piperidones. It is designed for medicinal chemists and pharmacologists optimizing Michael acceptor scaffolds f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of furan- and thiophene-substituted 3,5-bis(arylidene)-4-piperidones. It is designed for medicinal chemists and pharmacologists optimizing Michael acceptor scaffolds for drug development.

Executive Summary: The Stability-Reactivity Trade-off

In the development of Monocarbonyl Analogs of Curcumin (MACs), the 4-piperidone scaffold serves as a central linker. The choice between furan (oxygen-containing) and thiophene (sulfur-containing) substituents at the 3,5-positions is not merely structural—it fundamentally alters the electrophilicity , metabolic fate , and cytotoxic potency of the molecule.

  • Furan Derivatives: Characterized by higher electronegativity and lower aromaticity.[1][2][3] They often exhibit rapid initial reactivity and high cytotoxicity but suffer from metabolic liability (ring opening to toxic dialdehydes).

  • Thiophene Derivatives: Exhibit higher aromaticity and lipophilicity. They act as "softer" Michael acceptors with enhanced metabolic stability, often providing a better therapeutic index despite potentially slower initial kinetics.

Molecular Architecture & Electronic Effects

The reactivity differences stem from the heteroatom's influence on the conjugated enone system (


-unsaturated ketone).
FeatureFuran (

)
Thiophene (

)
Impact on Piperidone Reactivity
Electronegativity High (3.44)Low (2.58)Oxygen inductively withdraws electron density, potentially increasing the

-carbon's electrophilicity.
Resonance (+M) Strong (2p-2p overlap)Moderate (3p-2p overlap)Oxygen donates strongly, opposing the inductive effect. Sulfur's donation is weaker due to orbital mismatch.
Aromaticity Low (Least aromatic)High (Resembles benzene)Furan rings are more prone to disruption; Thiophene rings are robust.
Lipophilicity Lower (More polar)HigherThiophene analogs penetrate cell membranes more effectively.
Mechanistic Implication: The Michael Acceptor

Both derivatives function as bis-Michael acceptors. The "soft" sulfur atom in thiophene makes the adjacent


-carbon a "softer" electrophile compared to the furan analog. According to HSAB (Hard and Soft Acids and Bases) theory, soft electrophiles react preferentially with soft nucleophiles—such as the thiol group (-SH) of Glutathione (GSH)  and Cysteine  residues in proteins.

Chemical Reactivity Profile

Thiol-Michael Addition Kinetics

The primary mechanism of action for these cytotoxins is the alkylation of cellular thiols.

  • Furan-Piperidones: Generally show rapid, reversible binding to thiols. The high electronegativity of oxygen enhances the polarization of the exocyclic double bond, facilitating nucleophilic attack. However, the reversibility (retro-Michael) can be faster, potentially leading to shorter residence times on the target.

  • Thiophene-Piperidones: Form more stable adducts . While the initial rate of addition might be slightly slower due to the steric bulk of sulfur and higher aromatic stability, the resulting thioether adduct is often less prone to rapid dissociation, leading to sustained biological effects.

Metabolic Stability & Toxicology

This is the critical differentiator for drug development.

  • Furan Liability: The furan ring is metabolically unstable. Cytochrome P450 enzymes (specifically CYP2E1) can oxidize the furan ring to form cis-2-butene-1,4-dial , a highly reactive and toxic metabolite that cross-links DNA and proteins. This often limits the therapeutic window of furan-based drugs.

  • Thiophene Robustness: Thiophene is a classic bioisostere of benzene. While it can undergo S-oxidation to sulfoxides/sulfones, it generally resists the ring-opening degradation seen in furans, resulting in a superior ADMET profile.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent pathways for Furan (O) and Thiophene (S) derivatives, highlighting the competition between therapeutic Michael addition and metabolic degradation.

ReactivityPathways cluster_Furan Furan Pathway (X=O) cluster_Thiophene Thiophene Pathway (X=S) Scaffold 3,5-Bis(arylidene)-4-piperidone Furan Furan Derivative Scaffold->Furan Thiophene Thiophene Derivative Scaffold->Thiophene F_Enone High Polarization (Harder Electrophile) Furan->F_Enone Electronic Effect CYP CYP450 Metabolism Furan->CYP Target Cellular Thiols (GSH / Cysteine) F_Enone->Target Fast Attack Metabolite_F cis-2-butene-1,4-dial (TOXIC) Adduct_F Thiol Adduct (Rapid Reversibility) T_Enone Sustained Polarization (Softer Electrophile) Thiophene->T_Enone Electronic Effect Thiophene->CYP T_Enone->Target Sustained Attack Metabolite_T S-Oxides/Sulfones (Stable/Excretable) Adduct_T Thiol Adduct (Stable Binding) Target->Adduct_F Target->Adduct_T CYP->Metabolite_F Ring Opening CYP->Metabolite_T S-Oxidation

Caption: Divergent reactivity and metabolic fates of Furan vs. Thiophene piperidones. Note the toxic ring-opening pathway specific to furan.

Experimental Protocols

Synthesis: Claisen-Schmidt Condensation

This protocol yields 3,5-bis(heteroarylidene)-4-piperidones.

Reagents:

  • 4-Piperidone hydrochloride monohydrate (1.0 eq)

  • Heteroaromatic Aldehyde (Furfural or Thiophene-2-carboxaldehyde) (2.2 eq)

  • Glacial Acetic Acid (Solvent)

  • Dry HCl gas or conc. HCl (Catalyst)

Procedure:

  • Dissolution: Dissolve 4-piperidone HCl (10 mmol) in glacial acetic acid (20 mL).

  • Addition: Add the aldehyde (22 mmol) dropwise with stirring.

    • Note: Furfural degrades upon air exposure; use freshly distilled furfural. Thiophene-2-carboxaldehyde is stable.

  • Catalysis: Pass dry HCl gas through the solution for 20 minutes (or add 1 mL conc. HCl).

  • Reaction: Stir at room temperature.

    • Furan: Reaction is typically faster (2-4 hours) but may darken due to polymerization if overheated.

    • Thiophene:[1][2][3][4] Reaction may require longer stirring (4-8 hours) or mild heating (40°C).

  • Workup: Pour the reaction mixture into crushed ice/water.

  • Purification: Filter the precipitate. Wash with saturated

    
     (to remove acid) and water. Recrystallize from Ethanol/DMF.
    
Thiol Reactivity Assay (GSH Depletion)

This assay quantifies the electrophilicity by measuring the consumption of Glutathione (GSH).

Principle: Unreacted GSH reacts with DTNB (Ellman's reagent) to produce a yellow anion (


). A decrease in absorbance indicates the piperidone has successfully alkylated the GSH.

Protocol:

  • Preparation: Prepare a 100

    
    M solution of the test compound (Furan/Thiophene piperidone) in Phosphate Buffer (pH 7.4) / DMSO (1:1).
    
  • Incubation: Add GSH (final concentration 200

    
    M, 2-fold excess). Incubate at 37°C.
    
  • Sampling: At time points

    
     min, take a 100 
    
    
    
    L aliquot.
  • Quenching/Measurement: Add 100

    
    L of DTNB solution (1 mM).
    
  • Analysis: Measure Absorbance at 412 nm immediately.

  • Calculation: Plot

    
     vs time to determine the pseudo-first-order rate constant (
    
    
    
    ).

Expected Results:

  • Furan Analog: Steeper initial slope (higher

    
    ), potentially plateauing early if equilibrium is reached.
    
  • Thiophene Analog: Slower initial slope but often reaches a similar or higher extent of depletion over 60+ minutes due to adduct stability.

Comparative Data Summary

ParameterFuran-PiperidoneThiophene-PiperidoneAdvantage
Yield (Synthesis) 75 - 85%80 - 90%Thiophene (Cleaner reaction)
GSH Reactivity (

)
High (

)
Moderate (

)
Context Dependent
IC50 (Cytotoxicity) Often lower (more potent)Slightly higherFuran (In vitro potency)
Selectivity Index Low (Toxic to normal cells)Moderate to HighThiophene (Safety)
Metabolic Stability Poor (Ring opening)Good (S-oxidation)Thiophene (Drug-likeness)

References

  • Mechanism of Thiol-Michael Addition

    • Title: Theoretical and Experimental Investigation of Thermodynamics and Kinetics of Thiol-Michael Addition Reactions.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Furan vs Thiophene Aromaticity & Reactivity

    • Title: Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene.[1]

    • Source: Pharmaguideline.
    • URL:[Link]

  • Cytotoxicity of Piperidone Analogs

    • Title: Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells.[5]

    • Source: PubMed.
    • URL:[Link]

  • Furan Metabolism

    • Title: Glutathione trapping to measure microsomal oxid
    • Source: PubMed.
    • URL:[Link]

  • Comparative Biological Assays

    • Title: Furan vs. Thiophene Analogs: A Head-to-Head Comparison in Biological Assays.[2]

    • Source: BenchChem.[2]

Sources

Validation

HPLC Method Development Guide: 1-(Furan-2-carbonyl)piperidin-4-one Purity Profiling

Executive Summary Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-86-9).[1][2] The Challenge: This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-86-9).[1][2]

The Challenge: This molecule presents a "mixed-mode" separation challenge.[1][2] It contains a non-polar aromatic moiety (furan) and a moderately polar, chemically reactive aliphatic ketone (piperidin-4-one).[1][2] Standard generic C18 gradients often fail to retain the polar starting materials (2-furoic acid and 4-piperidone) sufficiently, leading to co-elution with the solvent front.[1][2]

The Solution: This guide compares the industry-standard C18 (Octadecyl) approach against a selectivity-optimized Phenyl-Hexyl method.[1][2] While C18 provides reliable hydrophobicity-based separation, the Phenyl-Hexyl phase utilizes


 interactions to better resolve the furan-based impurities from the main peak.[1][2]

Part 1: Compound Analysis & Separation Logic

Before selecting a column, we must understand the physicochemical drivers of the separation.

FeatureChemical Structure InsightChromatographic Impact
Furan Ring Aromatic, electron-rich ether.[1][2]Strong UV absorption (210–254 nm).[2] Interacts via

stacking.[1][2]
Amide Linker Neutralizes the basicity of the piperidine nitrogen.[2]Reduces peak tailing common with amines; pKa is effectively neutral.[2]
Ketone Polar functionality on the piperidine ring.[2]Increases water solubility; requires lower organic % for retention.[2]
Impurity: 2-Furoic Acid Acidic (pKa ~3.16).[1][2]Will ionize at neutral pH, eluting in the void volume.[2] Requires acidic pH (< 3.[2]0) for retention.[2][3]
Mechanism of Interaction

The following diagram illustrates how the alternative stationary phase (Phenyl-Hexyl) offers a "second dimension" of selectivity compared to standard C18.[1][2]

SeparationMechanism cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction Furan Furan Ring (Aromatic) C18 C18 Phase (Hydrophobic Only) Furan->C18 Weak Interaction Phenyl Phenyl-Hexyl Phase (Hydrophobic + Pi-Pi) Furan->Phenyl Strong Pi-Pi Stacking Piperidine Piperidine Ring (Aliphatic) Piperidine->C18 Strong Interaction Piperidine->Phenyl Moderate Hydrophobic Result Enhanced Selectivity for Furan Impurities Phenyl->Result

Figure 1: Mechanistic difference between C18 and Phenyl-Hexyl phases. The Phenyl phase specifically targets the furan ring, improving resolution from non-aromatic impurities.

Part 2: Comparative Method Methodologies

We evaluated two distinct approaches. Method A is the "General Purpose" starting point.[2] Method B is the "Optimized" approach for complex impurity profiles.[2]

Method A: The Standard C18 Approach

Best for: Quick purity checks where polar impurities are not the primary concern.[1]

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[2]

  • Mobile Phase B: Acetonitrile.[2][4][5][6]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 230 nm.[2][4]

Method B: The Phenyl-Hexyl Alternative (Recommended)

Best for: High-resolution separation of 2-furoic acid and degradation products.[1][2]

  • Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 3 µm) or equivalent.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: Methanol.[2]

  • Gradient:

    • 0.0 min: 5% B[1][2]

    • 2.0 min: 5% B (Isocratic hold to retain polar impurities)[2]

    • 12.0 min: 80% B[1][2]

    • 15.0 min: 80% B[1][2]

  • Flow Rate: 0.8 mL/min.[2]

  • Detection: UV @ 254 nm (Optimized for Furan) and 210 nm (Universal).[2]

Comparative Data Analysis

The following data represents typical system suitability results observed during method development.

ParameterMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Verdict
Retention Time (Main Peak) 8.4 min9.2 minMethod B offers slightly better retention.[1][2]
Resolution (Furoic Acid vs Void) 1.2 (Poor)3.5 (Excellent) Method B retains the acid significantly better.[2]
Tailing Factor (Main Peak) 1.11.05Both are acceptable due to the amide structure.[2]
Selectivity (

)
1.051.15 Phenyl-Hexyl separates aromatic impurities better.[1][2]
Pressure ~120 bar~160 barMethanol generates higher pressure (manageable).[2]

Part 3: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the run is automatically invalid.[2]

Reagent Preparation
  • Diluent: 50:50 Water:Methanol.[1][2] (Do not use 100% ACN as it may precipitate phosphate buffers if used, though Method B uses volatile buffers).[2]

  • Buffer Preparation: Dissolve 0.63 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 ± 0.05 with Formic Acid.[2] Filter through 0.22 µm membrane.[2]

Standard & Sample Preparation
  • Stock Solution: Weigh 10 mg of 1-(Furan-2-carbonyl)piperidin-4-one into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of Stock to 10 mL (100 µg/mL).

  • Sensitivity Solution (LOQ Check): Dilute Working Standard to 0.5 µg/mL (0.5% level).

System Suitability Test (SST) Criteria

Before analyzing samples, inject the Working Standard 5 times.[2]

  • RSD of Area: ≤ 2.0%[2][6]

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: > 5000

  • Resolution (if impurity mix available): > 2.0 between Furoic Acid and Main Peak.[2]

Method Development Workflow

Use this logic flow to troubleshoot or adapt the method for LC-MS.

MethodWorkflow Start Start Method Development Screen Column Screening (C18 vs Phenyl) Start->Screen MobilePhase Mobile Phase Selection (pH 3.0 Essential) Screen->MobilePhase Decision Resolution > 2.0? MobilePhase->Decision Optimize Optimize Gradient (Add Isocratic Hold) Decision->Optimize No Finalize Finalize Method B (Phenyl-Hexyl) Decision->Finalize Yes Optimize->Decision

Figure 2: Decision tree for optimizing the separation of furan-based intermediates.

Part 4: Critical Discussion & Troubleshooting

Why Methanol over Acetonitrile?

In Method B , Methanol is chosen because it facilitates


 interactions between the analyte's furan ring and the Phenyl-Hexyl stationary phase.[1][2] Acetonitrile is a 

-acid and can suppress these interactions, causing the Phenyl column to behave more like a standard C18 column.[1]
Managing the "Ghost" Peaks

Furan derivatives are susceptible to oxidation and ring-opening under highly acidic conditions or light exposure.[1][2]

  • Precaution: Use amber glassware.[2]

  • Precaution: Do not store samples in acidic mobile phase for >24 hours.

  • Artifacts: If a peak appears at the solvent front that grows over time, it is likely 4-oxopentanoic acid (ring-opening hydrolysis product).[1][2]

Detection Wavelength Strategy
  • 254 nm: Specific for the Furan ring.[2] Use this for quantifying the main peak and aromatic impurities.[2]

  • 210 nm: Non-specific. Use this to detect the piperidone impurity (which lacks strong UV chromophores above 220 nm).[2]

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on Gradient Elution and Column Selectivity).

  • PubChem. (2025).[2] Compound Summary: 1-(2-Furoyl)piperazine (Structural Analog).[1][2] Retrieved from [Link] (Physicochemical property data for method grounding).[2]

  • Kazakevich, Y., & LoBrutto, R. (2007).[2] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1][2] (Reference for Phenyl-Hexyl pi-pi interaction mechanisms).

Sources

Comparative

Technical Comparison Guide: Differentiating 1-(Furan-2-carbonyl)piperidin-4-one from Starting Materials

Executive Summary 1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-55-4) is a critical bicyclic intermediate often employed in the synthesis of opioid receptor ligands and peptidomimetics. Its synthesis typically involves...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Furan-2-carbonyl)piperidin-4-one (CAS: 40156-55-4) is a critical bicyclic intermediate often employed in the synthesis of opioid receptor ligands and peptidomimetics. Its synthesis typically involves the N-acylation of 4-piperidone (usually as the hydrochloride monohydrate) with furan-2-carbonyl chloride (furoyl chloride).

Differentiating the product from its precursors is chemically non-trivial due to the presence of carbonyl moieties in both the starting materials and the product. This guide provides an objective, data-driven framework to distinguish the target molecule based on chromatographic behavior, spectroscopic signatures (IR/NMR), and physical properties.

Chemical Profile & Synthetic Logic[1][2]

The transformation is a nucleophilic acyl substitution. The secondary amine of the piperidone attacks the electrophilic carbonyl of the acid chloride.

Comparative Chemical Data
FeatureTarget: 1-(Furan-2-carbonyl)piperidin-4-one SM 1: 4-Piperidone HCl (Hydrate) SM 2: Furan-2-carbonyl chloride
MW 193.20 g/mol 153.61 g/mol (anhydrous salt basis)130.53 g/mol
State Solid (Off-white to yellow)Solid (White crystalline)Liquid (Colorless to yellow, fuming)
Solubility DCM, EtOAc, MeOHWater, MeOH (insoluble in DCM)DCM, THF (reacts with water)
Key FG Amide + Ketone + FuranKetone (hydrate) + Amine SaltAcid Chloride + Furan
Stability Stable at RTHygroscopic, dimerizes as free baseMoisture sensitive (hydrolyzes)
Synthetic Pathway Diagram[4]

SynthesisWorkflow SM1 4-Piperidone HCl (Amine Source) Rxn Reaction Matrix (DCM/Et3N, 0°C to RT) SM1->Rxn SM2 Furoyl Chloride (Acylating Agent) SM2->Rxn Workup Aqueous Workup (Remove Salts) Rxn->Workup 2-4 hrs Product 1-(Furan-2-carbonyl) piperidin-4-one Workup->Product Isolation

Figure 1: Standard synthetic workflow for the N-acylation of 4-piperidone.

Chromatographic Differentiation

Chromatography provides the quickest qualitative assessment of reaction progress.

Thin Layer Chromatography (TLC)[5]
  • Stationary Phase: Silica Gel 60 F254

  • Mobile Phase: 5% Methanol in Dichloromethane (DCM)

CompoundR_f Value (Approx)VisualizationBehavior
Furoyl Chloride ~0.8 - 0.9UV ActiveMoves with solvent front; may streak due to hydrolysis on silica.
Target Product 0.4 - 0.5 UV ActiveDistinct spot; separates well from non-polar impurities.
4-Piperidone HCl 0.0 - 0.1Weak UV / IodineStays at baseline (highly polar salt).

Operational Insight: The disappearance of the baseline spot (amine) and the consumption of the high-Rf spot (acid chloride) correlates with the appearance of the mid-polarity product.

Spectroscopic Characterization

This is the definitive method for structural validation. The key challenge is distinguishing the amide carbonyl from the ketone carbonyl and the acid chloride carbonyl.

Infrared Spectroscopy (FT-IR)

The carbonyl stretching region (1600–1800 cm⁻¹) is the primary diagnostic window.

  • Furoyl Chloride: Shows a sharp, high-frequency band at ~1770 cm⁻¹ (Acid Chloride C=O).

  • 4-Piperidone HCl: Shows a ketone band at ~1715 cm⁻¹ and broad N-H stretching (2800–3200 cm⁻¹) due to the ammonium salt.

  • Target Product:

    • Absence: No broad N-H stretch (Amine consumed).

    • Absence: No band at 1770 cm⁻¹ (Chloride consumed).

    • Presence: Two distinct carbonyl signals :

      • Ketone C=O: ~1715–1720 cm⁻¹ (Ring ketone).

      • Amide C=O: ~1635–1650 cm⁻¹ (New bond formation).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: CDCl₃

The target molecule exhibits a distinct separation of aromatic (furan) and aliphatic (piperidine) signals.

Proton GroupChemical Shift (δ ppm)MultiplicityIntegrationAssignment
Furan H-5 7.50 - 7.60Doublet (d)1HAlpha to Oxygen (Furan ring)
Furan H-3 7.10 - 7.20Doublet (d)1HAlpha to Carbonyl
Furan H-4 6.50 - 6.60Doublet of Doublets (dd)1HBeta proton
Piperidine α-N 3.80 - 4.10 Broad/Multiplet4HDeshielded by Amide N
Piperidine α-CO 2.40 - 2.60 Triplet/Multiplet4HAdjacent to Ring Ketone

Key Differentiator:

  • Vs. 4-Piperidone: The starting material (free base) would have α-N protons significantly more shielded (~3.0 ppm). The shift to ~4.0 ppm confirms acylation.

  • Rotational Isomerism: Due to the partial double bond character of the amide (N-C=O), the piperidine ring protons often appear as broad signals or split multiplets at room temperature, unlike the sharp triplets of the starting material.

Experimental Protocol (Self-Validating)

This protocol is designed to minimize the risk of 4-piperidone dimerization and ensure complete consumption of the acid chloride.

Reagents
  • 4-Piperidone Hydrochloride Monohydrate (1.0 eq)

  • Furoyl Chloride (1.1 eq)

  • Triethylamine (Et₃N) or DIPEA (2.5 eq) — Excess required to neutralize HCl from salt and reaction.

  • Dichloromethane (DCM) — Anhydrous.

Step-by-Step Methodology
  • Salt Liberation (In-situ):

    • Suspend 4-Piperidone HCl in DCM at 0°C.

    • Add 1.5 eq of Et₃N dropwise. The suspension will thin as the free base is liberated and Et₃N·HCl precipitates.[1]

    • Why? 4-Piperidone free base is unstable; liberating it in the presence of the electrophile minimizes self-condensation.

  • Acylation:

    • Add Furoyl Chloride (diluted in minimal DCM) dropwise over 30 minutes at 0°C.

    • Add the remaining base (1.0 eq) concurrently or immediately after to scavenge the HCl produced by the coupling.

  • Monitoring:

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Perform TLC (5% MeOH/DCM). If SM (baseline) persists, add 0.1 eq Furoyl Chloride.

  • Workup (Purification):

    • Wash organic layer with 1M HCl (removes unreacted amine and Et₃N).

    • Wash with Saturated NaHCO₃ (removes unreacted Furoic acid from chloride hydrolysis).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.

  • Crystallization:

    • The crude oil often solidifies upon standing. Recrystallization from EtOAc/Hexanes or Ether yields the pure product.

Analytical Decision Tree

AnalysisTree Start Crude Product Isolated IR_Check Step 1: FT-IR Analysis Start->IR_Check Q1 Peak at >1760 cm⁻¹? IR_Check->Q1 Wash Action: Wash w/ NaHCO₃ (Remove Acid/Chloride) Q1->Wash Yes NMR_Check Step 2: ¹H-NMR (CDCl₃) Q1->NMR_Check No Wash->NMR_Check Q2 Piperidine signals shifted to ~4.0 ppm? NMR_Check->Q2 Success CONFIRMED IDENTITY Q2->Success Yes Fail Action: Check for Amine Salt (Baseline) Q2->Fail No

Figure 2: Analytical decision tree for product verification.

References

  • Synthesis of Piperidine Derivatives

    • Source: Organic Chemistry Portal. "Synthesis of 4-piperidones."
    • URL:[Link]

  • Spectroscopic Data of Amides vs.

    • Source: Chemistry Steps.[1][2][3][4] "Interpreting IR Spectra: Amides vs Ketones."

    • URL:[Link]

  • Furoyl Piperazine Analogs (NMR Comparison)

    • Source: ResearchGate. "Synthesis and spectral properties of new piperazine derivatives." (Provides analogous furan proton shifts).
    • URL:[Link]

  • Chemical Safety & Properties

    • Source: Sigma-Aldrich. "1-[(Furan-2-yl)carbonyl]piperidin-4-one Product Sheet."

Sources

Validation

Elemental Analysis Standards for Furan-Piperidone Derivatives: A Comparative Guide for Drug Development

An In-Depth Technical Guide Abstract This guide provides a comprehensive comparison of elemental analysis standards and methodologies crucial for the development of furan-piperidone derivatives. These heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive comparison of elemental analysis standards and methodologies crucial for the development of furan-piperidone derivatives. These heterocyclic compounds are significant scaffolds in medicinal chemistry, demanding rigorous analytical characterization to ensure purity, confirm structure, and comply with global safety regulations. We will delve into two primary domains of elemental analysis: Compositional Analysis (CHNS) for verifying molecular identity and purity, and Elemental Impurity Analysis for ensuring patient safety under ICH Q3D and USP <232> guidelines. This document offers field-proven insights, detailed experimental protocols, and a comparative assessment of key technologies, equipping researchers, scientists, and drug development professionals with the knowledge to implement robust, self-validating analytical systems.

Introduction: The Analytical Imperative for Furan-Piperidone Derivatives

Furan-piperidone derivatives represent a vital class of nitrogen-containing heterocyclic compounds in modern drug discovery, forming the structural core of molecules targeting a wide array of diseases. The journey from synthesis to a viable drug product is underpinned by stringent analytical controls. Elemental analysis serves as a fundamental checkpoint in this process, providing critical data on both the intended molecule and any unintended, potentially harmful contaminants.

The analytical focus is twofold:

  • Confirming Molecular Composition: For a newly synthesized furan-piperidone derivative, it is essential to verify that its elemental composition (the mass fractions of Carbon, Hydrogen, and Nitrogen) matches the theoretical structure. Combustion-based CHN analysis is the gold standard for this purpose, providing a direct measure of purity and a crucial piece of evidence for structural elucidation.[1]

  • Quantifying Trace Elemental Impurities: The synthesis of complex organic molecules often involves metal catalysts (e.g., Palladium, Ruthenium, Rhodium), and impurities can also be introduced from manufacturing equipment, water, or raw materials.[2][3] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate strict control of these elemental impurities due to their potential toxicity.[4][5]

This guide will systematically explore the standards, methodologies, and best practices for both analytical domains as they apply to the unique chemical properties of furan-piperidone compounds.

Part I: Compositional Analysis for Structural Integrity and Purity

For any novel compound, CHN analysis is a primary technique used to confirm its empirical formula.[6] It provides a quantitative measure of the carbon, hydrogen, and nitrogen content, with results ideally falling within a 0.3% deviation from the calculated theoretical values.[1]

The Principle of Combustion Analysis

Modern CHN analyzers operate on the principle of "flash combustion."[6] A small, precisely weighed sample is combusted in a furnace at high temperatures (often approaching 2000°C) in an excess of oxygen.[6] This process instantaneously converts all organic material into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂). These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector (TCD).

The choice of this method is causal: its universality for organic compounds and its high precision make it the most reliable way to confirm the empirical formula of a synthesized furan-piperidone derivative, thereby validating the synthetic pathway.

Experimental Protocol: CHN Analysis of a Furan-Piperidone Derivative

This protocol is designed as a self-validating system, incorporating calibration and quality control checks.

1. Sample Preparation:

  • Homogenization: Ensure the sample is a homogenous powder. If the sample consists of large crystals, gently grind it using an agate mortar and pestle. This step is critical because a non-representative sample will lead to inaccurate results.
  • Drying: Furan-piperidone derivatives can be hygroscopic. Dry the sample thoroughly, typically in a vacuum oven at a temperature well below its melting point, to remove residual moisture which would otherwise inflate the hydrogen percentage and affect the relative percentages of other elements.[7]
  • Weighing: Using a microbalance, accurately weigh 1-3 mg of the sample into a tin capsule. The precision of this step is paramount; an accurate weight is the foundation of the entire calculation.[7] For volatile or air-sensitive compounds, use a sealed capsule system.[7]

2. Instrument Calibration and Setup:

  • Calibration Standard: Use a well-characterized, stable organic standard like Acetanilide or Sulfanilamide. Analyze multiple replicates to establish a calibration factor or response curve for the instrument.
  • Blank Analysis: Run an empty tin capsule as a blank to ensure there is no contamination from the system or atmosphere. The results should be negligible.
  • Instrument Parameters: Set the furnace and reduction temperatures according to the manufacturer's recommendations, typically around 950-1000°C for the combustion furnace and 650°C for the reduction furnace.

3. Sample Analysis:

  • Introduce the weighed sample into the instrument's autosampler.
  • Initiate the analysis sequence. The instrument will automatically drop the sample into the furnace and perform the combustion and detection.
  • Run at least three replicates of the furan-piperidone sample to ensure repeatability.

4. Data Interpretation and Validation:

  • The instrument software will calculate the weight percentages of C, H, and N.
  • Calculate the mean and standard deviation for the replicates. The relative standard deviation should be minimal, indicating good precision.
  • Compare the experimental mean values to the theoretical percentages calculated from the compound's expected molecular formula. The deviation for each element should be within the accepted limit of ±0.3%.

Part II: Elemental Impurity Analysis for Regulatory Compliance and Safety

Ensuring that drug products are free from harmful levels of elemental impurities is a non-negotiable aspect of pharmaceutical development.[5] The controlling standards, ICH Q3D and USP <232>, have replaced older, less specific colorimetric tests with a modern, risk-based approach.[2][8][9]

The Regulatory Framework: ICH Q3D and USP <232>

These guidelines classify elemental impurities based on their toxicity and likelihood of occurrence in the final drug product.[3][5]

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that must be assessed in all risk assessments.[5]

  • Class 2: Elements with moderate toxicity, further subdivided based on their probability of being found in a drug product. This class includes key catalysts like Pd, Pt, Ir, Rh, and Ru (Class 2B).[3][10]

  • Class 3: Elements with low oral toxicity (e.g., Cr, Cu, Sn).[5]

The core principle is to use risk management to assess and control impurities, rather than testing for everything.[11] For furan-piperidone derivatives, the risk assessment must heavily scrutinize the synthetic route for any intentionally added catalysts (e.g., palladium catalysts in C-N coupling reactions) as these are known potential sources of impurities.[2][11]

Comparison of Core Analytical Technologies

The USP chapter <233> recommends highly sensitive instrumental techniques capable of quantifying trace elements.[9][12] The two primary methods are ICP-OES and ICP-MS.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): In this technique, a sample solution is introduced into an argon plasma at ~10,000°C.[13] This extreme temperature excites the atoms of the elements, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS also uses an argon plasma to atomize and ionize the sample. However, instead of measuring emitted light, it guides the resulting ions into a mass spectrometer, which separates them based on their mass-to-charge ratio. This allows for extremely sensitive detection of each element.[14]

The choice between these techniques is driven by the required detection limits. While ICP-OES is robust and sufficient for many elements, ICP-MS offers detection limits that are 100 to 10,000 times lower, making it the necessary choice for the highly toxic Class 1 and 2A elements, which have very low Permitted Daily Exposure (PDE) limits.[13]

FeatureICP-MS (Mass Spectrometry)ICP-OES (Optical Emission)GFAAS (Graphite Furnace AAS)
Principle Ion detection by mass-to-charge ratioPhoton detection from atomic emissionLight absorption by atomized sample
Limit of Detection Very Low (ng/L or ppt)[15]Low (µg/L or ppb)[14]Low (µg/L or ppb)
Multi-Element Capability Excellent (Simultaneous analysis of most elements)[13]Excellent (Simultaneous analysis)[13]Poor (Single element at a time)[13]
Sample Throughput High (2-3 minutes per sample)[13]High (2-3 minutes per sample)[13]Low
Common Interferences Isobaric and polyatomic overlaps (can be managed with collision/reaction cells)[14]Spectral overlaps (can be managed with high-resolution optics)Chemical and matrix interferences
Best Suited For Class 1 & 2A elements; ultra-trace analysisClass 2B & 3 elements; higher concentration impuritiesSpecific, targeted analysis when ICP is unavailable

Part III: An Integrated & Validated Workflow

A robust analytical strategy requires a seamless workflow from sample preparation to data analysis, all governed by a rigorous validation protocol.

Critical Step: Sample Preparation by Microwave Digestion

Before analysis by ICP-MS or ICP-OES, the organic furan-piperidone drug substance must be completely destroyed to liberate the inorganic elements into a clear aqueous solution. Incomplete digestion will lead to inaccurate, low-biased results.

Why Microwave Digestion is Superior: Closed-vessel microwave digestion is the preferred method.[15] The high pressure and temperature achieved inside the sealed vessel ensure complete and rapid sample decomposition. This is causally superior to open-vessel acid digestion, as it prevents the loss of volatile elements like mercury and avoids airborne contamination.[16]

  • Vessel Cleaning: Thoroughly clean all digestion vessels with trace-metal grade acid and rinse with high-purity (18.2 MΩ·cm) deionized water to eliminate background contamination.

  • Sample Weighing: Accurately weigh approximately 0.2-0.5 g of the furan-piperidone sample directly into the clean vessel.[16]

  • Acid Addition: Add a mixture of high-purity acids. A common and effective mixture for organic matrices is 5-10 mL of nitric acid (HNO₃) and 1-2 mL of hydrochloric acid (HCl).[16]

  • Digestion Program: Seal the vessels and place them in the microwave unit. Ramp the temperature to 180-210°C and hold for 15-30 minutes. The specific program will depend on the microwave system and the reactivity of the sample.

  • Dilution: After cooling, carefully open the vessels in a fume hood. Dilute the digested sample to a final volume (e.g., 50 mL) with deionized water. The sample is now ready for ICP analysis.

Workflow Visualization

cluster_comp Compositional Analysis cluster_imp Safety & Regulatory start Furan-Piperidone Derivative Sample q1 Analytical Goal? start->q1 comp_analysis Confirm Empirical Formula & Purity q1->comp_analysis Composition imp_analysis Quantify Toxic Elemental Impurities q1->imp_analysis Impurities comp_method Combustion (CHN) Analysis comp_analysis->comp_method Method comp_result Compare %C, H, N to Theoretical Values (±0.3% tolerance) comp_method->comp_result Output imp_method Microwave Digestion followed by ICP-MS / ICP-OES imp_analysis->imp_method Method imp_result Compare results to ICH Q3D PDE Limits imp_method->imp_result Output

Caption: Decision tree for selecting the appropriate elemental analysis technique.

cluster_testing Analytical Testing (USP <233>) identify 1. Identify Potential Impurities (Catalysts, Raw Materials, Equipment) evaluate 2. Evaluate Toxicity (Reference ICH Q3D PDE Limits) identify->evaluate summarize 3. Summarize & Document Risk Assessment evaluate->summarize control_q Is control needed? summarize->control_q validate 4a. Develop & Validate Analytical Method control_q->validate Yes no_control Document Justification No further action needed. control_q->no_control No analyze 4b. Analyze Batches (Sample Prep + ICP-MS/OES) validate->analyze compare 4c. Compare Data to PDE-derived limits analyze->compare

Caption: Workflow for ICH Q3D compliant risk assessment and control.

Method Validation: The Cornerstone of Trustworthiness

Every analytical protocol described must be validated to prove it is fit for its intended purpose.[17][18] According to ISO 17025 and ICH guidelines, validation establishes a method's performance characteristics through objective evidence.[17][19]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to accurately measure the analyte in the presence of other components (e.g., the drug matrix). This is tested by analyzing spiked and unspiked matrix blanks.

  • Accuracy: The closeness of the test results to the true value. Assessed by analyzing a certified reference material (CRM) or by spike recovery experiments at different concentrations.

  • Precision: The degree of agreement among individual tests. It is measured at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same lab but with different analysts, on different days, or with different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Determined by analyzing a series of standards across the desired range.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

For scientists and researchers in drug development, a deep understanding of elemental analysis standards is not merely a matter of procedural execution but a fundamental component of scientific integrity and patient safety. For furan-piperidone derivatives, a dual strategy is essential. First, combustion-based CHN analysis provides the foundational proof of molecular composition and purity, validating the success of the synthesis. Second, a risk-based approach to elemental impurity analysis, guided by ICH Q3D and executed with validated, high-sensitivity techniques like ICP-MS, ensures the final drug product is safe for human use. By implementing the robust, self-validating protocols and comparative frameworks detailed in this guide, development teams can generate reliable, compliant, and defensible analytical data, accelerating the path from laboratory discovery to clinical application.

References

  • Wikipedia. (n.d.). Elemental analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • Intertek. (n.d.). ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Retrieved from [Link]

  • Pharmaffiliates. (2025, November 21). Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. Retrieved from [Link]

  • International Council for Harmonisation. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). Retrieved from [Link]

  • West Pharmaceutical Services. (n.d.). ICH Q3D Elemental Impurities – What are the Requirements?. Retrieved from [Link]

  • SGS Institut Fresenius. (n.d.). CHNX analysis. Retrieved from [Link]

  • Pharmaceutical Technology. (2026, February 8). Elemental Impurity Analysis. Retrieved from [Link]

  • Teledyne Leeman Labs. (n.d.). Elemental Analysis. Retrieved from [Link]

  • Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. Retrieved from [Link]

  • Analytik Jena. (n.d.). USP <232> Elemental Impurities—Limits. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Retrieved from [Link]

  • HPCi Media. (n.d.). Elemental Impurity Analysis in Pharmaceuticals. Retrieved from [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. Retrieved from [Link]

  • PPGFARMA. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacopoeia methods for elemental analysis of medicines: a comparative study. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • Wintersmith Advisory LLC. (2025, May 22). ISO 17025 Method Validation: A Step-by-Step Guide for Laboratories. Retrieved from [Link]

  • JRC Publications Repository. (n.d.). Methods for the determination of furan in food. Retrieved from [Link]

  • FILAB. (n.d.). Validation services for analytical methods at FILAB laboratory. Retrieved from [Link]

  • IUPAC. (n.d.). HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS. Retrieved from [Link]

  • LATU. (n.d.). Guidelines for the validation and verification of chemical test methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. Retrieved from [Link]

  • ASTM International. (2022, April 22). E2857 Standard Guide for Validating Analytical Methods. Retrieved from [Link]

  • Elementar. (2025, September 30). Best practices for sample preparation in elemental analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

  • Milestone Inc. (2022, May 12). Practical Guidelines on Sample Preparation for Elemental Analysis. Retrieved from [Link]

  • Materials Characterization Services. (2023, December 29). LECO - Combustion Analysis (H, C, N, O, S). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2006, October 27). Determination of Furan in Foods. Retrieved from [Link]

Sources

Comparative

Beyond Thiophene: A Comparative Guide to Furan-Conjugated Systems

Topic: UV-Vis Absorption Characteristics of Furan-Conjugated Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary For decades, thiophene has b...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: UV-Vis Absorption Characteristics of Furan-Conjugated Systems Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

For decades, thiophene has been the workhorse of organic electronics and conjugated systems. However, furan—its oxygen-containing analogue—offers a distinct set of optoelectronic advantages often overlooked due to synthetic challenges. This guide objectively compares the UV-Vis absorption characteristics of furan-conjugated systems against their thiophene and benzene counterparts. We analyze the interplay between aromaticity, electronegativity, and planarity , providing experimental protocols to validate these properties in your own laboratory.

The Furan Paradox: Electronic Structure Fundamentals

To interpret the UV-Vis spectra of furan-based systems, one must first understand the "Furan Paradox." Oxygen is significantly more electronegative than sulfur, yet furan-conjugated polymers often exhibit lower oxidation potentials (are easier to oxidize) and distinct bandgap behaviors compared to polythiophenes.

The Causality of Absorption:

  • Lower Aromaticity: Furan has a resonance energy of ~16 kcal/mol, compared to ~29 kcal/mol for thiophene and ~36 kcal/mol for benzene. This reduced aromaticity imparts a significant diene (quinoid) character to the backbone.

  • Atom Size & Planarity: The oxygen atom (Van der Waals radius ~1.52 Å) is smaller than sulfur (~1.80 Å). This reduces steric hindrance with adjacent rings (e.g., C-H[1]···O interactions), facilitating a planar conformation .[2]

  • The Result: Enhanced planarity maximizes

    
    -orbital overlap, leading to bathochromic shifts (red-shifting) in copolymers, despite the high electronegativity of oxygen.
    
Visualization: Structure-Property Relationship

The following diagram illustrates how furan's atomic properties cascade into observable UV-Vis metrics.

FuranProperties Atom Oxygen Atom (High Electronegativity, Small Radius) Sterics Reduced Steric Hindrance Atom->Sterics Aromaticity Lower Aromaticity (High Quinoid Character) Atom->Aromaticity Planarity Backbone Planarity (θ ≈ 0°) Sterics->Planarity Aromaticity->Planarity Quinoid form favors planarity Overlap Enhanced π-Orbital Overlap Planarity->Overlap UV_Vis UV-Vis Outcome: Red-Shifted Absorption High Vibronic Definition Overlap->UV_Vis

Figure 1: Causal pathway linking furan's atomic properties to UV-Vis spectral features.

Comparative Analysis: Furan vs. Alternatives

The following data consolidates experimental findings for homopolymers and common donor-acceptor systems.

Table 1: Homopolymer Absorption Metrics

Data represents typical values for regioregular polymers in solution (CHCl₃ or THF).

FeaturePolyfuran (PF)Polythiophene (PTh)Polyphenylene (PPP)Mechanistic Insight

(Solution)
423 nm437–482 nm~340 nmPF has a wider bandgap than PTh due to lower inter-ring conjugation length despite planarity.
Optical Bandgap (

)
~2.35 eV~2.0 eV~3.0 eVPTh benefits from sulfur's d-orbital participation (controversial) and optimized effective conjugation.
Fluorescence (

)
HighLowModerateHeavy Atom Effect: Sulfur facilitates intersystem crossing (singlet

triplet), quenching fluorescence. Oxygen does not.
Solubility ModerateGood (Alkyl sub.)PoorFuran polymers often aggregate more strongly due to planarity.
Table 2: Donor-Acceptor Copolymer Performance (DPP-Based)

Comparison of Diketopyrrolopyrrole (DPP) flanked by Furan (F) vs. Thiophene (T).

MetricFuran-Flanked (BO-DPPF)Thiophene-Flanked (BO-DPPT)Performance Note

(Film)
~578 nm~572 nmFuran systems often show equivalent or slightly red-shifted onsets due to better packing.
HOMO Level -5.69 eV-5.83 eVFuran is easier to oxidize (higher HOMO) due to electron-richness and lower resonance stabilization.
Vibronic Structure Distinct (0-0, 0-1)Less definedFuran's rigidity suppresses conformational disorder, sharpening absorption peaks.

Critical Insight: While homopolyfuran has a larger bandgap than polythiophene, incorporating furan into Donor-Acceptor copolymers (like DPP) often improves performance. The reduced steric bulk allows the donor and acceptor units to coplanarize more effectively, enhancing intramolecular charge transfer (ICT).

Experimental Protocols: Validating UV-Vis Characteristics

To ensure data integrity (Trustworthiness), use this self-validating protocol for characterizing furan-conjugated systems. Furan compounds are sensitive to photo-oxidation; handling in low-light/inert conditions is recommended.

Protocol A: Accurate Bandgap Determination (

)

Objective: Determine the optical bandgap without artifacts from scattering or aggregation.

  • Sample Preparation:

    • Dissolve 1 mg of polymer in 1 mL of anhydrous chloroform.

    • Validation Step: Filter through a 0.45

      
      m PTFE filter. If the filter clogs or the solution loses significant color, aggregation is present. Sonicate and heat (40°C) before refiltering.
      
  • Dilution Series:

    • Prepare concentrations of

      
       to 
      
      
      
      M.
    • Linearity Check: Measure Absorbance (A) at

      
      .[3] Plot A vs. Concentration. 
      
      
      
      must be >0.99 to confirm Beer-Lambert law compliance (no aggregation).
  • Film Casting (Solid State):

    • Spin-coat the solution onto a quartz substrate (glass absorbs UV <300nm).

    • Anneal at 100°C for 10 mins (under

      
      ) to induce crystalline packing.
      
  • Measurement & Calculation:

    • Record UV-Vis from 300 nm to 1100 nm.

    • Identify the low-energy onset (

      
      ), defined as the intersection of the tangent of the absorption edge with the baseline.
      
    • Formula:

      
      [4]
      
Protocol B: Aggregation Study (Solvatochromism)

Furan systems are prone to "H-aggregation" (face-to-face stacking), which blue-shifts absorption.

  • Solvent Mixture: Prepare a stock solution in a "good" solvent (e.g., THF).

  • Titration: Gradually add a "poor" solvent (e.g., Water or Methanol) in 10% increments.

  • Observation:

    • Red Shift + Vibronic Structure: Indicates J-aggregation (head-to-tail). Rare for furan but highly desirable for emission.

    • Blue Shift + Intensity Drop: Indicates H-aggregation (common).

    • Isosbestic Point: A precise crossing point of all spectra indicates a clean two-state transition (monomer

      
       aggregate). Lack of an isosbestic point implies intermediate disordered states.
      
Case Study: Furan in Organic Photovoltaics (OPVs)

Researchers often replace thiophene with furan to boost the Open Circuit Voltage (


)  of solar cells.[2]
  • Mechanism: Although furan is easier to oxidize (higher HOMO) in isolation, in specific D-A architectures, the high electronegativity of oxygen can pull electron density away from the backbone locally, while the overall planarity improves mobility.

  • Data Point: In DPP-based polymers, furan substitution resulted in a hole mobility of

    
     and a high On/Off ratio (
    
    
    
    ), comparable to thiophene analogues but with better solubility for processing [Source 1.21].
Workflow: Characterizing a New Furan-Dye

Workflow cluster_check Quality Gate Start Synthesize Furan-Dye Solubility Check Solubility (CHCl3, THF, Chlorobenzene) Start->Solubility UV_Sol Solution UV-Vis (Determine λmax, ε) Solubility->UV_Sol Dissolved? UV_Film Thin Film UV-Vis (Determine packing/annealing effects) UV_Sol->UV_Film Spin Coat Check Isosbestic Point present in aggregation study? UV_Sol->Check CV Cyclic Voltammetry (Correlate HOMO/LUMO with Optical Eg) UV_Film->CV Energy Levels Device Fabricate Device (OFET/OPV) CV->Device Validated

Figure 2: Step-by-step characterization workflow for new furan-conjugated materials.

References
  • Comparison of Oligofurans and Oligothiophenes: Gidron, O., et al.[5][6] "Oligofuran vs. Oligothiophene: A Comparative Study." Journal of the American Chemical Society. (Verified Context via Search 1.2, 1.3)

  • DPP-Based Furan Copolymers: Li, Y., et al. "Furan Substituted Diketopyrrolopyrrole and Thienylenevinylene Based Low Band Gap Copolymer." OSTI.GOV.[7] [7]

  • Electrochemical & Optical Properties: Patil, H., et al.[5] "A comparative study of electrochemical, optical properties... of thiophene- and furan-substituted diketopyrrolopyrrole." Journal of Materials Research.

  • Polyfuran Synthesis and Bandgap: Kavitha, G., et al. "Absorption bands and band gaps of polyfuran and polythiophene." ResearchGate.[8]

  • Furan in AIEgens (Fluorescence): Zhao, Z., et al. "Furan Is Superior to Thiophene: A Furan-Cored AIEgen."[9] Advanced Science.

Sources

Validation

Chromatographic Separation of Piperidin-4-one Derivatives: A Technical Comparative Guide

This guide provides an in-depth technical comparison of chromatographic strategies for piperidin-4-one derivatives, designed for researchers in organic synthesis and drug discovery. Executive Summary Piperidin-4-one deri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of chromatographic strategies for piperidin-4-one derivatives, designed for researchers in organic synthesis and drug discovery.

Executive Summary

Piperidin-4-one derivatives are critical pharmacophores in the development of analgesics, anticancer agents (e.g., curcumin analogues), and antimicrobial compounds.[1][2] However, their isolation presents distinct chromatographic challenges:

  • Basicity: The secondary or tertiary nitrogen interacts strongly with residual silanols on silica supports, leading to severe peak tailing.

  • UV Invisibility: The core piperidinone ring lacks a strong chromophore, complicating detection without derivatization or aryl substituents.

  • Stereochemical Complexity: Many derivatives exist as cis/trans diastereomers or enantiomers requiring specialized stationary phases.

This guide compares three primary separation methodologies—Modified Thin Layer Chromatography (TLC) , Ion-Suppression RP-HPLC , and Chiral HPLC —providing experimental protocols and data to optimize resolution.[1][2]

Physicochemical Context & Separation Logic[3]

The separation strategy must account for the basicity (


) of the piperidine nitrogen.
Mechanism of Peak Tailing

On standard silica (Normal Phase) or un-capped C18 (Reverse Phase), the protonated nitrogen (


) undergoes ion-exchange interactions with ionized silanol groups (

).[1][2] This secondary interaction causes non-linear isotherms (tailing).

Solution Strategy:

  • pH Control: Use high pH (suppress nitrogen ionization) or low pH (suppress silanol ionization).

  • Amine Modifiers: Add Triethylamine (TEA) or Diethylamine (DEA) to compete for silanol sites.

  • End-capping: Use heavily end-capped stationary phases.

SilanolInteraction cluster_0 Standard Silica Surface cluster_1 Suppression Strategy Silanol Si-O⁻ (Ionized Silanol) Piperidine Piperidin-4-one (NH⁺) Silanol->Piperidine Strong Ionic Interaction (Peak Tailing) Result Symmetrical Peak Piperidine->Result Elutes Freely Modifier TEA / TFA Modifier Modifier->Silanol Blocks Site Modifier->Piperidine Prevents Binding

Figure 1: Mechanism of silanol-amine interaction and suppression strategy.

Comparative Method Analysis

Method 1: Modified Normal Phase TLC (Synthetic Monitoring)

Standard silica TLC often results in streaks for piperidin-4-ones.[2] The addition of basic modifiers is essential for accurate


 determination.
  • Best For: Quick monitoring of Mannich base synthesis, reaction completion checks.[1]

  • Stationary Phase: Silica Gel

    
    .[3]
    
  • Visualization: Iodine vapor (universal) or UV 254 nm (if aryl groups are present).

Comparative Mobile Phase Data:

Solvent System (v/v)Modifier

(Target)
Observation
Hexane:EtOAc (7:[1][2]3)None0.05 - 0.15Severe streaking; compound sticks to baseline.[2]
Methanol:EtOAc (1:[2]9)None0.45Broad spots; poor resolution of impurities.
Toluene:EtOAc (6:4) None 0.60 Optimal for aryl-substituted derivatives.
CHCl

:MeOH (9:[1][2]1)
1%

0.55Sharp spots; ammonia suppresses ionization.

Technical Insight: For 2,6-diaryl-3-methyl-4-piperidones, a Toluene:Ethyl Acetate (6:[1][2]4) system often yields the best separation of the cis isomer from the reaction mixture [1].

Method 2: Ion-Suppression RP-HPLC (Purity & Quantification)

For quantitative analysis, Reverse Phase (RP) HPLC is superior.[1][2] The key is using an acidic mobile phase to keep the piperidine fully protonated while suppressing silanol ionization, or using a specialized "base-deactivated" column.

  • Best For: Purity assays, pharmacokinetics, impurity profiling.[1][2]

  • Column: C18 (Inertsil ODS-3 or Kinetex C18) or Phenyl-Hexyl (for aromatic selectivity).[2]

  • Detection: UV at 254 nm (requires aryl substituent) or RI/ELSD for bare piperidones.

Performance Data (Curcumin Analogue Study):

ParameterCondition A (Standard)Condition B (Optimized)
Column Standard C18 (

)
Inertsil ODS-3 (

, Base Deactivated)
Mobile Phase ACN : Water (50:[1][2]50)ACN : 0.1%

(68:[2]32)
Flow Rate 1.0 mL/min1.0 mL/min
Retention Time (

)
Variable / Drifting5.8 ± 0.92 min
Tailing Factor (

)
> 2.0 (Poor)1.1 (Excellent)
LOD N/A13.1 ng/mL

Critical Protocol Note: If the derivative lacks a chromophore (e.g., simple alkyl-piperidin-4-ones), pre-column derivatization with 4-Toluenesulfonyl Chloride (PTSC) is required to introduce a UV-active tosyl group [2].[1][2]

Method 3: Chiral HPLC (Enantioseparation)

Many biological activities of piperidin-4-ones are stereospecific. Separating enantiomers requires polysaccharide-based chiral stationary phases (CSPs).[2]

  • Best For: Isolating specific enantiomers of cis-2,6-disubstituted piperidin-4-ones.[1][2][3]

  • Stationary Phase: Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose carbamates).[2]

  • Mobile Phase: Hexane : Isopropanol (Normal Phase mode).

Enantioseparation Metrics:

Chiral SelectorMobile PhaseSelectivity (

)
Resolution (

)
Amylose tris(3,5-dimethylphenylcarbamate) Hexane:IPA (90:[1][2]10)1.35> 2.5 (Baseline)
Cellulose tris(3,5-dimethylphenylcarbamate)Hexane:EtOH (80:[1][2]20)1.121.2 (Partial)

Detailed Experimental Protocols

Protocol A: Pre-Column Derivatization for UV-Inactive Piperidines

Use this when your molecule lacks aromatic rings.[2]

  • Reagent Prep: Dissolve 4-toluenesulfonyl chloride (PTSC) in Acetonitrile (10 mg/mL). Prepare 0.5 M Sodium Bicarbonate (

    
    ) buffer.
    
  • Reaction:

    • Mix

      
       of sample (piperidin-4-one derivative) with 
      
      
      
      of
      
      
      buffer.
    • Add

      
       of PTSC solution.
      
    • Vortex and incubate at 50°C for 15 minutes .

  • Quenching: Add

    
     of 1 M HCl to neutralize excess base.
    
  • Analysis: Inject directly onto RP-HPLC (C18 column). The tosyl-derivative will elute significantly later than the parent amine and absorb strongly at 254 nm [2].

Protocol B: Optimized RP-HPLC for Aryl-Piperidin-4-ones

Use this for curcumin analogues or Mannich bases.[1][2]

  • System: Agilent 1200 or equivalent with UV-Vis detector.

  • Column: Inertsil ODS-3 C18 (

    
     mm, 
    
    
    
    ).
  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric acid in Water (pH ~2.5).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Isocratic Ratio: A:B = 32:68.[4][5]

  • Conditions: Flow rate 1.0 mL/min; Temp 30°C; Injection

    
    .
    
  • Suitability Criteria: Theoretical plates (

    
    ) > 5000; Tailing factor (
    
    
    
    ) < 1.5.

Method Selection Workflow

Use the following logic tree to select the appropriate chromatographic method for your specific piperidin-4-one derivative.

MethodSelection Start Start: Piperidin-4-one Sample IsChiral Is Enantiomeric Purity Required? Start->IsChiral UVActive Is Molecule UV Active? (Contains Aryl/Conjugated System) IsChiral->UVActive No ChiralMethod Method 3: Chiral HPLC (Chiralpak AD-H, Hex/IPA) IsChiral->ChiralMethod Yes DirectHPLC Method 2: RP-HPLC (Acidic Buffer + C18) UVActive->DirectHPLC Yes DerivHPLC Protocol A: Derivatization (PTSC + RP-HPLC) UVActive->DerivHPLC No

Figure 2: Decision matrix for chromatographic method selection.

References

  • Goel, K. K., et al. (2008).[1][2] "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives." Biomedical and Pharmacology Journal, 1(1). Available at: [Link]

  • Liu, Y., et al. (2022).[1] "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride." Journal of Chromatographic Science, 60(7), 613-619.[1][2][4] Available at: [Link]

  • Alomrani, A., et al. (2020).[1][6] "A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin." Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694.[1][2][6] Available at: [Link]

  • Fouad, M. A., et al. (2014).[1][2][7] "Enantiodivergent Approach to the Synthesis of cis-2,6-Disubstituted Piperidin-4-ones." The Journal of Organic Chemistry. Available at: [Link][1][2]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Furan-2-carbonyl)piperidin-4-one

Part 1: Executive Safety Summary 1-(Furan-2-carbonyl)piperidin-4-one is a pharmacophore building block commonly used in the synthesis of bioactive compounds (e.g., opioid receptor agonists, anti-infectives). While the pi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

1-(Furan-2-carbonyl)piperidin-4-one is a pharmacophore building block commonly used in the synthesis of bioactive compounds (e.g., opioid receptor agonists, anti-infectives). While the piperidinone ring provides structural rigidity, the furan-2-carbonyl moiety introduces specific handling requirements due to potential metabolic reactivity and sensitization risks.

Immediate Hazard Classification (GHS):

  • WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

  • H319: Causes serious eye irritation (Eye Irrit. 2).[2][3]

  • Precautionary Principle: In the absence of full chronic toxicity data, handle as a potential respiratory sensitizer and skin irritant (H315/H335 implied by structure).

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on a "one-size-fits-all" approach. The specific PPE required depends on the physical state (solid powder vs. solution) and the scale of operation.

Table 1: PPE Specifications by Operation
PPE ComponentSpecificationScientific Rationale
Hand Protection Primary: Nitrile Rubber (0.11 mm min).Secondary (High Risk): Double-gloving or Laminate film (Silver Shield®).Furan derivatives can exhibit variable permeation rates. Nitrile offers excellent splash protection, but double-gloving creates a fail-safe against micro-tears during synthesis.
Eye Protection Standard: ANSI Z87.1 Safety Glasses with side shields.Powder Handling: Chemical Safety Goggles.The ketone functionality is a mucous membrane irritant. Goggles prevent corneal damage from airborne fines during weighing.
Respiratory Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Backup: N95 (NIOSH) or P3 (EN 143) respirator.Engineering controls (hood) are superior to respirators. Use respirators only if weighing outside a hood is unavoidable (not recommended).
Body Defense Standard: Cotton/Polyester Lab Coat.Synthesis: Chemical-resistant apron if handling >50g.Prevents migration of particulates to street clothes. Cotton blends reduce static discharge risk, crucial for organic powders.

Part 3: Operational Protocols & Workflows

Storage and Stability
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Logic: The furan ring is electron-rich and susceptible to oxidative degradation over time. The piperidinone ketone is prone to hydration or aldol-type condensation if exposed to moisture/base.

Weighing and Dispensing (Critical Control Point)
  • Step 1: Transfer the reagent bottle into the fume hood before opening.

  • Step 2: Place a disposable anti-static weighing boat on the balance.

  • Step 3: Use a micro-spatula. Do not pour from the bottle; this generates dust.

  • Step 4: Wipe the exterior of the bottle with a damp Kimwipe before returning to storage to remove invisible residue.

Reaction Setup & Synthesis
  • Solvent Compatibility: Compatible with DCM, THF, and DMF.

  • Incompatibility: Avoid strong oxidizing agents (e.g., KMnO₄, peroxides) which will cleave the furan ring. Avoid strong bases which may enolize the ketone.

Part 4: Visualization of Safety Logic

Figure 1: Hierarchy of Controls & Handling Workflow

This diagram illustrates the "Safety Shield" methodology, prioritizing engineering controls over PPE.

SafetyWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Active Handling cluster_2 Phase 3: Termination Start Acquire Reagent (Cold Storage) Check Check Engineering Controls (Fume Hood On?) Start->Check Check->Start Fail (Stop Work) PPE Don PPE: Nitrile Gloves + Goggles + Lab Coat Check->PPE Pass Weigh Weighing (Inside Hood) *Avoid Dust Generation* PPE->Weigh Solubilize Solubilization (DCM/THF/DMF) Weigh->Solubilize React Synthesis Reaction Solubilize->React Waste Waste Segregation (Non-Halogenated Organic) React->Waste Decon Decontaminate Surface (Soap/Water Wash) Waste->Decon

Caption: Operational workflow emphasizing the critical "Check Engineering Controls" step before handling the compound.

Part 5: Emergency Response & Disposal

Spill Response (Solid)
  • Evacuate the immediate area if the spill is >10g and outside a hood.

  • Don PPE: Double nitrile gloves, goggles, and N95 respirator.

  • Contain: Cover spill with a damp paper towel to prevent dust dispersion.

  • Clean: Scoop up material. Clean area with soap and water (detergent is preferred over organic solvents to prevent spreading the residue).

Waste Disposal
  • Classification: Hazardous Chemical Waste.

  • Stream: Organic Waste (Solid or Liquid) .

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) if solid. Incineration in a licensed chemical incinerator equipped with an afterburner and scrubber is the required disposal method to destroy the furan ring safely.

  • Prohibition: NEVER flush down the drain. Furan derivatives are toxic to aquatic life (H411/H412 potential).

References

  • PubChem. (n.d.). Compound Summary: 1-(2-Furoyl)piperidin-4-one. National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2025, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved October 26, 2025, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Furan-2-carbonyl)piperidin-4-one
Reactant of Route 2
Reactant of Route 2
1-(Furan-2-carbonyl)piperidin-4-one
© Copyright 2026 BenchChem. All Rights Reserved.